molecular formula C12H13Br3O6 B11824935 2,4,6-Tribromophenyl

2,4,6-Tribromophenyl

Cat. No.: B11824935
M. Wt: 492.94 g/mol
InChI Key: OLINLHROZJEXTO-GOVZDWNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds featuring the 2,4,6-Tribromophenyl group are primarily valued in research for their role in enhancing flame retardancy and material properties. A key derivative, 2,4,6-Tribromophenol (TBP), is industrially produced in significant volumes and serves as a critical intermediate in synthesizing brominated flame retardants (BFRs) like brominated epoxy resins . These compounds are extensively studied for application in plastics, coatings, and electrical materials to meet safety compliance standards . Another important reagent, this compound acrylate (TBPA), is a specialized monomer that incorporates bromine for flame retardancy while the acrylate group allows for polymerization . It is designed to provide flame retardancy alongside chemical resistance and thermal stability in specialty polymer formulations, and it can be used to produce polymers with a high refractive index (n ~ 1.60) . The this compound group is also a building block in synthesizing complex molecules, such as azo dyes, for nonlinear optical materials and molecular switches . From a toxicological perspective, research on human peripheral blood mononuclear cells indicates that 2,4,6-Tribromophenol may induce DNA damage through an indirect, oxidative mechanism . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13Br3O6

Molecular Weight

492.94 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C12H13Br3O6/c13-4-1-5(14)11(6(15)2-4)21-12-10(19)9(18)8(17)7(3-16)20-12/h1-2,7-10,12,16-19H,3H2/t7-,8-,9+,10-,12+/m0/s1

InChI Key

OLINLHROZJEXTO-GOVZDWNOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)CO)O)O)O)Br)Br

Origin of Product

United States

Foundational & Exploratory

2,4,6-Tribromophenyl physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-Tribromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Halogenated Phenol

2,4,6-Tribromophenol (TBP), a brominated derivative of phenol, presents a fascinating case study in the interplay of molecular structure and chemical reactivity.[1][2] While industrially significant as a fungicide, wood preservative, and a key intermediate in the synthesis of flame retardants, its utility and implications extend far beyond these applications.[1][2] TBP is also a naturally occurring compound, identified as a metabolite in various marine organisms, contributing to the characteristic "ocean-like" flavor of some seafood. For researchers in drug development and toxicology, TBP serves as a molecule of interest due to its potential endocrine-disrupting activities and its ability to interfere with cellular signaling pathways. This guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Tribromophenol, offering field-proven insights and detailed experimental protocols to support further research and development.

Core Physicochemical Properties of 2,4,6-Tribromophenol

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of any scientific investigation. These parameters govern its behavior in different environments and biological systems, influencing everything from reaction kinetics to bioavailability. The key properties of 2,4,6-Tribromophenol are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C6H3Br3O[1][3][4][5][6]
Molecular Weight 330.80 g/mol [1][3][4][5]
Appearance White needles or prisms, soft, long, white crystals with a bromine odor.[1][2][3]
Melting Point 95.5 °C[1][3]
Boiling Point 244 - 286 °C[1][3]
Solubility in Water Slightly soluble (59-61 mg/L)[1][7]
Solubility in Organic Solvents Soluble in benzene and diethyl ether; very soluble in ethanol.[2][3]
Density 2.55 g/cm³ at 20°C[2][3]
Vapor Pressure 3.0 x 10⁻⁴ mm Hg at 25°C[2]
pKa 6.8 at 25°C[2]
Log P (Octanol/Water Partition Coefficient) 3.96[3]
CAS Number 118-79-6[1][3][4][5][7][8]

Synthesis of 2,4,6-Tribromophenol: A Guided Protocol

The synthesis of 2,4,6-Tribromophenol is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The hydroxyl group of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. This high degree of activation allows for the rapid and straightforward tribromination of the aromatic ring.

Experimental Protocol: Laboratory Scale Synthesis of 2,4,6-Tribromophenol

This protocol outlines a standard laboratory procedure for the synthesis of TBP. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • Phenol

  • Bromine water (aqueous solution of bromine) or liquid bromine

  • Distilled water

  • Dilute ethyl alcohol

  • Reaction flask

  • Dropping funnel

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: Dissolve 10 g of phenol in 200 ml of cold distilled water in a reaction flask equipped with a stirring mechanism. The use of cold water helps to control the initial exothermicity of the reaction.

  • Addition of Bromine: Slowly add 52 g of bromine in an aqueous solution from a dropping funnel to the stirred phenol solution.[9] The slow addition is crucial to manage the reaction rate and prevent excessive heat generation. The hydroxyl group on the phenol ring is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack by bromine.

  • Observation of Precipitation: As the bromine water is added, a white precipitate of 2,4,6-Tribromophenol will form immediately. This rapid precipitation is a visual indicator of the high reaction rate.

  • Completion of Reaction: Continue stirring for a short period after the bromine addition is complete to ensure the reaction goes to completion.

  • Isolation of the Product: Collect the precipitated 2,4,6-Tribromophenol by filtration.[9]

  • Washing: Wash the collected solid with distilled water to remove any unreacted starting materials and soluble byproducts.[9]

  • Recrystallization: For purification, recrystallize the crude product from dilute ethyl alcohol.[9] This step is essential to obtain a product of high purity, which appears as long, slender needles.[9]

  • Drying: Dry the purified crystals to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow Phenol Phenol in Cold Water Reaction Reaction Flask (Stirring) Phenol->Reaction Bromine Aqueous Bromine Bromine->Reaction Precipitate White Precipitate (2,4,6-TBP) Reaction->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Water Filtration->Washing Recrystallization Recrystallization (Dilute Ethanol) Washing->Recrystallization Drying Drying Recrystallization->Drying Pure_TBP Pure 2,4,6-TBP Drying->Pure_TBP

Caption: Workflow for the laboratory synthesis of 2,4,6-Tribromophenol.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of 2,4,6-Tribromophenol is dominated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine atoms. The hydroxyl group activates the ring towards electrophilic substitution, while the bulky bromine atoms provide steric hindrance and influence the acidity of the phenolic proton.

Electrophilic Aromatic Substitution: The Bromination Mechanism

The facile tribromination of phenol is a direct consequence of the powerful activating and directing effects of the hydroxyl group. The lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions, making them highly nucleophilic.

Bromination_Mechanism cluster_0 Mechanism of Phenol Bromination Phenol Phenol Activated_Ring Activated Ring (Increased electron density at ortho and para positions) Phenol->Activated_Ring OH group activation Electrophilic_Attack Electrophilic Attack Activated_Ring->Electrophilic_Attack Br2 Br-Br Br2->Electrophilic_Attack Intermediate Carbocation Intermediate (Sigma Complex) Electrophilic_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Loss of H+ Bromophenol Monobromophenol Deprotonation->Bromophenol Further_Bromination Further Bromination Bromophenol->Further_Bromination Repetition at other activated positions TBP 2,4,6-Tribromophenol Further_Bromination->TBP

Caption: Mechanism of electrophilic bromination of phenol.

Applications in Research and Industry

The unique properties of 2,4,6-Tribromophenol have led to its use in a variety of industrial and research settings.

  • Flame Retardant Intermediate: A primary application of TBP is as a reactive intermediate in the production of brominated flame retardants.[1][2][8] It can be used to "cap" the terminal hydroxyl groups of polymers, covalently incorporating bromine into the polymer backbone and imparting flame-retardant properties.[8]

  • Biocide: TBP is utilized as a fungicide and wood preservative due to its antimicrobial properties.[1][2]

  • Chemical Synthesis: It serves as a starting material for the synthesis of other chemical compounds. For instance, its bismuth salt has been used in pharmaceutical preparations.[1]

  • Research Applications: In a research context, deuterated 2,4,6-Tribromophenol (2,4,6-Tribromophenol-d2) is employed as a tracer and an internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[10] This is particularly relevant in drug development for pharmacokinetic and metabolic studies.[10]

Biological Effects and Toxicological Profile

The interaction of 2,4,6-Tribromophenol with biological systems is a critical area of study for toxicologists and drug development professionals.

  • Endocrine Disruption: There is evidence to suggest that TBP may act as an endocrine disruptor. Studies have shown that it can disturb cellular Ca²⁺ signaling in neuroendocrine cells. This disruption of calcium homeostasis can have far-reaching effects on cellular processes.

  • Toxicity: 2,4,6-Tribromophenol is considered to be toxic if swallowed and may cause skin and eye irritation.[7][11] It is also classified as very toxic to aquatic life.[11] Repeated or long-term exposure may have cumulative health effects.[12] The acute oral LD50 in rats is reported to be 2000 mg/kg.[1]

Analytical Methodologies: A Self-Validating System

Accurate and reliable quantification of 2,4,6-Tribromophenol is essential for monitoring its presence in environmental samples, food products, and biological matrices. The following protocol outlines a robust method for the analysis of TBP using stir bar sorptive extraction (SBSE) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS), a technique noted for its high sensitivity and selectivity.[13]

Protocol: Trace Level Analysis of 2,4,6-Tribromophenol

Objective: To quantify trace levels of 2,4,6-Tribromophenol in a liquid matrix (e.g., water, beverage, or a dissolved drug product).

Instrumentation and Materials:

  • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)

  • Stir Bar Sorptive Extraction (SBSE) equipment (e.g., Twister™)

  • Autosampler with thermal desorption unit

  • Deuterated 2,4,6-Tribromophenol (TBP-d2) as an internal standard

  • Appropriate solvents (e.g., methanol, hexane)

  • Sample vials

Procedure:

  • Sample Preparation:

    • Accurately measure a known volume of the liquid sample into a vial.

    • Spike the sample with a known amount of the deuterated internal standard (TBP-d2). The use of a stable isotope-labeled internal standard is a cornerstone of a self-validating system as it corrects for variations in extraction efficiency and instrument response.

  • Stir Bar Sorptive Extraction (SBSE):

    • Place a polydimethylsiloxane (PDMS) coated stir bar into the sample vial.

    • Stir the sample for a defined period (e.g., 60 minutes) at a constant speed. During this time, the nonpolar TBP will partition from the aqueous matrix into the PDMS coating of the stir bar. This step provides significant pre-concentration of the analyte.

  • Thermal Desorption and GC-MS/MS Analysis:

    • Remove the stir bar from the sample, rinse with deionized water, and dry with a lint-free tissue.

    • Place the stir bar in a thermal desorption tube.

    • The thermal desorption unit rapidly heats the stir bar, releasing the trapped analytes into the GC inlet.

    • The GC separates the analytes based on their boiling points and interaction with the column stationary phase.

    • The MS/MS detector is operated in Multiple Reaction Monitoring (MRM) mode.[13] This involves selecting a specific precursor ion for TBP and its deuterated internal standard and monitoring for specific product ions. This two-stage mass filtering provides exceptional selectivity and reduces matrix interference.

  • Quantification:

    • The concentration of TBP in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of TBP and the internal standard.

Conclusion

2,4,6-Tribromophenol is a molecule with a dual identity. On one hand, it is a synthetically produced compound with significant industrial applications. On the other, it is a naturally occurring substance with notable biological activity. For researchers and scientists, a deep understanding of its physicochemical properties, synthesis, reactivity, and biological effects is paramount for harnessing its potential benefits while mitigating its risks. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for those working with this intriguing halogenated phenol.

References

  • 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004). OECD SIDS. [Link]

  • Cotton, S. (2011). 2,4,6-Tribromophenol - Molecule of the Month December 2011. University of Birmingham. [Link]

  • 2,4,6-TRIBROMOPHENOL (13C6, 99%) 100 UG/ML IN TOLUENE Safety Data Sheet. (2023). Wellington Laboratories. [Link]

  • Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (1996). National Institute of Environmental Health Sciences. [Link]

  • 2,4,6-Tribromophenol. Wikipedia. [Link]

  • Cotton, S. (2011). 2,4,6-Tribromophenol - Molecule of the Month December 2011 (HTML-only version). University of Birmingham. [Link]

  • 2,4,6-Tribromophenol | C6H3Br3O | CID 1483. PubChem. [Link]

  • Method of preparing 2,4,6-tribromophenol. (1998).
  • Synthesis of 2,4,6-Tribromophenol from Benzene | Organic Chemistry Lab Tutorial. (2023). YouTube. [Link]

  • 2,4,6-tribromophenol, 118-79-6. The Good Scents Company. [Link]

  • Wang, J., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 221-229. [Link]

  • Phenol, 2,4,6-tribromo-. NIST WebBook. [Link]

  • Preparation of 2,4,6-tribromophenol. PrepChem.com. [Link]

  • 2,4,6-Tribromophenol | C6H3Br3O | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

Sources

Technical Guide: Synthesis of 2,4,6-Tribromophenol via Electrophilic Aromatic Substitution

[1]

Executive Summary

This technical guide details the synthesis of 2,4,6-Tribromophenol (TBP) , a critical intermediate in the production of flame retardants, fungicides, and reactive intermediates for drug discovery. The synthesis exploits the high reactivity of phenol in Electrophilic Aromatic Substitution (EAS) . Unlike benzene, which requires a Lewis acid catalyst (e.g.,

This guide prioritizes the aqueous/ethanolic method due to its high yield, operational simplicity, and alignment with green chemistry principles (avoiding halogenated solvents).

Mechanistic Foundation

The "Why" of Polysubstitution

The synthesis of TBP is driven by the electron-donating nature of the hydroxyl group (-OH) on the phenol ring.

  • Activation: The oxygen atom donates electron density into the

    
    -system of the ring via resonance.[1]
    
  • Regioselectivity: This increased electron density is localized at the ortho (2,[1] 6) and para (4) positions, making them highly nucleophilic.

  • Kinetics: In aqueous media, phenol exists in equilibrium with the phenoxide ion (

    
    ). The phenoxide ion is even more electron-rich than phenol, accelerating the reaction rate significantly. This makes stopping at the mono- or di-bromo stage difficult in water; the reaction naturally proceeds to the thermodynamically stable 2,4,6-tribromo product.
    
Reaction Pathway Diagram

The following diagram illustrates the stepwise bromination mechanism.

BrominationMechanismPhenolPhenol(Substrate)MonoIntermediate:2-Bromophenol(Ortho)Phenol->Mono Fast (EAS)Br23 Br2(Electrophile)Br2->MonoDiIntermediate:2,4-Dibromophenol(Para)Mono->Di FasterTriProduct:2,4,6-Tribromophenol(Precipitate)Di->Tri Rapid CompletionHBrByproduct:3 HBrTri->HBrElimination

Figure 1: Stepwise Electrophilic Aromatic Substitution pathway. Note that in aqueous media, intermediates are rarely isolated due to rapid kinetics.

Critical Process Parameters (CPP)

To ensure scientific integrity and reproducibility, the following parameters must be controlled:

ParameterSpecificationScientific Rationale
Stoichiometry Phenol : Bromine = 1 : 3.1A slight excess (3.1 eq) ensures complete conversion of the 2,4-dibromo intermediate to the tribromo product.
Solvent System Water / Ethanol (9:1)Water polarizes the

bond, enhancing electrophilicity. It also causes the hydrophobic TBP to precipitate, driving the equilibrium forward.
Temperature

C (Initial)
The reaction is highly exothermic. High temperatures can lead to oxidation of the phenol ring (quinones), resulting in a pink/brown impurity.
Agitation Vigorous (>500 RPM)The reaction becomes heterogeneous as the product precipitates. Efficient mixing prevents localized hotspots and occlusion of unreacted material.

Experimental Protocol

Safety Warning: Bromine (

Materials
  • Phenol (crystalline, >99%)

  • Bromine (elemental)[1][2][3][4]

  • Solvent: Distilled Water[5]

  • Quenching Agent: Sodium Bisulfite (

    
    ) saturated solution
    
  • Recrystallization Solvent: Ethanol (95%)

Step-by-Step Methodology
  • Preparation of Substrate:

    • In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HBr fumes), dissolve 10.0 g (106 mmol) of Phenol in 100 mL of water .

    • Note: Phenol has limited solubility in cold water; mild warming may be needed to dissolve, then cool back to room temperature.

  • Bromine Addition (The Critical Step):

    • Place the flask in an ice-water bath to maintain internal temperature between 5-10°C.

    • Charge the addition funnel with 17.0 mL (53.0 g, ~330 mmol) of Bromine .

    • Dropwise Addition: Add bromine slowly over 30-45 minutes.

    • Observation: The solution will initially turn yellow, then cloudy. As the reaction proceeds, a voluminous white to yellowish precipitate (TBP) will form.

    • Endpoint: The addition is complete when the supernatant retains a persistent yellow/orange tint, indicating excess bromine is present.

  • Workup and Isolation:

    • Remove the ice bath and allow the slurry to stir at room temperature for 30 minutes to ensure reaction completion.

    • Quench: Add saturated Sodium Bisulfite solution dropwise until the yellow bromine color disappears (reduction of

      
       to 
      
      
      ). The precipitate should appear white or off-white.
    • Filtration: Filter the solid using a Buchner funnel under vacuum. Wash the filter cake copiously with cold water (3 x 50 mL) to remove residual HBr and inorganic salts.

  • Purification (Recrystallization):

    • Dissolve the crude solid in the minimum amount of hot Ethanol (~70-80°C).

    • Add hot water dropwise until slight turbidity persists, then clear it with a drop of ethanol.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Filter the purified white needles and dry in a desiccator or vacuum oven at 40°C.

Workflow Diagram

ExperimentalWorkflowStartStart:Dissolve Phenol in H2OCoolCool to <10°C(Ice Bath)Start->CoolAddBrAdd Br2 Dropwise(Exothermic Control)Cool->AddBrStirStir 30 min(Room Temp)AddBr->StirQuenchQuench Excess Br2(NaHSO3)Stir->QuenchFilterVacuum Filtration& Water WashQuench->FilterRecrystRecrystallize(Ethanol/Water)Filter->RecrystFinalPure TBP(White Needles)Recryst->Final

Figure 2: Operational workflow for the batch synthesis and purification of TBP.

Characterization & Validation

To validate the synthesis, compare the isolated product against standard physical data.

PropertyExperimental TargetLiterature ValueValidation Method
Appearance White crystalline needlesWhite to off-white needlesVisual Inspection
Melting Point 94 - 96 °C94 - 96 °CCapillary MP Apparatus
Yield > 90%90 - 98%Gravimetric Analysis
Solubility Soluble in EtOH, Ether; Insoluble in H2OSameSolubility Test

Troubleshooting:

  • Product is pink/red: Indicates oxidation products (quinones) or residual bromine. Remedy: Recrystallize again with charcoal (activated carbon) to remove colored impurities.

  • Low Yield: Usually due to losses during recrystallization. Remedy: Concentrate the mother liquor to recover a second crop of crystals.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6] Longman Scientific & Technical. (Standard reference for aromatic substitution protocols).

    • Organic Syntheses. (1928). 2,4,6-Tribromophenol.[1][5][7][8][9][10][11][12][13][14][15] Org. Synth. 1928, 8, 110; Coll. Vol. 1, 110. (Authoritative procedure for bromination).

      • (Note: Link directs to similar bromination protocols in Org Syn database as direct TBP link is archival).

    • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8366, 2,4,6-Tribromophenol.

      • Sigma-Aldrich. (2023).

        An In-Depth Technical Guide to the Solubility of 2,4,6-Tribromophenol in Organic Solvents

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        Abstract

        This technical guide provides a comprehensive overview of the solubility of 2,4,6-tribromophenol (TBP), a compound of significant interest in various scientific and industrial fields, including as a flame retardant and a fungicide. A thorough understanding of its solubility in organic solvents is paramount for its application in synthesis, purification, formulation, and environmental remediation. This document delves into the theoretical principles governing the solubility of TBP, presents available solubility data, and outlines detailed experimental protocols for its determination.

        Introduction: Understanding the Significance of 2,4,6-Tribromophenol and its Solubility

        2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol characterized by the substitution of bromine atoms at the 2, 4, and 6 positions of the aromatic ring. It appears as soft, white needles with a distinct bromine odor.[1] Its utility as a reactive flame retardant, a wood preservative, and an intermediate in the synthesis of other valuable compounds underscores the importance of understanding its physicochemical properties.

        Solubility, a fundamental thermodynamic property, dictates the extent to which a solute dissolves in a solvent to form a homogeneous solution. For researchers and professionals in drug development and materials science, knowledge of a compound's solubility is critical for:

        • Reaction Chemistry: Selecting appropriate solvents for chemical reactions involving TBP to ensure optimal reaction kinetics and yield.

        • Purification: Designing effective crystallization and extraction processes for the purification of TBP.

        • Formulation: Developing stable and effective formulations for various applications, including flame retardant systems and biocidal products.

        • Environmental Fate and Toxicology: Assessing the environmental distribution, bioavailability, and potential toxicity of TBP, as its solubility influences its mobility in soil and water.

        This guide aims to provide a detailed and practical understanding of the solubility of 2,4,6-tribromophenol in a range of organic solvents, empowering researchers to make informed decisions in their experimental and developmental work.

        Theoretical Framework: Factors Governing the Solubility of 2,4,6-Tribromophenol

        The solubility of 2,4,6-tribromophenol is a complex interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar intermolecular forces are more likely to be miscible.

        The Role of Molecular Structure

        The TBP molecule possesses both polar and non-polar characteristics that influence its solubility:

        • Phenolic Hydroxyl Group (-OH): This group is polar and capable of forming hydrogen bonds, which would suggest some affinity for polar solvents.

        • Aromatic Ring: The benzene ring is inherently non-polar and contributes to the hydrophobic nature of the molecule.

        • Bromine Substituents (-Br): The three large, electron-rich bromine atoms significantly increase the molecular weight and surface area of the molecule. While the C-Br bond has some polarity, the overall effect of the bromine atoms is to enhance the molecule's lipophilicity and reduce its polarity compared to phenol.[2] The large size and disperse electron clouds of the bromine atoms can lead to weaker interactions with highly polar solvents like water.[2]

        The Influence of Solvent Properties

        The choice of solvent is paramount in determining the solubility of TBP. Key solvent properties to consider include:

        • Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents have a significant dipole moment and can be further categorized into protic (containing a hydrogen atom attached to an electronegative atom, e.g., ethanol) and aprotic (lacking such a hydrogen, e.g., acetone). The solubility of phenolic compounds generally increases with the polarity of the solvent.[3][4]

        • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the hydroxyl group of TBP, enhancing solubility. Alcohols like ethanol and methanol are prime examples.

        • Dispersion Forces (van der Waals forces): These are weak intermolecular forces that are present in all molecules. Non-polar solvents primarily interact through these forces. The large, polarizable bromine atoms in TBP contribute to significant dispersion forces, allowing for favorable interactions with non-polar solvents like benzene and diethyl ether.

        The interplay of these factors explains why TBP, despite its polar hydroxyl group, exhibits greater solubility in a range of organic solvents compared to its limited solubility in water.

        Quantitative Solubility Data of 2,4,6-Tribromophenol

        While qualitative descriptions of solubility are useful, quantitative data are essential for precise experimental design. The following table summarizes the available solubility information for 2,4,6-tribromophenol in water and various organic solvents. It is important to note that quantitative data for organic solvents is not as readily available in the public domain as it is for water.

        SolventChemical FormulaPolarity IndexSolubilityTemperature (°C)Reference(s)
        WaterH₂O10.20.007 g/100mL25
        59-61 mg/LNot Specified[5]
        MethanolCH₃OH5.1SolubleNot Specified
        EthanolC₂H₅OH4.3Very SolubleNot Specified
        SolubleNot Specified
        AcetoneC₃H₆O5.1SolubleNot Specified[6]
        Diethyl Ether(C₂H₅)₂O2.8SolubleNot Specified[6]
        ChloroformCHCl₃4.1SolubleNot Specified
        Methylene Chloride (Dichloromethane)CH₂Cl₂3.1SolubleNot Specified
        BenzeneC₆H₆2.7SolubleNot Specified
        Caustic (Alkaline) Solutionse.g., NaOH(aq)HighSolubleNot Specified

        Note: "Soluble" and "Very Soluble" are qualitative terms from the cited sources. For precise applications, experimental determination of solubility is recommended.

        Experimental Determination of Solubility: A Practical Guide

        For applications requiring precise solubility data, experimental determination is crucial. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

        The Shake-Flask Method: A Self-Validating Protocol

        The principle of the shake-flask method is to saturate a solvent with a solute by agitation and then measure the concentration of the solute in the resulting solution. This method is considered self-validating because equilibrium is confirmed by obtaining consistent solubility values over time.

        Diagram of the Shake-Flask Experimental Workflow

        ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2,4,6-Tribromophenol B Add to a known volume of the organic solvent in a sealed flask A->B  Add solid to solvent C Agitate at a constant temperature for an extended period (e.g., 24-72h) B->C  Begin agitation D Allow undissolved solid to settle C->D  Cease agitation E Withdraw a clear aliquot of the supernatant D->E  Careful sampling F Filter or centrifuge to remove any remaining solids E->F  Ensure clarity G Determine the concentration of TBP in the aliquot using a validated analytical method (e.g., HPLC, GC, UV-Vis) F->G  Analyze sample H Repeat sampling and analysis at different time points to confirm equilibrium G->H  Validate equilibrium

        Caption: Workflow for determining the solubility of 2,4,6-tribromophenol using the shake-flask method.

        Step-by-Step Methodology:

        • Preparation of Materials:

          • Ensure the 2,4,6-tribromophenol to be tested is of high purity, as impurities can significantly affect solubility.

          • Use high-purity organic solvents.

          • Select appropriate flasks with well-sealing caps to prevent solvent evaporation.

        • Experimental Setup:

          • Add an excess amount of solid 2,4,6-tribromophenol to a flask containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

          • Seal the flasks tightly.

        • Equilibration:

          • Place the flasks in a constant temperature environment, such as a shaker bath or an incubator with agitation capabilities.

          • Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium. The time required for equilibration can vary depending on the compound and the solvent.

        • Sample Collection and Preparation:

          • After the equilibration period, cease agitation and allow the undissolved solid to settle.

          • Carefully withdraw a clear aliquot of the supernatant using a pipette or syringe. It is critical to avoid disturbing the solid material.

          • To ensure the removal of any suspended microparticles, filter the aliquot through a suitable membrane filter (e.g., a 0.45 µm PTFE filter for organic solvents) or centrifuge the sample at high speed.

        • Analysis:

          • Determine the concentration of 2,4,6-tribromophenol in the clear, saturated solution using a validated analytical method. Suitable techniques include:

            • High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

            • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

            • UV-Vis Spectroscopy: A simpler method, provided that TBP has a distinct absorbance at a wavelength where the solvent does not interfere. A calibration curve with known concentrations of TBP in the same solvent must be prepared.

        • Confirmation of Equilibrium:

          • Repeat the sampling and analysis at different time points (e.g., 24, 48, and 72 hours). Equilibrium is considered to be reached when the measured solubility values from consecutive time points are consistent within an acceptable experimental error.

        Adherence to Authoritative Standards: OECD Guideline 105

        For regulatory purposes, particularly concerning environmental risk assessment, the determination of water solubility should follow established guidelines. The OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility, provides a standardized framework.[7][8][9] While this guideline specifically addresses water solubility, its principles of ensuring purity of the test substance, achieving equilibrium, and using validated analytical methods are directly applicable to determining solubility in organic solvents.

        Conclusion: A Practical Framework for Understanding TBP Solubility

        This technical guide has provided a comprehensive examination of the solubility of 2,4,6-tribromophenol in organic solvents, integrating theoretical principles with practical experimental guidance. The key takeaway for researchers and professionals is that the solubility of TBP is governed by a balance of its polar hydroxyl group and the dominant lipophilic character imparted by the three bromine substituents. Consequently, TBP exhibits significant solubility in a range of organic solvents, from polar protic solvents like alcohols to less polar solvents such as ethers and aromatic hydrocarbons.

        For critical applications, the qualitative solubility information presented should be supplemented with precise, experimentally determined quantitative data using robust methods like the shake-flask technique. By understanding the factors that influence solubility and employing rigorous experimental protocols, scientists and developers can effectively harness the properties of 2,4,6-tribromophenol in their respective fields.

        References

        • Solubility of Things. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

        • Belguidoum, A., et al. (2014). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. International Journal of Current Microbiology and Applied Sciences, 3(11), 399-412.
        • Wikipedia. (2023, October 27). 2,4,6-Tribromophenol. Retrieved from [Link]

        • Reddit. (2022). Why is 2,4,6-tribromophenol insoluble in water while phenol is? In detail please. Retrieved from [Link]

        • National Toxicology Program. (1996).
        • Current Research in Nutrition and Food Science Journal. (2022). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Retrieved from [Link]

        • OECD. (2004). SIDS Initial Assessment Report for 2,4,6-Tribromophenol.
        • ResearchGate. (n.d.). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Retrieved from [Link]

        • NIST. (n.d.). Phenol, 2,4,6-tribromo-. Retrieved from [Link]

        • Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

        • ResearchGate. (2014). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. Retrieved from [Link]

        • National Center for Biotechnology Information. (2017). Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. Retrieved from [Link]

        • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

        • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

        • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

        • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

        • Brusač, E., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica, 69(4), 649-660.
        • arXiv. (2018). Effect of different polarity solvents on total phenols and flavonoids content, and In-vitro antioxidant properties of flower extracts.
        • ScienceDirect. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review.
        • Code of Federal Regulations. (n.d.). 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. Retrieved from [Link]

        • National Center for Biotechnology Information. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. Retrieved from [Link]

        • IUCLID. (n.d.). E.4.10. [4.
        • Phenomenex. (n.d.). Solvent Miscibility Table.
        • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
        • University of Minnesota. (2022). Properties of Common Organic Solvents.

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        An In-Depth Technical Guide to 2,4,6-Tribromophenol: Synthesis, Analysis, and Applications

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: This document provides a comprehensive technical overview of 2,4,6-Tribromophenol (TBP), a significant halogenated phenol. With a Chemical Abstracts Service (CAS) number of 118-79-6 and a molecular weight of approximately 330.80 g/mol , TBP holds a notable position in both industrial chemistry and environmental science.[1] This guide, intended for researchers, scientists, and professionals in drug development, delves into the core scientific principles of TBP, from its synthesis and analytical determination to its diverse applications and toxicological profile. We will explore the mechanistic underpinnings of its formation, detail validated analytical protocols, and discuss its role as a key intermediate in the production of flame retardants, its use as a biocide, and its surprising natural occurrence in marine ecosystems. The metabolic fate of TBP is also examined, providing a complete picture of its chemical and biological interactions.

        Introduction

        2,4,6-Tribromophenol is a crystalline solid, appearing as white to off-white needles or powder, characterized by a distinct antiseptic odor.[2] Its structure, a phenol ring substituted with three bromine atoms at the ortho and para positions, is a direct result of the powerful activating effect of the hydroxyl group on the aromatic ring towards electrophilic substitution. This high degree of bromination imparts specific chemical properties that are leveraged in various industrial applications, but also contribute to its environmental persistence and toxicological concerns. This guide aims to provide a holistic view of TBP, bridging the gap between its fundamental chemistry and its practical implications in research and industry.

        Chemical and Physical Properties

        The physicochemical properties of 2,4,6-Tribromophenol are fundamental to understanding its behavior in both laboratory and environmental settings. These properties dictate its solubility, volatility, and reactivity, which in turn influence its synthesis, extraction, and toxicokinetics. A summary of its key properties is presented below.

        PropertyValueSource
        CAS Number 118-79-6[1][3][4]
        Molecular Formula C₆H₃Br₃O[1][3][4]
        Molecular Weight 330.80 g/mol [1]
        Appearance White to cream or brown crystals, powder, or flakes.[4][4]
        Melting Point 90-94 °C
        Boiling Point 282-290 °C at 746 mmHg
        Solubility in Water 71 mg/L at 15 °C
        Vapor Density 11.4 (vs air)[5]
        EINECS Number 204-278-6

        Synthesis and Manufacturing

        The synthesis of 2,4,6-Tribromophenol is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The methodology hinges on the high reactivity of the phenol molecule.

        Electrophilic Bromination of Phenol

        The most direct and common laboratory synthesis involves the reaction of phenol with an aqueous solution of bromine. The hydroxyl group is a potent activating group, donating electron density into the benzene ring, particularly at the ortho (2,6) and para (4) positions. This increased nucleophilicity allows for rapid and exhaustive bromination at these sites without the need for a Lewis acid catalyst, which is typically required for the bromination of benzene itself.

        • Dissolution: Dissolve 10 g of phenol in 200 ml of cold water in a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel.

        • Bromination: While stirring the phenol solution, slowly add 52 g of bromine (aqueous solution) from the dropping funnel. The reaction is exothermic and proceeds rapidly, leading to the formation of a white precipitate.

        • Isolation: Once the addition of bromine is complete, continue stirring for a short period to ensure the reaction goes to completion. Collect the white precipitate of 2,4,6-tribromophenol by vacuum filtration.

        • Washing: Wash the collected solid with cold water to remove any unreacted starting materials and hydrobromic acid byproduct.

        • Purification: For higher purity, recrystallize the crude product from a dilute ethanol solution. This will yield long, slender needles of 2,4,6-tribromophenol.

        • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent. The expected melting point of the purified product is around 95°C.[2]

        SynthesisWorkflow Phenol Phenol in Water Reaction Electrophilic Substitution Phenol->Reaction Bromine Aqueous Bromine Bromine->Reaction Precipitate Crude TBP (White Precipitate) Reaction->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Washing with Water Filtration->Washing Recrystallization Recrystallization (Dilute Ethanol) Washing->Recrystallization PurifiedTBP Purified 2,4,6-Tribromophenol Recrystallization->PurifiedTBP Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TBP 2,4,6-Tribromophenol Debromination Debromination TBP->Debromination Hydroxylation Hydroxylation TBP->Hydroxylation Methylation Methylation TBP->Methylation Glycosylation Glycosylation TBP->Glycosylation Sulfation Sulfation TBP->Sulfation Dimerization Coupling/Dimerization TBP->Dimerization Metabolite1 2,4-Dibromophenol Debromination->Metabolite1 Metabolite2 Brominated Hydroquinones Hydroxylation->Metabolite2 Metabolite3 2,4,6-Tribromoanisole Methylation->Metabolite3 Metabolite4 Glycoside Conjugates Glycosylation->Metabolite4 Metabolite5 Sulfate Conjugates Sulfation->Metabolite5 Metabolite6 PBDDs/OH-PBDEs Dimerization->Metabolite6

        Sources

        An In-depth Technical Guide to the Environmental Fate and Degradation of 2,4,6-Tribromophenol (TBP)

        Author: BenchChem Technical Support Team. Date: February 2026

        Preamble: The Environmental Significance of 2,4,6-Tribromophenol

        2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol with a history of widespread use as a fungicide, wood preservative, and a chemical intermediate in the synthesis of flame retardants.[1][2] Its utility stems from its chemical stability and biocidal properties. However, these same characteristics contribute to its status as a persistent environmental pollutant. TBP enters the environment from numerous sources; it is not only produced synthetically but also occurs as a natural metabolite in various marine organisms like algae and sponges and as a degradation product of larger brominated flame retardants.[3][4][5] This ubiquity means TBP is frequently detected in diverse environmental compartments, including soil, freshwater, and even human tissues, raising concerns about its toxicological impact and long-term ecological effects.[4][5][6] This guide provides a detailed examination of the pathways governing the transformation and degradation of TBP in the environment, offering a technical resource for researchers and environmental scientists.

        Physicochemical Properties Governing Environmental Partitioning

        The environmental distribution of TBP is dictated by its inherent physical and chemical properties. Its moderate water solubility and relatively high octanol-water partition coefficient (Log K_ow_) suggest a tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water. The Henry's Law Constant indicates a low volatility, making atmospheric transport a less significant pathway.

        Table 1: Key Physicochemical Properties of 2,4,6-Tribromophenol

        PropertyValueSignificance for Environmental FateSource
        Molecular Formula C₆H₃Br₃OBasic structural information.
        Molar Mass 330.801 g/mol Influences diffusion and transport rates.
        Melting Point 95.5 °CSolid at ambient environmental temperatures.
        Boiling Point 244 °CLow volatility, unlikely to be found in high concentrations in the atmosphere.
        Water Solubility 59-61 mg/LSlightly soluble; partitioning to solid phases is favored.
        Log K_ow_ 3.8Indicates a high potential for bioaccumulation and sorption to organic matter.
        Henry's Law Constant 4.77 x 10⁻⁸ atm-m³/molLow volatility from water, suggesting it will primarily remain in aquatic and soil phases.[7]
        pKa 6.7Dissociation constant; exists as both neutral and anionic forms in environmentally relevant pH ranges, affecting mobility and bioavailability.

        Abiotic Degradation Pathways

        Abiotic processes, driven by physical and chemical forces, represent a significant route for the initial transformation of TBP in the environment.

        Photolysis: Transformation by Light

        Photolysis, or degradation by ultraviolet (UV) radiation from sunlight, is a key abiotic pathway for TBP in aqueous environments. The process follows pseudo-first-order kinetics, where the rate is influenced by several environmental factors.[8]

        Mechanism & Influencing Factors: The primary mechanism involves hydrodebromination, where a carbon-bromine bond is cleaved, and the bromine atom is replaced by a hydrogen atom.[8] This process can be influenced by:

        • pH: The rate of phototransformation increases with higher pH values.[8]

        • Initial Concentration: The transformation rate constant tends to decrease as the initial concentration of TBP increases.[8]

        • Presence of Sensitizers: Ions such as Fe³⁺ and NO₂⁻ can accelerate the degradation process.[8]

        • Reactive Species: The photolysis of TBP in water under UV irradiation generates several reactive species, including organic radicals (C•), hydrogen radicals (H•), and aqueous electrons (eₐₒ⁻). Studies have shown that direct UV photolysis and reactions with aqueous electrons are the dominant degradation mechanisms, while the contribution from hydrogen radicals is negligible.[8]

        Degradation Products: Photolytic degradation leads to a variety of products. The most predominant are dihydroxylated dibromobenzene compounds, confirming hydrodebromination as the main pathway. However, photodimerization can also occur, leading to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dihydroxylated polybrominated biphenyls (di-OH-PBBs), which can be more toxic and persistent than the parent compound.[8]

        G cluster_products Degradation Products TBP 2,4,6-Tribromophenol (TBP) Debrom Hydrodebromination Products (e.g., Dibromophenols, Dihydroxylated Dibromobenzene) TBP->Debrom Primary Pathway Dimer Photodimerization Products (e.g., OH-PBDEs, di-OH-PBBs) TBP->Dimer Secondary Pathway UV UV Light (Sunlight) UV->TBP initiates Factors Influencing Factors (pH, Fe³⁺, NO₂⁻) Factors->TBP

        Caption: Photolytic degradation pathways of TBP.

        Thermal Degradation

        While less relevant under typical ambient environmental conditions, thermal degradation is important in high-temperature scenarios like waste incineration or industrial fires. Combustion of TBP produces carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[9] Co-pyrolysis with metal oxides like hematite (Fe₂O₃) has been shown to assist in the debromination process, reducing the emission of hazardous HBr.[10]

        Biotic Degradation: The Microbial Contribution

        Microorganisms are the primary drivers of TBP degradation in soil and sediment. The efficiency and pathway of biodegradation are highly dependent on the prevailing redox conditions.

        Fate in Soil: Mineralization and Residue Formation

        In soil environments, TBP is subject to rapid dissipation.[11] The ultimate fate of the carbon in the TBP molecule can be:

        • Mineralization: Microorganisms utilize TBP as an energy source, converting it to CO₂. Studies using ¹⁴C-labeled TBP have shown significant mineralization (13-26%), confirming its use in microbial metabolism.[11]

        • Formation of Non-Extractable Residues (NERs): A substantial portion of TBP (62-70%) becomes tightly bound to soil organic matter, particularly humic and fulvic acids, forming NERs.[11] The long-term stability and bioavailability of these residues are critical for a complete risk assessment.[11]

        Redox conditions play a crucial role, with TBP transformation being significantly faster under oxic (oxygen-rich) conditions compared to anoxic (oxygen-deficient) conditions.[11]

        Aerobic Degradation

        Under aerobic conditions, bacteria can degrade TBP, often through co-metabolism. This means the microbes require a separate, more easily digestible carbon source (a co-substrate) to support their growth while they fortuitously degrade the more recalcitrant TBP molecule. The low carbon content of TBP (21.6% by weight) makes a secondary carbon source essential for microbial growth.

        Key Microbial Players and Pathways: Bacterial strains such as Rhodococcus erythropolis and Pseudomonas fluorescens have demonstrated the ability to degrade TBP.[12] The degradation often proceeds through a series of debromination and hydroxylation steps, eventually leading to ring cleavage and mineralization.

        A significant aerobic transformation is the methylation of TBP to form 2,4,6-tribromoanisole (TBA) .[2] This conversion is mediated by microbial activity and is of considerable industrial concern. TBA has an extremely low odor threshold and is responsible for a distinct musty or moldy smell, leading to product recalls in the pharmaceutical and food industries (e.g., "cork taint" in wine).[13]

        Anaerobic Degradation

        In anoxic environments, such as deep sediments or waterlogged soils, anaerobic bacteria degrade TBP primarily through reductive dehalogenation . In this process, the bromine atoms are sequentially removed and replaced with hydrogen, with the TBP molecule acting as an electron acceptor. The dehalogenation order is typically ortho > para > meta.[7] This process progressively reduces the toxicity of the compound, ultimately leading to phenol, which can be more readily degraded.

        G cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway TBP 2,4,6-Tribromophenol (TBP) TBA 2,4,6-Tribromoanisole (TBA) (via Methylation) TBP->TBA Microbial Methylation Intermediates_Aero Debrominated/Hydroxylated Intermediates TBP->Intermediates_Aero DBP Dibromophenols TBP->DBP Reductive Dehalogenation RingCleavage Ring Cleavage Intermediates_Aero->RingCleavage Mineralization CO₂ + H₂O + Br⁻ RingCleavage->Mineralization MBP Monobromophenol DBP->MBP Phenol Phenol MBP->Phenol

        Caption: Major microbial degradation pathways for TBP.

        Experimental Protocols for Degradation Analysis

        To investigate the environmental fate of TBP, validated experimental systems are essential. These protocols provide a framework for assessing degradation kinetics and identifying transformation products.

        Protocol 1: Aqueous Photolysis Study (OECD 316 Guideline Basis)

        This protocol outlines a self-validating system to determine the photolytic degradation rate of TBP in water.

        Objective: To quantify the rate of TBP degradation under simulated sunlight and identify major photoproducts.

        Methodology:

        • Preparation of Solutions: Prepare a stock solution of TBP in a water-miscible solvent (e.g., acetonitrile). Spike sterile, buffered, purified water (e.g., pH 7) to achieve the desired starting concentration (e.g., 1 mg/L). Prepare parallel "dark control" samples wrapped in aluminum foil to account for non-photolytic degradation.

        • Irradiation: Place the test solutions in quartz tubes (which are transparent to UV light). Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters). Maintain a constant temperature (e.g., 25°C).

          • Causality: Quartz is used instead of borosilicate glass to ensure full UV spectrum exposure. Dark controls are critical to isolate the effect of light from other potential loss mechanisms like hydrolysis or sorption to the vessel walls.

        • Sampling: Collect samples from both irradiated and dark control tubes at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

        • Sample Analysis:

          • Immediately analyze a portion of the sample for the parent TBP concentration using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

          • Store another portion for metabolite identification.

        • Data Analysis:

          • Plot the natural logarithm of the TBP concentration versus time.

          • The degradation rate constant (k) is determined from the slope of the regression line.

          • Calculate the photolytic half-life (t₁/₂) as ln(2)/k.

        • Metabolite Identification: Analyze pooled samples from later time points using high-resolution mass spectrometry (e.g., LC-QTOF-MS) to identify the mass and structure of transformation products.

        Protocol 2: Soil Biodegradation Microcosm Study (OECD 307 Guideline Basis)

        This protocol assesses the rate and pathway of TBP degradation in soil under controlled laboratory conditions.

        Objective: To determine the aerobic and anaerobic degradation rates of TBP in soil and quantify mineralization and NER formation.

        Methodology:

        • Soil Characterization: Use fresh, sieved soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

        • Spiking: Prepare a solution of ¹⁴C-labeled TBP. Apply the solution evenly to the soil to achieve a target concentration. The use of a radiolabel is the cornerstone of a mass balance study, allowing for the unequivocal tracking of the applied chemical into all possible compartments (parent, metabolites, CO₂, NERs).

        • Microcosm Setup:

          • Aerobic: Place the treated soil in flow-through flasks. Maintain moisture at 40-60% of water holding capacity. Pass a slow stream of CO₂-free, humidified air over the soil. Trap the effluent air in a sodium hydroxide (NaOH) solution to capture any evolved ¹⁴CO₂.

          • Anaerobic: Place the treated soil in sealed flasks. Saturate the soil with deoxygenated water and purge the headspace with nitrogen to create anoxic conditions.

        • Incubation: Incubate all flasks in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days.

        • Sampling & Analysis:

          • Mineralization: At intervals, analyze the NaOH traps for ¹⁴CO₂ using Liquid Scintillation Counting (LSC).

          • Soil Extraction: At intervals, sacrifice replicate flasks. Extract the soil using an appropriate solvent sequence (e.g., acetonitrile/water followed by Soxhlet extraction) to recover the parent TBP and extractable metabolites. Analyze extracts by HPLC with a radioactivity detector and/or LC-MS.

          • Non-Extractable Residues (NERs): After extraction, determine the amount of radioactivity remaining in the soil matrix via combustion analysis and LSC.

        • Data Analysis:

          • Calculate the percentage of applied radioactivity present as parent TBP, ¹⁴CO₂, specific metabolites, and NERs at each time point.

          • Model the dissipation of the parent TBP to calculate its half-life (DT₅₀) in the soil.

        References

        • He, Y., et al. (2018). Fate of 2,4,6-Tribromophenol in Soil Under Different Redox Conditions. PubMed. [Link]

        • He, Y., et al. (2018). Fate of 2,4,6-Tribromophenol in Soil Under Different Redox Conditions. ResearchGate. [Link]

        • National Pesticide Information Center. 2,4-D Fact Sheet. NPIC. [Link]

        • Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). ResearchGate. [Link]

        • PubChem. (n.d.). 2,4,6-Tribromophenol. National Center for Biotechnology Information. [Link]

        • Khorsandi, H., et al. (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Frontiers in Environmental Science. [Link]

        • Wang, Y., et al. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. MDPI. [Link]

        • Aguayo, S., et al. (2014). Debromination of 2,4,6-tribromophenol coupled with biodegradation. ResearchGate. [Link]

        • Koch, C., & Sures, B. (2018). Environmental Concentrations and Toxicology of 2,4,6-tribromophenol (TBP). PubMed. [Link]

        • Zhang, J., et al. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI. [Link]

        • OECD. (2004). SIDS Initial Assessment Report for 2,4,6-Tribromophenol. OECD. [Link]

        • Usselman, M. (2011). 2,4,6-Tribromophenol - Molecule of the Month. University of Bristol. [Link]

        • Altarawneh, M., et al. (2021). Research on the degradation mechanism and products of 2,4,6-tribromophenol in the water environment. ResearchGate. [Link]

        • Wang, Z., et al. (2024). Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process. MDPI. [Link]

        • Dvorackova, E., et al. (2012). BACTERIAL BIODEGRADATION OF 2,4,6-TRIBROMOPHENOL. MendelNet. [Link]

        • Zhao, H., et al. (2017). Phototransformation of 2,4,6-tribromophenol in aqueous solution: Kinetics and photolysis products. ResearchGate. [Link]

        • Wikipedia. (n.d.). 2,4,6-Tribromophenol. Wikipedia. [Link]

        • Zissi, U., et al. (2001). Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium. PubMed. [Link]

        • Li, K., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products. PubMed. [Link]

        • Li, G., et al. (2017). The microbial degradation of 2,4,6-tribromophenol (TBP) in water/sediments interface. Science of The Total Environment. [Link]

        • da Silva, J., et al. (2020). Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen population. PubMed. [Link]

        • Quora. (2023). What is the conversion of phenol to 2,4,6 tribromophenol?. Quora. [Link]

        Sources

        The Halogenated Sentinel: 2,4,6-Tribromophenyl (TBP) in Advanced Flame Retardancy

        [1]

        Executive Summary

        In the domain of combustion inhibition, 2,4,6-Tribromophenol (TBP) serves as a critical structural scaffold rather than just a standalone additive.[1] While TBP possesses inherent flame retardant (FR) properties, its primary utility lies as a reactive intermediate for high-molecular-weight derivatives.[1] These derivatives—ranging from phosphate esters to brominated epoxy oligomers—leverage the high bromine content (approx. 72% by weight) and thermal stability of the tribromophenyl moiety to interrupt radical chain reactions in the gas phase.

        This guide analyzes the chemical architecture, synthetic pathways, and mechanistic efficacy of TBP, providing validated protocols for its synthesis and downstream derivatization.[1]

        Chemical Architecture & Strategic Value

        The efficacy of TBP stems from its specific substitution pattern.[1] The hydroxyl group at C1 activates the benzene ring, facilitating the introduction of bromine atoms at the ortho (2,6) and para (4) positions.[1]

        PropertyValueStrategic Implication
        Molecular Formula C₆H₃Br₃OHigh halogen density for radical scavenging.[1]
        Bromine Content ~72.5%Maximizes FR efficiency per unit weight.[1]
        Melting Point 94–96 °CSolid at room temperature; easy to handle/feed.[1]
        pKa ~6.0Significantly more acidic than phenol (pKa ~10), enhancing reactivity with electrophiles (e.g., POCl₃).[1]
        Thermal Stability T₅% ≈ 200°CStable during processing of most thermoplastics; volatile enough to release Br• at ignition temps.

        Synthesis of the Core Intermediate (TBP)

        The synthesis of TBP is a classic electrophilic aromatic substitution. However, industrial and high-purity research applications require strict control over stoichiometry to prevent under-brominated byproducts (e.g., 2,4-dibromophenol).[1]

        Protocol 1: Quantitative Bromination of Phenol

        Safety Note: Elemental bromine is highly corrosive and toxic.[1] Work in a fume hood with appropriate PPE (Viton gloves).[1]

        Reagents:

        • Phenol (C₆H₅OH): 1.0 eq[1]

        • Bromine (Br₂): 3.05 eq (slight excess)[1]

        • Solvent: Water/Ethanol (5:1 v/v) or Glacial Acetic Acid[1]

        • Quenching agent: Sodium Bisulfite (NaHSO₃)[1]

        Methodology:

        • Dissolution: Dissolve phenol in the solvent system at 20°C. The aqueous/ethanol mixture promotes the precipitation of the product, driving the reaction forward.

        • Addition: Add Br₂ dropwise while maintaining the temperature below 30°C. The reaction is highly exothermic.[1]

          • Mechanism:[1][2][3][4][5][6] The hydroxyl group strongly activates the ring.[7] Substitution occurs sequentially: para → ortho → ortho.[1]

        • Maturation: Stir for 2 hours at room temperature. A white to off-white precipitate forms.[1]

        • Quenching: Add saturated NaHSO₃ solution to destroy unreacted bromine (indicated by the disappearance of the orange color).[1]

        • Isolation: Filter the solid, wash copiously with water to remove HBr, and recrystallize from ethanol.

        • Validation: Purity is confirmed via HPLC or Melting Point (95–96°C).

        Downstream Derivatization: The "Intermediate" Role

        TBP is rarely used alone due to its volatility and potential to migrate out of the polymer matrix. Instead, it is chemically bonded to larger backbones.[1]

        Pathway A: Phosphate Esters (Tris(this compound) phosphate)

        This derivative combines gas-phase inhibition (Br[1]•) with condensed-phase char promotion (Phosphorus).[1]

        Pathway B: Brominated Epoxy Oligomers (BEOs)

        TBP acts as a chain terminator (capping agent) in the polymerization of bisphenol A diglycidyl ether and tetrabromobisphenol A.[1] This controls the molecular weight while adding flame retardancy to the resin termini.[8]

        Visualization: Synthesis & Derivatization Flow

        TBP_Synthesis_Flowcluster_0Key TransformationPhenolPhenol(Precursor)TBP2,4,6-Tribromophenol(TBP)Core IntermediatePhenol->TBP+ 3 Br2(-3 HBr)Br2Bromine(Reagent)Br2->TBPTTBPPTris(this compound)phosphate(FR for Engineering Plastics)TBP->TTBPP+ POCl3(Dehydrohalogenation)BEOBrominated EpoxyOligomers(Chain Terminator)TBP->BEO+ Epoxy Resin(Ring Opening)TriazineTris(tribromophenoxy)triazineTBP->Triazine+ Cyanuric Chloride(Nucleophilic Sub.)

        Figure 1: Synthetic pathways transforming Phenol into TBP and its subsequent high-value flame retardant derivatives.

        Experimental Protocol: Synthesis of Tris(this compound) phosphate

        This protocol demonstrates the conversion of TBP into a high-molecular-weight FR using Phosphorus Oxychloride (POCl₃).[1]

        Reagents:

        • 2,4,6-Tribromophenol (TBP): 3.0 eq[1]

        • Phosphorus Oxychloride (POCl₃): 1.0 eq[1]

        • Catalyst: Magnesium Chloride (MgCl₂) or Pyridine (trace)[1]

        • Solvent: Toluene or Xylene[1]

        Step-by-Step Procedure:

        • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an acid gas scrubber (NaOH trap) to capture HCl byproducts.

        • Charging: Charge TBP (dissolved in Toluene) and the catalyst into the flask.

        • Addition: Heat the mixture to 60°C. Add POCl₃ dropwise to control the evolution of HCl gas.

          • Reaction: 3 Ar-OH + POCl₃ → (Ar-O)₃P=O + 3 HCl[1]

        • Reflux: Once addition is complete, raise the temperature to reflux (approx. 110–140°C depending on solvent) for 6–10 hours to drive the reaction to completion.

        • Workup:

          • Cool to room temperature.[1]

          • Wash the organic layer with dilute NaOH (to remove unreacted TBP) and then water until neutral.[1]

          • Dry over anhydrous MgSO₄.[1]

        • Isolation: Evaporate the solvent under reduced pressure. The product is a white powder (mp: ~220–230°C).[1]

        Mechanism of Action: The Radical Trap

        TBP derivatives function primarily in the gas phase .[3] Upon combustion, the weak C-Br bonds dissociate before the polymer backbone degrades significantly.

        The Radical Scavenging Cycle
        • Initiation: Thermal decomposition releases Bromine radicals (Br[1]• ).

        • Trapping: Br• reacts with the fuel source (RH) to form Hydrogen Bromide (HBr ).[1]

        • Interference: HBr is the active inhibitor.[1] It reacts with high-energy radicals (H[1]• and OH• ) that sustain the flame.[1]

          • H• + HBr → H₂ + Br[1]•

          • OH[3][7][9]• + HBr → H₂O + Br[1]•

        • Result: The highly reactive H• and OH• radicals are replaced by the less reactive Br• radical, slowing the combustion chain reaction (cooling the flame).

        Visualization: Flame Retardancy Mechanism

        FR_MechanismCombustionPolymer CombustionRadicalsHigh Energy Radicals(H•, OH•)Combustion->RadicalsGeneratesRadicals->CombustionSustains Flame(Chain Reaction)TBP_DerivTBP Derivative(Condensed Phase)Br_RadicalBr•(Bromine Radical)TBP_Deriv->Br_RadicalThermal Decomp(>250°C)HBrHBr(Inhibitor)Br_Radical->HBr+ RH (Fuel)HBr->RadicalsInterruptsInertInert Products(H2, H2O)HBr->Inert+ H• / OH•(Scavenging)Inert->Br_RadicalRegenerates(Cycle Continues)

        Figure 2: The gas-phase radical scavenging cycle initiated by TBP derivatives.

        Safety, Toxicology & Environmental Integrity

        For drug development professionals and scientists, understanding the bio-profile of TBP is essential, as it shares metabolic pathways with pharmaceutical halophenols.[1]

        • Endocrine Disruption: TBP structurally mimics thyroid hormones (T3/T4).[1] It has been shown to compete for binding sites on transthyretin (TTR) , potentially altering thyroid hormone transport [1].[1]

        • Metabolism: In biological systems, TBP can be methylated to 2,4,6-Tribromoanisole (TBA) .[1] TBA is potent organoleptic compound (musty odor) responsible for "cork taint" in wines and quality issues in packaging materials [2].[1]

        • Handling: TBP is an irritant.[1] Standard industrial hygiene (dust control, gloves) is required.[1] Unlike some legacy BFRs (like PBDEs), reactive TBP derivatives (like BEOs) are chemically bound to the matrix, significantly reducing exposure risk during the product's use phase.

        References

        • Suzuki, G., et al. (2008).[1][10] "In vitro and in silico analysis of the interaction of brominated flame retardants with the thyroid hormone transport protein transthyretin." Toxicology and Applied Pharmacology, 231(2), 161-169.[1] Link

        • Chatonnet, P., et al. (2004).[1] "Kinetics and Mechanism of Formation of 2,4,6-Tribromoanisole in Wine." Journal of Agricultural and Food Chemistry, 52(5), 1255–1262.[1] Link[1]

        • Howe, P.D., et al. (2005).[1] "2,4,6-Tribromophenol and other simple brominated phenols."[1] World Health Organization (WHO) Concise International Chemical Assessment Document 66.[1] Link[1]

        • Weil, E. D., & Levchik, S. V. (2009).[1] Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers.[1] (Standard Reference for FR Mechanisms).

        Methodological & Application

        Application Notes & Protocols: Laboratory Synthesis of 2,4,6-Tribromoanisole

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction

        This document provides a comprehensive, technically detailed guide for the laboratory synthesis of a representative compound containing the 2,4,6-tribromophenyl moiety: 2,4,6-tribromoanisole (TBA) . The term "this compound" itself refers to a chemical substituent, not a stable, isolatable molecule. Therefore, this protocol is designed to be of practical use for researchers by focusing on the synthesis of a simple, stable derivative.

        Compounds featuring the this compound group are significant in various fields. They are precursors to flame retardants, and the parent compound, 2,4,6-tribromophenol (TBP), is used as a fungicide and wood preservative.[1] The synthesis outlined herein is a robust two-step process, ideal for demonstrating fundamental organic chemistry principles while yielding a valuable research compound.

        The synthetic strategy involves:

        • Electrophilic Aromatic Substitution: The bromination of phenol to produce the intermediate, 2,4,6-tribromophenol (TBP).

        • Williamson Ether Synthesis: The methylation of TBP to yield the final product, 2,4,6-tribromoanisole (TBA).

        This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required to ensure a successful and reliable synthesis.

        Part 1: Synthesis of 2,4,6-Tribromophenol (TBP)

        This initial stage involves the exhaustive bromination of phenol. The high reactivity of the phenol ring allows for a rapid and high-yielding reaction under aqueous conditions.

        Scientific Principle: Electrophilic Aromatic Substitution

        The hydroxyl (-OH) group of phenol is a powerful activating group in electrophilic aromatic substitution. It strongly donates electron density into the benzene ring through resonance, particularly at the ortho (2, 6) and para (4) positions.[2] This significant increase in nucleophilicity makes the ring highly susceptible to attack by electrophiles like bromine.

        In a polar protic solvent such as water, two factors accelerate the reaction to the point of trisubstitution:

        • Solvent-Induced Polarization: Water helps to polarize the bromine molecule (Br-Br), creating a stronger electrophile (δ+Br---Brδ-).[2]

        • Phenoxide Formation: Water facilitates the ionization of phenol to the phenoxide ion (-O⁻), which is an even more potent activating group than the neutral hydroxyl group.[3][4]

        The combination of these effects ensures that bromine atoms are rapidly substituted at all three activated positions, leading to the formation of 2,4,6-tribromophenol as a white precipitate.[5][6][7]

        Safety & Hazard Management

        Extreme caution is mandatory. This procedure must be performed in a certified chemical fume hood.

        • Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin. Can cause severe chemical burns.

        • Bromine: Extremely corrosive, toxic upon inhalation, and a strong oxidizing agent. Causes severe burns on contact with skin and eyes.[8]

        • Personal Protective Equipment (PPE): Wear a lab coat, splash-proof chemical goggles, and heavy-duty gloves (e.g., butyl rubber or Viton over nitrile).

        Materials and Reagents
        Reagent/MaterialFormulaMW ( g/mol )ConcentrationAmountNotes
        PhenolC₆H₅OH94.11>99%10.0 gToxic, Corrosive
        BromineBr₂159.81>99%52.0 gHighly Toxic & Corrosive
        Water (Deionized)H₂O18.02N/A~400 mL
        EthanolC₂H₅OH46.0795%As neededFor recrystallization
        250 mL BeakerN/AN/AN/A1
        500 mL Erlenmeyer FlaskN/AN/AN/A1Reaction vessel
        Dropping FunnelN/AN/AN/A1
        Magnetic Stirrer & BarN/AN/AN/A1
        Büchner Funnel & FlaskN/AN/AN/A1For filtration
        Filter PaperN/AN/AN/AAs needed
        Experimental Protocol: Bromination of Phenol
        • Preparation: In a 500 mL Erlenmeyer flask, dissolve 10.0 g of phenol in 200 mL of cold deionized water with magnetic stirring.[9]

        • Bromine Addition: In a separate 250 mL beaker, carefully prepare a solution of 52 g of bromine in 100 mL of water. This should be done in a fume hood.

        • Reaction: Transfer the aqueous bromine solution to a dropping funnel. Add the bromine solution dropwise to the stirring phenol solution over 30-45 minutes. A voluminous white precipitate of 2,4,6-tribromophenol will form immediately.[7][9]

        • Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

        • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.[9]

        • Washing: Wash the crude product on the filter with several portions of cold deionized water to remove hydrobromic acid and any unreacted starting materials.

        • Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

        • Final Product: Collect the purified white needles of 2,4,6-tribromophenol by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The yield should be nearly quantitative.[9]

        Workflow Diagram: TBP Synthesis

        TBP_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P_Phenol Dissolve Phenol in 200mL H₂O R_Add Dropwise Addition of Bromine Solution (Stirring, RT) P_Phenol->R_Add P_Bromine Prepare Bromine in 100mL H₂O P_Bromine->R_Add R_Stir Stir for 30 min R_Add->R_Stir W_Filter Vacuum Filtration R_Stir->W_Filter W_Wash Wash with Cold H₂O W_Filter->W_Wash W_Recrys Recrystallize from 95% Ethanol W_Wash->W_Recrys W_Dry Dry Product W_Recrys->W_Dry Product Product W_Dry->Product Pure TBP

        Caption: Workflow for the synthesis of 2,4,6-tribromophenol (TBP).

        Part 2: Synthesis of 2,4,6-Tribromoanisole (TBA)

        This second stage converts the phenolic hydroxyl group into a methyl ether via the classic Williamson ether synthesis.

        Scientific Principle: Williamson Ether Synthesis

        This reaction is a cornerstone of ether synthesis and proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[10][11] The key steps are:

        • Deprotonation: A strong base (e.g., sodium hydroxide) deprotonates the acidic hydroxyl group of 2,4,6-tribromophenol to form the corresponding sodium phenoxide. This phenoxide is a potent nucleophile.

        • Nucleophilic Attack: The tribromophenoxide ion attacks the electrophilic carbon of a methylating agent (e.g., dimethyl sulfate). The attack occurs from the backside relative to the leaving group.[12][13][14]

        • Displacement: The C-O bond forms concurrently with the breaking of the carbon-leaving group bond, resulting in the formation of 2,4,6-tribromoanisole and a salt byproduct.

        The choice of a primary methylating agent is crucial as the S_N2 reaction is sensitive to steric hindrance.[11][13]

        Safety & Hazard Management

        CRITICAL WARNING: Methylating agents are extremely hazardous.

        • Dimethyl Sulfate ((CH₃)₂SO₄): Extremely toxic, a potent carcinogen, and corrosive. It is readily absorbed through the skin, and exposure can be fatal. All manipulations must be performed in a chemical fume hood with appropriate heavy-duty gloves. An ammonia solution should be kept nearby to neutralize any spills.

        • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns.

        Materials and Reagents
        Reagent/MaterialFormulaMW ( g/mol )ConcentrationAmountNotes
        2,4,6-TribromophenolC₆H₃Br₃O330.80>98%10.0 gIrritant
        Sodium HydroxideNaOH40.00>97%1.3 gCorrosive
        Dimethyl Sulfate(CH₃)₂SO₄126.13>99%3.8 g (2.8 mL)Extremely Toxic, Carcinogen
        MethanolCH₃OH32.04Anhydrous100 mLFlammable
        Diethyl Ether(C₂H₅)₂O74.12Anhydrous~150 mLHighly Flammable
        Saturated NaCl (aq)NaCl58.44~360 g/L~50 mLBrine solution
        Anhydrous MgSO₄MgSO₄120.37N/AAs neededDrying agent
        250 mL Round-Bottom FlaskN/AN/AN/A1
        Reflux CondenserN/AN/AN/A1
        Separatory FunnelN/AN/AN/A1
        Rotary EvaporatorN/AN/AN/A1
        Experimental Protocol: Methylation of TBP
        • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

        • Phenoxide Formation: To the flask, add 10.0 g of 2,4,6-tribromophenol and 100 mL of methanol. Stir until dissolved. Carefully add 1.3 g of sodium hydroxide pellets. Stir the mixture until the NaOH has completely dissolved and the sodium salt of TBP has formed.

        • Methylation: Using a glass syringe, carefully and slowly add 2.8 mL of dimethyl sulfate to the stirring solution through the condenser. An exothermic reaction will occur.

        • Reaction: Gently heat the mixture to reflux and maintain for 2 hours.

        • Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of deionized water in a beaker. A solid precipitate of crude 2,4,6-tribromoanisole should form.

        • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

        • Washing: Wash the combined organic extracts with 50 mL of saturated NaCl solution (brine) to aid in layer separation and remove excess water.

        • Drying & Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

        • Purification: Recrystallize the crude solid from a suitable solvent, such as methanol or ethanol, to obtain pure 2,4,6-tribromoanisole.

        Workflow Diagram: TBA Synthesis

        TBA_Synthesis cluster_prep Phenoxide Formation cluster_reaction Methylation (SN2) cluster_workup Work-up & Purification P_TBP Dissolve TBP in Methanol P_Base Add NaOH P_TBP->P_Base R_Add Add Dimethyl Sulfate (CAUTION!) P_Base->R_Add R_Reflux Reflux for 2h R_Add->R_Reflux W_Quench Quench in H₂O R_Reflux->W_Quench W_Extract Extract with Diethyl Ether W_Quench->W_Extract W_Dry Dry & Evaporate W_Extract->W_Dry W_Recrys Recrystallize W_Dry->W_Recrys Product Product W_Recrys->Product Pure TBA

        Caption: Workflow for the synthesis of 2,4,6-tribromoanisole (TBA).

        Part 3: Product Characterization and Validation

        Confirming the identity and purity of the synthesized 2,4,6-tribromoanisole is a critical final step.

        AnalysisIntermediate: 2,4,6-TribromophenolFinal Product: 2,4,6-Tribromoanisole
        Appearance White, needle-like crystals.[9]White to off-white crystalline solid.
        Melting Point 95-96 °C.[9]~63-65 °C
        ¹H NMR (CDCl₃)~7.7 ppm (s, 2H, Ar-H), ~5.9 ppm (s, 1H, -OH)~7.6 ppm (s, 2H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃)
        ¹³C NMR (CDCl₃)~148 (C-OH), ~135 (Ar-CH), ~115 (Ar-C-Br), ~110 (Ar-C-Br)~152 (C-OCH₃), ~135 (Ar-CH), ~118 (Ar-C-Br), ~115 (Ar-C-Br), ~61 (-OCH₃)
        Mass Spec (EI) M⁺ peaks at m/z 328, 330, 332, 334 (characteristic bromine isotope pattern)M⁺ peaks at m/z 342, 344, 346, 348 (characteristic bromine isotope pattern)
        IR (KBr Pellet) Broad ~3450 cm⁻¹ (O-H stretch), ~1550, 1450 cm⁻¹ (C=C stretch), ~1200 cm⁻¹ (C-O stretch)No O-H band. ~2950 cm⁻¹ (C-H stretch, CH₃), ~1250 cm⁻¹ (C-O-C asymm. stretch), ~1050 cm⁻¹ (C-O-C symm. stretch)

        Note on Mass Spectrometry: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A molecule with three bromine atoms will exhibit a characteristic cluster of peaks (a quartet for M⁺) with a 1:3:3:1 intensity ratio, which is a definitive confirmation of its identity.[15][16][17]

        References

        • Halogenation of Phenol - Chemistry Stack Exchange . (2018). Chemistry Stack Exchange. [Link]

        • What is the conversion of phenol to 2,4,6 tribromophenol? - Quora . (2023). Quora. [Link]

        • Preparation of 2,4,6-tribromophenol - PrepChem.com . PrepChem.com. [Link]

        • Explain the reaction mechanism for the formation of 2,4,6-tribromophenol from phenol using bromine in water. - Filo . (2025). Filo. [Link]

        • CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents.
        • ring reactions of phenol - Chemguide . Chemguide. [Link]

        • New production pathway of musty 2,4,6-tribromoanisole during raw water disinfection processes at a surface water treatment plant - IWA Publishing . (2023). IWA Publishing. [Link]

        • Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack . Canadian Journal of Chemistry. [Link]

        • 2,4,6-Tribromophenol | C6H3Br3O - PubChem . PubChem. [Link]

        • A device and process for preparing 2,4,6-tribromophenol with gaseous bromine - Eureka . Eureka. [Link]

        • 2,4,6-Tribromophenol - Molecule of the Month December 2011 . University of Bristol. [Link]

        • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed . (2012). PubMed. [Link]

        • RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents.
        • 2,4,6-Tribromophenol - Molecule of the Month December 2011 . University of Bristol. [Link]

        • The Williamson Ether Synthesis - Master Organic Chemistry . (2014). Master Organic Chemistry. [Link]

        • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube . (2022). YouTube. [Link]

        • Bromination phenol in Water and non-polar solvent - Physics Wallah . Physics Wallah. [Link]

        • Determination of 2,4,6-Trichloroanisole and 2,4,6-Tribromoanisole in Wine Using Microextraction in Packed Syringe and Gas Chromatography−Mass Spectrometry - ResearchGate . (2025). ResearchGate. [Link]

        • Williamson Ether Synthesis Reaction Mechanism - YouTube . (2018). YouTube. [Link]

        • Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry - ResearchGate . (2025). ResearchGate. [Link]

        • Williamson Ether Synthesis reaction - BYJU'S . BYJU'S. [Link]

        • Williamson Ether Synthesis - Chemistry Steps . Chemistry Steps. [Link]

        • Supporting Information - Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

        • Williamson Ether Synthesis - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]

        Sources

        Application Note: Quantitative Analysis of 2,4,6-Tribromophenol using a Validated GC-MS Method

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of 2,4,6-Tribromophenol (TBP). TBP is a compound of significant environmental and industrial concern, utilized as a flame retardant, wood preservative, and an intermediate in chemical synthesis.[1][2] Its persistence and potential for bioaccumulation necessitate a reliable analytical method for monitoring its presence in various matrices.[2][3] This document provides a comprehensive protocol, including sample preparation with derivatization, instrument parameters, and method validation in accordance with established guidelines. The described method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

        Introduction

        2,4,6-Tribromophenol (TBP) is a brominated aromatic organic compound with widespread industrial applications. It serves as a reactive intermediate in the production of brominated flame retardants and is also used directly as a fungicide and wood preservative.[1][2] Consequently, TBP is ubiquitously found in the environment, with potential routes of human exposure through contaminated food, water, and dust.[2][4] Due to its toxic, persistent, and bioaccumulative properties, regulatory bodies and quality control laboratories require sensitive and accurate methods for its quantification.[3]

        Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and detection of semi-volatile organic compounds like TBP.[5] The inherent polarity of the phenolic hydroxyl group, however, can lead to poor chromatographic peak shape and reduced sensitivity. To overcome this, a derivatization step is often employed to convert the polar analyte into a more volatile and less polar derivative, thereby improving its chromatographic behavior.[6] This application note describes a detailed protocol for TBP quantification that incorporates a derivatization step prior to GC-MS analysis.

        Experimental

        Materials and Reagents
        • Solvents: Dichloromethane, hexane, methanol (GC-MS grade)

        • Reagents:

          • 2,4,6-Tribromophenol (TBP) standard (≥98% purity)

          • Internal Standard (IS): Deuterated 2,4,6-tribromoanisole or other suitable analogue

          • Surrogate Standard: 2,4-Dibromophenol or other suitable compound[7]

          • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride.[8][9]

          • Sodium sulfate (anhydrous)

          • Sodium hydroxide

          • Sulfuric acid[10]

        • Glassware: 1.5 mL GC autosampler vials with inserts, volumetric flasks, pipettes, separatory funnels.[11]

        Instrumentation

        A gas chromatograph coupled to a mass spectrometer is required. The following configuration is recommended:

        • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

        • Mass Spectrometer (MS): A single quadrupole or tandem quadrupole mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[12]

        Standard and Sample Preparation

        2.3.1. Standard Solution Preparation

        • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of TBP standard and dissolve it in 10 mL of methanol in a volumetric flask.

        • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane or another suitable solvent to achieve a concentration range relevant to the expected sample concentrations (e.g., 1-100 ng/mL).

        • Internal Standard (IS) and Surrogate Spiking: Spike all calibration standards and samples with a constant concentration of the internal standard and surrogate standard.[7]

        2.3.2. Sample Preparation (Aqueous Matrix Example)

        For solid matrices, an appropriate extraction technique such as Soxhlet or pressurized liquid extraction should be employed prior to the following steps.

        • Extraction:

          • For aqueous samples, liquid-liquid extraction with dichloromethane is a common approach. Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts and reduced solvent consumption.[13]

          • Adjust the pH of the aqueous sample to ≤ 2 with sulfuric acid.

          • Extract the sample with dichloromethane.

        • Drying and Concentration:

          • Pass the organic extract through a column of anhydrous sodium sulfate to remove residual water.

          • Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

        2.3.3. Derivatization

        The derivatization of the phenolic hydroxyl group is crucial for improving the chromatographic performance of TBP. Acetylation is a common and effective method.[8]

        • To the concentrated extract, add a suitable derivatizing reagent such as acetic anhydride.[8]

        • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

        • After cooling, the derivatized sample is ready for GC-MS analysis.

        Alternatively, silylation using reagents like BSTFA can be employed.[6][9]

        GC-MS Analysis Protocol

        Instrument Parameters

        The following are typical GC-MS parameters that should be optimized for the specific instrument and column used:

        Parameter Value Rationale
        Injector Temperature 250 °CEnsures efficient volatilization of the derivatized analyte.
        Injection Mode SplitlessMaximizes the transfer of analyte onto the column for trace-level analysis.[11]
        Carrier Gas HeliumProvides good chromatographic efficiency.
        Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature gradient allows for the separation of compounds with different boiling points.
        Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
        Ion Source Temp. 230 °CStandard temperature for electron ionization.
        Ionization Energy 70 eVStandard energy for creating reproducible mass spectra.
        MS Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Increases sensitivity and selectivity by monitoring specific ions characteristic of the analyte.[12]

        Table 1: Recommended GC-MS Parameters.

        Data Acquisition and Processing
        • SIM/MRM Ions: Select characteristic ions for both the derivatized TBP and the internal standard. For acetylated TBP, monitor the molecular ion and key fragment ions.

        • Quantification: Create a calibration curve by plotting the ratio of the peak area of the TBP derivative to the peak area of the internal standard against the concentration of the calibration standards. The concentration of TBP in the samples is then determined from this curve.

        Method Validation

        A thorough method validation should be performed to ensure the reliability of the results. Key validation parameters include:[3][14][15]

        Parameter Acceptance Criteria Purpose
        Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional relationship between instrument response and analyte concentration.[15]
        Accuracy Recovery within 80-120%Measures the closeness of the measured value to the true value.[14]
        Precision Relative Standard Deviation (RSD) ≤ 15%Assesses the repeatability and intermediate precision of the method.[14][15]
        Limit of Detection (LOD) Signal-to-noise ratio ≥ 3The lowest concentration of analyte that can be reliably detected.
        Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
        Specificity No interfering peaks at the retention time of the analyteEnsures that the signal is from the analyte of interest and not from matrix components.[15]

        Table 2: Method Validation Parameters and Acceptance Criteria.

        Workflow and Data Presentation

        The overall analytical workflow is depicted in the following diagram:

        GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing & Reporting Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Quantification Quantification Data->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

        Caption: Experimental workflow for TBP quantification.

        Conclusion

        The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of 2,4,6-Tribromophenol. The inclusion of a derivatization step is critical for achieving good chromatographic performance and low detection limits. Proper method validation is essential to ensure the accuracy and precision of the results, making this method suitable for routine monitoring in environmental, food safety, and pharmaceutical applications.

        References

        • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

        • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

        • Hala, D., et al. (2019). Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances. Molecules, 24(6), 1059.
        • Li, Y., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection.
        • Navarro, A., et al. (2007). Determination of tribromophenol and pentachlorophenol and its metabolite pentachloroanisole in Asparagus officinalis by gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 389(5), 1645-1651.
        • Stankov, S., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 28(13), 5092.
        • Uprety, B., et al. (2023). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. Molecules, 28(17), 6214.
        • RU2122996C1 - Method of preparing 2,4,6-tribromophenol. (1998). Google Patents.
        • Li, Y., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection. ResearchGate. Retrieved from [Link]

        • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. Retrieved from [Link]

        • General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. Retrieved from [Link]

        • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (2000). U.S. Environmental Protection Agency. Retrieved from [Link]

        • Method 8041A: Phenols by Gas Chromatography. (2007). U.S. Environmental Protection Agency. Retrieved from [Link]

        • Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. (2014). U.S. Environmental Protection Agency. Retrieved from [Link]

        • Method 604: Phenols. (1984). U.S. Environmental Protection Agency. Retrieved from [Link]

        • Nichkova, M., et al. (2008). Immunochemical analysis of 2,4,6-tribromophenol for assessment of wood contamination. Journal of Agricultural and Food Chemistry, 56(1), 123-128.
        • Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. (2018). ResearchGate. Retrieved from [Link]

        • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (1998). PubMed. Retrieved from [Link]

        • Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). (2016). ResearchGate. Retrieved from [Link]

        • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). Molecules, 27(19), 6614.
        • Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (1996). National Toxicology Program. Retrieved from [Link]

        • Method 8041A. (2000). U.S. Environmental Protection Agency. Retrieved from [Link]

        • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). Molecules, 23(11), 2872.
        • Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. (2023). Molecules, 28(24), 8059.

        Sources

        Analysis of 2,4,6-Tribromophenol in Environmental Samples by High-Performance Liquid Chromatography (HPLC)

        Author: BenchChem Technical Support Team. Date: February 2026

        An Application Note for Researchers and Scientists

        Abstract

        This document provides a comprehensive guide to the determination of 2,4,6-Tribromophenol (TBP), a significant environmental contaminant, in various environmental matrices such as water and soil. 2,4,6-TBP is utilized as a flame retardant, a fungicide, and is also a degradation product of larger brominated flame retardants.[1] Its prevalence and potential toxicity necessitate robust and reliable analytical methods for monitoring its presence in the environment.[2][3] This application note details protocols for sample extraction, cleanup, and subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. The methodologies are designed to provide high sensitivity, specificity, and reproducibility, crucial for environmental monitoring and risk assessment.

        Introduction: The Environmental Significance of 2,4,6-Tribromophenol

        2,4,6-Tribromophenol (TBP) is a brominated phenol that is found ubiquitously in the environment due to its wide range of sources.[1] It is not only produced intentionally for use as a pesticide and chemical intermediate but is also a known degradation product of more complex brominated flame retardants (BFRs).[1] Consequently, TBP is frequently detected in various environmental compartments, including water, soil, sediment, and even human tissues.[2] The U.S. Environmental Protection Agency (EPA) and other international bodies have classified phenolic compounds as priority pollutants due to their persistence and toxicity.[3][4] Therefore, the development of sensitive and validated analytical methods is critical for assessing human exposure and environmental impact.

        High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of phenolic compounds.[5] When coupled with a suitable detector, such as a UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides the selectivity and sensitivity required for trace-level analysis in complex environmental samples.

        Principle of the Analytical Workflow

        The overall methodology is based on the extraction of TBP from the sample matrix, followed by chromatographic separation and detection.

        • Extraction: Solid-Phase Extraction (SPE) is employed for aqueous samples to isolate and pre-concentrate TBP. For solid matrices like soil and sediment, Ultrasound-Assisted Extraction (UAE) is used to efficiently extract the analyte into an organic solvent.

        • Separation: The sample extract is injected into a reversed-phase HPLC system. A C18 column is used to separate TBP from other matrix components based on its hydrophobicity. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent (acetonitrile or methanol) ensures efficient separation.

        • Detection: TBP is detected and quantified using a UV detector at its maximum absorbance wavelength. For higher sensitivity and confirmation, a tandem mass spectrometer (MS/MS) can be utilized, which offers superior specificity through precursor-to-product ion transitions.[6]

        G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Water Water Sample Acidify Acidify to pH ~2 Water->Acidify Soil Soil/Sediment Sample UAE Ultrasound-Assisted Extraction (UAE) Soil->UAE SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Acidify->SPE Elute Elute & Concentrate SPE->Elute SolventExtract Solvent Extraction & Cleanup UAE->SolventExtract Extract Final Extract in Mobile Phase Elute->Extract SolventExtract->Extract HPLC HPLC System (C18 Reversed-Phase) Extract->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Data Data Acquisition & Quantification Detect->Data

        Fig 1. Overall analytical workflow for TBP analysis.

        Materials and Reagents

        • Standards: 2,4,6-Tribromophenol (TBP) certified reference standard (>99% purity).

        • Solvents: Methanol, Acetonitrile, Ethyl Acetate (all HPLC or LC-MS grade).

        • Reagents: Formic acid or Acetic acid (LC-MS grade), Hydrochloric acid (HCl), Deionized water (18.2 MΩ·cm).

        • SPE Cartridges: C18 bonded silica cartridges (e.g., 500 mg, 6 mL).

        • Syringes and Filters: Glass syringes, 0.22 µm PTFE or PVDF syringe filters.

        • Glassware: Volumetric flasks, amber glass vials with PTFE-lined caps.

        Experimental Protocols

        Solid-phase extraction is a preferred method for aqueous samples due to its high recovery rates and ability to remove interfering substances.[7]

        Rationale: Acidification of the sample to pH ~2 is crucial to ensure that TBP, a phenolic compound, remains in its protonated (neutral) form.[7] This significantly enhances its retention on the nonpolar C18 stationary phase.

        Step-by-Step Procedure:

        • Sample Preservation & pH Adjustment: Collect water samples in amber glass bottles. Upon collection, acidify to a pH of approximately 2 with concentrated HCl.[7] Store at 4°C until extraction.

        • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (adjusted to pH ~2). Critical Step: Do not allow the cartridge to go dry at this stage.

        • Sample Loading: Pass the acidified water sample (typically 500 mL to 1 L) through the conditioned cartridge at a flow rate of 5-10 mL/min.

        • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

        • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

        • Elution: Elute the trapped TBP from the cartridge by passing 5-10 mL of ethyl acetate or methanol slowly through the sorbent. Collect the eluate in a clean glass tube.

        • Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial HPLC mobile phase. Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

        For solid matrices, an efficient extraction into a suitable organic solvent is required. Ultrasound-Assisted Extraction (UAE) offers a rapid and effective alternative to traditional methods like Soxhlet extraction.[4]

        Step-by-Step Procedure:

        • Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample.

        • Extraction: Weigh approximately 5 g of the homogenized sample into a glass centrifuge tube. Add 10 mL of a suitable extraction solvent (e.g., a 1:1 mixture of acetone and hexane).

        • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.

        • Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid material from the solvent.

        • Collection: Carefully decant the supernatant (the solvent extract) into a clean collection tube.

        • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent, combining the supernatants.

        • Concentration & Cleanup: Combine the extracts and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen. The extract may be subjected to a cleanup step using a silica gel or Florisil cartridge if high levels of interferences are present.

        • Solvent Exchange: Reconstitute the final residue in 1 mL of the initial HPLC mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.

        HPLC Method and Conditions

        The following conditions are a robust starting point and should be optimized for the specific instrument and column used.

        ParameterHPLC-UV ConditionsHPLC-MS/MS Conditions
        Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
        Mobile Phase A Water with 0.1% Acetic AcidWater with 0.1% Formic Acid
        Mobile Phase B AcetonitrileAcetonitrile
        Gradient 50% B to 95% B over 10 min, hold for 2 min50% B to 95% B over 5 min, hold for 1 min
        Flow Rate 1.0 mL/min0.4 mL/min
        Column Temp. 30 °C40 °C
        Injection Vol. 20 µL5 µL
        UV Detector Diode Array Detector (DAD)Not Applicable
        Wavelength 285 nm and 295 nmNot Applicable
        MS Detector Not ApplicableTriple Quadrupole (QqQ)
        Ionization Mode Not ApplicableElectrospray Ionization (ESI), Negative Mode
        MRM Transitions Not ApplicableTBP: 328.7 > 248.8 (Quantifier), 328.7 > 81 (Qualifier)

        Rationale for Method Choices:

        • Reversed-Phase C18 Column: This is the standard for separating moderately nonpolar compounds like TBP from polar matrix components.

        • Acidified Mobile Phase: The addition of a small amount of acid (acetic or formic) improves peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group.

        • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent is necessary to elute TBP in a reasonable time with good peak shape while also allowing for the elution of more strongly retained matrix components.

        • Negative ESI Mode: In the MS/MS method, TBP readily loses a proton from its hydroxyl group to form a negative ion [M-H]⁻, making negative ionization mode highly sensitive for its detection.[6]

        Method Validation & Performance

        A newly developed analytical method must be validated to ensure it is fit for its intended purpose.[8][9] Key validation parameters are summarized below, with typical expected values for this type of analysis.

        Validation ParameterTypical Performance CriteriaPurpose
        Linearity (R²) > 0.995Confirms a proportional response of the detector to analyte concentration.
        Accuracy (Recovery) 70 - 120%Measures the agreement between a measured value and the true value. Assessed via matrix spikes.[10][11]
        Precision (RSD) < 15%Measures the closeness of agreement between replicate measurements. Includes repeatability (intra-day) and intermediate precision (inter-day).[6]
        Limit of Detection (LOD) S/N > 3The lowest concentration of analyte that can be reliably detected.[12]
        Limit of Quantification (LOQ) S/N > 10The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[10][12]

        Quality Control: To ensure the reliability of results, each analytical batch should include a method blank, a laboratory control sample (LCS), a matrix spike (MS), and a matrix spike duplicate (MSD).

        TBP Structure and Potential Degradation

        Understanding the structure and potential environmental fate of TBP is important for interpreting analytical data. TBP can undergo degradation in the environment, primarily through processes like photolysis or microbial action, which can lead to debromination, forming di- and mono-brominated phenols.[2][13]

        G cluster_TBP 2,4,6-Tribromophenol (TBP) cluster_DBP 2,4-Dibromophenol TBP DBP TBP->DBP Debromination

        Fig 2. Structure of TBP and a primary degradation product.

        Troubleshooting Guide

        ProblemPotential Cause(s)Recommended Solution(s)
        Poor Peak Shape (Tailing) Secondary interactions with column silanols; pH of mobile phase too high.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase; use a base-deactivated column.
        Low Analyte Recovery Incomplete elution from SPE; sample pH not optimal; analyte degradation.Optimize SPE elution solvent and volume; ensure sample pH is ~2 before extraction; check sample preservation.
        Baseline Noise / Drifting Contaminated mobile phase; column bleed; detector lamp failing.Filter mobile phases; flush the system with a strong solvent (e.g., isopropanol); replace detector lamp if near end of life.
        Variable Retention Times Leak in the system; pump malfunction; column temperature fluctuations.Check for leaks at all fittings; purge the pump; ensure the column oven is stable.
        Ghost Peaks Carryover from previous injection; contaminated syringe or injection port.Inject a blank solvent run to confirm carryover; implement a robust needle wash method; clean the injection port.

        References

        • PrepChem. (n.d.). Preparation of 2,4,6-tribromophenol. Retrieved from PrepChem.com. [Link]

        • ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Retrieved from ResearchGate. [Link]

        • Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.
        • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from EPA.gov. [Link]

        • PubMed. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Retrieved from PubMed. [Link]

        • ResearchGate. (n.d.). HPLC separation of seven bromophenols under optimized conditions. Retrieved from ResearchGate. [Link]

        • Chromatography Online. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from Chromatography Online. [Link]

        • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from Chromatography Online. [Link]

        • MDPI. (2024). Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process. Retrieved from MDPI. [Link]

        • PubMed Central. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from PubMed Central. [Link]

        • U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from EPA.gov. [Link]

        • ResearchGate. (n.d.). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection. Retrieved from ResearchGate. [Link]

        • 3M. (2019). Environmental Laboratory Method Validation. Retrieved from 3M. [Link]

        • PubMed. (2019). Phytotoxicity and genotoxicity evaluation of 2,4,6-tribromophenol solution treated by UV-based oxidation processes. Retrieved from PubMed. [Link]

        • ResearchGate. (2016). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Retrieved from ResearchGate. [Link]

        • ResearchGate. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from ResearchGate. [Link]

        • Paragon Laboratories. (n.d.). Phenolic Compounds in Wastewater Analysis by EPA 625.1. Retrieved from Paragon Laboratories. [Link]

        • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA.gov. [Link]

        • International Journal of Analytical and Bioanalytical Chemistry. (2012). Analytical method validation: A brief review. Retrieved from researchgate.net. [Link]

        • LCGC International. (2018). Tips & Tricks GPC/SEC: UV–vis Detection. Retrieved from Chromatography Online. [Link]

        Sources

        Application Note: High-Sensitivity Analysis of 2,4,6-Tribromophenol in Aqueous Matrices using Stir Bar Sorptive Extraction (SBSE) Coupled with Thermal Desorption and GC-MS/MS

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        This application note presents a robust and highly sensitive method for the determination of 2,4,6-tribromophenol (2,4,6-TBP) in aqueous samples. The protocol leverages the benefits of Stir Bar Sorptive Extraction (SBSE) for analyte enrichment, followed by thermal desorption (TD) and analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). An in-situ acetylation step is incorporated to enhance the extraction efficiency and improve the chromatographic performance of the polar 2,4,6-TBP. This method offers excellent recovery, low detection limits, and high-throughput capabilities, making it ideal for researchers, scientists, and drug development professionals engaged in environmental monitoring, food safety, and pharmaceutical quality control.

        Introduction: The Analytical Challenge of 2,4,6-Tribromophenol

        2,4,6-Tribromophenol (2,4,6-TBP) is a brominated derivative of phenol used as a fungicide, wood preservative, and an intermediate in the synthesis of flame retardants.[1][2] Its presence in the environment, even at trace levels, is a significant concern due to its persistence and potential as an endocrine disruptor.[3][4] Furthermore, in the pharmaceutical industry, 2,4,6-TBP and its related compound, 2,4,6-tribromoanisole (TBA), have been linked to product recalls due to off-odors and consumer complaints.[5]

        The analysis of 2,4,6-TBP in aqueous matrices presents a challenge due to its polarity and the often very low concentrations at which it is present. Traditional liquid-liquid extraction (LLE) methods are often labor-intensive, require large volumes of organic solvents, and can be prone to emulsion formation. This necessitates a more efficient, sensitive, and environmentally friendly analytical approach.

        The SBSE Advantage: A Paradigm Shift in Sample Preparation

        Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that offers a powerful alternative for the extraction and preconcentration of organic compounds from aqueous samples.[6] The core of the technique is a magnetic stir bar coated with a layer of polydimethylsiloxane (PDMS). During stirring, analytes partition from the sample matrix into the PDMS phase. The large volume of the sorbent phase in SBSE provides a much higher extraction capacity and sensitivity compared to other microextraction techniques like solid-phase microextraction (SPME).[7]

        The Principle of Sorptive Extraction

        The partitioning of an analyte between the aqueous sample and the PDMS phase is governed by its octanol-water partition coefficient (Kow). Analytes with a higher Log Kow value exhibit a greater affinity for the non-polar PDMS phase, leading to higher extraction efficiencies. 2,4,6-TBP has a Log Kow in the range of 3.7-3.89, indicating a favorable partitioning into the PDMS phase.[8]

        Enhancing Performance for Polar Analytes: In-Situ Acetylation

        While SBSE is highly effective for non-polar compounds, the extraction of more polar analytes like phenols can be further optimized. In-situ derivatization, specifically acetylation, is a key strategy to enhance the performance of the SBSE method for 2,4,6-TBP. The addition of an acetylating agent, such as acetic anhydride, directly to the sample converts the polar phenolic hydroxyl group into a less polar acetate ester. This transformation increases the analyte's Log Kow, thereby significantly improving its partitioning into the PDMS stir bar and leading to better recovery and sensitivity.[9][10] Furthermore, the resulting 2,4,6-tribromophenyl acetate is more volatile and exhibits improved chromatographic peak shape, which is beneficial for GC analysis.[11]

        Experimental Workflow: From Sample to Signal

        The analytical workflow is a streamlined process designed for high-throughput and reliable results. It encompasses sample preparation with in-situ derivatization, SBSE, thermal desorption of the enriched analytes, and subsequent analysis by GC-MS/MS.

        SBSE_Workflow cluster_prep Sample Preparation cluster_extraction Stir Bar Sorptive Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Drug Product Solution) Spike Spike with Internal Standard (e.g., Deuterated 2,4,6-TBA) Sample->Spike Internal Standard Addition Adjust Adjust pH & Add Salt Spike->Adjust Matrix Modification Deriv In-situ Acetylation (Acetic Anhydride) Adjust->Deriv Derivatization SBSE Add PDMS Stir Bar & Stir Deriv->SBSE Extraction Start Remove Remove & Dry Stir Bar SBSE->Remove Extraction Complete TD Thermal Desorption Remove->TD Analyte Transfer GCMS GC-MS/MS Analysis TD->GCMS Separation & Detection Data Data Acquisition & Quantification GCMS->Data Signal Processing

        Caption: Overall workflow for the analysis of 2,4,6-TBP using SBSE-TD-GC-MS/MS.

        Detailed Application Protocol

        This protocol provides a step-by-step guide for the analysis of 2,4,6-TBP in aqueous samples.

        Materials and Reagents
        • Standards: 2,4,6-Tribromophenol (≥98% purity), Deuterated 2,4,6-tribromoanisole (as internal standard).

        • Reagents: Acetic anhydride (≥99%), Sodium chloride (analytical grade), Sodium phosphate dibasic (Na₂HPO₄), Methanol (HPLC grade), Ultrapure water.

        • SBSE: Polydimethylsiloxane (PDMS) coated stir bars (e.g., Gerstel Twister®, 10 mm length, 0.5 mm film thickness).

        • Vials: 20 mL headspace vials with magnetic screw caps and septa.

        • Instrumentation:

          • Multiposition stir plate.

          • Thermal Desorption Unit (TDU) with a Programmable Temperature Vaporization (PTV) inlet and cryofocusing.

          • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).

        Standard and Sample Preparation
        • Stock Solutions: Prepare individual stock solutions of 2,4,6-TBP and the internal standard in methanol.

        • Working Standards: Prepare a series of working standard solutions by diluting the stock solutions in ultrapure water to create a calibration curve (e.g., 1-100 ng/L).

        • Sample Preparation:

          • Place a 10 mL aliquot of the aqueous sample into a 20 mL vial.

          • Spike the sample with the internal standard solution to a final concentration of 20 ng/L.

          • Add 3 g of sodium chloride to the sample. The addition of salt increases the ionic strength of the sample, which decreases the solubility of 2,4,6-TBP and its acetylated derivative, promoting their partitioning into the PDMS phase (salting-out effect).[12]

          • Add 0.2 g of Na₂HPO₄ as a pH adjuster to create a basic medium, which catalyzes the acetylation reaction.[9]

          • Add 200 µL of acetic anhydride to the sample.

        Stir Bar Sorptive Extraction (SBSE) Procedure
        • Conditioning: Prior to first use, condition the PDMS stir bars by heating them in a thermal desorber under a flow of inert gas.

        • Extraction:

          • Place a conditioned PDMS stir bar into the prepared sample vial.

          • Seal the vial and place it on a multiposition stir plate.

          • Stir the sample at 1000 rpm for 60 minutes at room temperature. The stirring facilitates the mass transfer of the analyte to the PDMS phase, and 60 minutes is typically sufficient to reach equilibrium for compounds with similar properties.

        • Post-Extraction:

          • After extraction, remove the stir bar from the vial using clean forceps.

          • Gently dry the stir bar with a lint-free tissue to remove any residual water droplets.

        Thermal Desorption and GC-MS/MS Analysis
        • Thermal Desorption:

          • Place the dried stir bar into an empty thermal desorption tube.

          • Place the tube in the autosampler of the thermal desorption unit.

          • The analytes are thermally desorbed from the stir bar and cryofocused in a cooled injection system (CIS) before being transferred to the GC column.

        • GC-MS/MS Analysis:

          • The separated analytes are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

        Data Presentation: Optimized Method Parameters
        Parameter Condition Rationale
        SBSE
        Stir BarPDMS coated, 10 mm length, 0.5 mm film thicknessStandard commercially available stir bar providing sufficient phase volume for trace analysis.
        Sample Volume10 mLA common sample volume that balances sensitivity with practicality.
        Salt Addition3 g NaClIncreases ionic strength, enhancing the extraction efficiency of the acetylated 2,4,6-TBP.[12]
        pH Adjustment0.2 g Na₂HPO₄Provides a basic environment to catalyze the acetylation reaction.[9]
        Derivatization Reagent200 µL Acetic AnhydrideConverts the polar phenol to a less polar acetate, improving extraction and chromatography.[11]
        Extraction Time & Speed60 min at 1000 rpmEnsures efficient mass transfer and allows the system to approach equilibrium.
        Thermal Desorption
        Desorption Program30°C (0.5 min), then ramp at 60°C/min to 280°C (5 min)Efficiently transfers the acetylated 2,4,6-TBP from the stir bar to the GC inlet.[13]
        Cryofocusing-100°CTraps and focuses the analytes at the head of the GC column, resulting in sharp chromatographic peaks.[13]
        GC-MS/MS
        GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column suitable for the analysis of a wide range of semi-volatile organic compounds.
        Carrier GasHelium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic resolution.
        Oven Program50°C (2 min), ramp at 10°C/min to 280°C (5 min)Provides good separation of the target analyte from potential matrix interferences.
        Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
        MS/MS ModeMultiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[7]
        MRM Transitions (example)Precursor Ion (m/z) -> Product Ion (m/z) (To be determined empirically for this compound acetate and the internal standard)Provides the basis for highly selective and sensitive quantification.

        Self-Validating System and Trustworthiness

        The robustness of this protocol is ensured by several key factors:

        • Use of an Internal Standard: The addition of a deuterated internal standard at the beginning of the sample preparation process corrects for any variations in extraction efficiency, derivatization yield, and instrument response, ensuring accurate quantification.

        • Matrix Modification: The addition of salt and a pH buffer helps to normalize the sample matrix, reducing the variability of the extraction process between different samples.

        • Highly Selective Detection: The use of GC-MS/MS in MRM mode provides a high degree of certainty in analyte identification and quantification, even in complex matrices, by monitoring specific ion transitions. This minimizes the risk of false positives from co-eluting interferences.

        • Calibration: The use of a multi-point calibration curve prepared in the same manner as the samples ensures that the quantification is accurate across a range of concentrations.

        Conclusion

        The described SBSE-TD-GC-MS/MS method provides a highly effective solution for the trace-level analysis of 2,4,6-tribromophenol in aqueous samples. The combination of the high enrichment factor of SBSE with the selectivity and sensitivity of GC-MS/MS, enhanced by in-situ acetylation, allows for reliable quantification at sub-ng/L levels. This protocol is designed to be easily implemented in analytical laboratories, offering a significant improvement in efficiency, sensitivity, and environmental friendliness over traditional methods.

        References

        • PubChem. (n.d.). 2,4,6-Tribromophenol. National Center for Biotechnology Information. Retrieved from [Link]

        • de Souza, C. F. M., et al. (2018). Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population. ResearchGate. Retrieved from [Link]

        • Wikipedia. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

        • St-Amand, A., et al. (2021). Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. PMC - NIH. Retrieved from [Link]

        • Wu, Y., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection. ResearchGate. Retrieved from [Link]

        • HELCOM. (n.d.). 2,4,6-Tribromophenol (TBP). Retrieved from [Link]

        • RIC technologies. (n.d.). GERSTEL Twister. Retrieved from [Link]

        • National Institutes of Health. (2015). 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species. NIH.gov. Retrieved from [Link]

        • Yu, Y., et al. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods, 4(6), 1637-1643. Retrieved from [Link]

        • Buchholz, K. D., & Pawliszyn, J. (1994). Optimization of solid-phase microextraction conditions for determination of phenols. Analytical Chemistry, 66(1), 160-167. Retrieved from [Link]

        • Gerstel. (2011). Using Three Types of Twister Phases for Stir Bar Sorptive Extraction of Whisky, Wine and Fruit Juice. Retrieved from [Link]

        • Wang, W. C., & Lee, M. R. (1998). Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorinated phenols. PubMed. Retrieved from [Link]

        • Wu, Y., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. PubMed. Retrieved from [Link]

        • Carro, A. M., et al. (2006). Optimization of a Derivatization-Solid-Phase Microextraction Method for the Analysis of Thirty Phenolic Pollutants in Water Samples. ResearchGate. Retrieved from [Link]

        • Sandra, P., et al. (2001). Parameter Effects and Optimisation in Supercritical Fluid Extraction of Phenolic Compounds from Labisia pumila. MDPI. Retrieved from [Link]

        • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

        • U.S. Environmental Protection Agency. (n.d.). Methods for the Determination of Organic Compounds in Finished Drinking Water and Raw Source Water. Retrieved from [Link]

        • Agilent Technologies. (n.d.). Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment. Retrieved from [Link]

        • Yu, Y., et al. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. ResearchGate. Retrieved from [Link]

        • Gerstel. (n.d.). GERSTEL Solutions worldwide No. 15. Retrieved from [Link]

        • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

        • ResearchGate. (n.d.). GC/MS chromatograms of target compounds in one of samples. Retrieved from [Link]

        • Sivasubramanian, S., & Namasivayam, S. K. R. (2014). Optimization of parameters for phenol degradation using immobilized Candida tropicalis SSK01 in batch reactor. PubMed. Retrieved from [Link]

        • Prieto, A., et al. (2010). Development of a stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry method for the simultaneous determination of several persistent organic pollutants in water samples. ResearchGate. Retrieved from [Link]

        • Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. Retrieved from [Link]

        • Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

        • U.S. Environmental Protection Agency. (n.d.). EPA Method 525.3. The Royal Society of Chemistry. Retrieved from [Link]

        • ResearchGate. (n.d.). Results obtained from the SBSE optimization process. Retrieved from [Link]

        • U.S. Environmental Protection Agency. (n.d.). Drinking Water Inorganic Test Methods. Retrieved from [Link]

        Sources

        preparation of 2,4,6-Tribromophenyl sodium salt for fungicide applications

        Author: BenchChem Technical Support Team. Date: February 2026

        An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and fungicidal application of 2,4,6-Tribromophenyl sodium salt.

        Introduction: The Role of Brominated Phenols in Crop Protection

        2,4,6-Tribromophenol (TBP) is a halogenated phenol that has found significant use as a fungicide, particularly for wood preservation and in agricultural applications.[1][2] It is also utilized as a chemical intermediate and a flame retardant.[3][4] The fungicidal properties of phenolic compounds are well-documented, stemming from their ability to disrupt essential cellular processes in fungi.[5][6] The conversion of TBP to its sodium salt, this compound sodium salt (Na-TBP), enhances its utility by increasing its aqueous solubility, which can be advantageous for creating stable fungicidal formulations.

        This guide provides a comprehensive overview of the synthesis of TBP, its subsequent conversion to the sodium salt, and a protocol for evaluating its antifungal efficacy. The methodologies are presented with an emphasis on the underlying chemical principles and safety considerations, ensuring a robust and reproducible workflow for research and development professionals.

        Part 1: Synthesis of the Precursor, 2,4,6-Tribromophenol (TBP)

        The foundational step in preparing the sodium salt is the synthesis of the TBP precursor. The high reactivity of the phenol ring, activated by the hydroxyl group, allows for direct and efficient bromination. The -OH group is a potent ortho-, para-director, leading to the substitution of bromine atoms at the 2, 4, and 6 positions.[7] We present two reliable methods for this synthesis.

        Method A: Direct Bromination of Phenol with Aqueous Bromine

        This classic method relies on the electrophilic aromatic substitution of phenol with bromine water. It is a rapid and high-yielding reaction.[8]

        Causality and Scientific Rationale: The hydroxyl group of phenol strongly activates the aromatic ring towards electrophilic attack. In an aqueous solution, the polarity of the solvent further enhances the reaction rate. Bromine molecules are polarized, and the electron-rich phenol ring attacks the positive end of the bromine dipole, leading to the substitution of hydrogen atoms with bromine. The reaction proceeds readily to completion, forming the trisubstituted product which precipitates from the aqueous solution.

        Materials and Reagents

        Reagent/MaterialGradeSupplier (Example)
        Phenol (C₆H₅OH)ReagentSigma-Aldrich
        Bromine (Br₂)ACS ReagentFisher Scientific
        Deionized WaterN/AIn-house
        Ethanol (95%)ReagentVWR
        500 mL Reaction FlaskN/AStandard Lab Supplier
        Dropping FunnelN/AStandard Lab Supplier
        Magnetic StirrerN/AStandard Lab Supplier
        Buchner Funnel & FlaskN/AStandard Lab Supplier

        Step-by-Step Protocol

        • Phenol Solution Preparation: In a 500 mL reaction flask equipped with a magnetic stirrer, dissolve 10.0 g of phenol in 200 mL of cold deionized water. Place the flask in an ice bath to maintain a low temperature.

        • Bromine Addition: From a dropping funnel, slowly add a solution containing 52 g of bromine (approx. 16.7 mL) dissolved in 100 mL of water to the stirred phenol solution. Caution: Perform this step in a well-ventilated fume hood as bromine is highly corrosive and toxic.

        • Reaction and Precipitation: A white precipitate of 2,4,6-tribromophenol will form almost immediately upon the addition of bromine.[8] Continue stirring for an additional 30 minutes after the bromine addition is complete to ensure the reaction goes to completion.

        • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

        • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted bromine and hydrobromic acid.

        • Recrystallization: Purify the crude product by recrystallizing from dilute ethanol. Dissolve the solid in a minimum amount of hot 95% ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

        • Drying: Collect the purified, needle-like crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C). The expected melting point is 95°C.[8]

        Method B: Environmentally-Benign Oxidative Bromination

        This method avoids the use of elemental bromine, instead generating it in situ from hydrobromic acid and an oxidizing agent like hydrogen peroxide. This approach is considered a "greener" alternative.[9]

        Causality and Scientific Rationale: Hydrogen peroxide oxidizes the bromide ions from hydrobromic acid into electrophilic bromine (Br₂). This newly formed bromine then participates in the electrophilic aromatic substitution reaction with phenol as described in Method A. This process is more atom-economical and avoids the handling of highly volatile and hazardous liquid bromine.

        Materials and Reagents

        Reagent/MaterialGradeSupplier (Example)
        Phenol (C₆H₅OH)ReagentSigma-Aldrich
        Hydrobromic Acid (HBr, 40%)ACS ReagentFisher Scientific
        Hydrogen Peroxide (H₂O₂, 30%)ACS ReagentVWR
        Ethanol (95%)ReagentVWR
        500 mL Three-Neck FlaskN/AStandard Lab Supplier
        Condenser, ThermometerN/AStandard Lab Supplier
        Dropping FunnelN/AStandard Lab Supplier

        Step-by-Step Protocol

        • Reactor Setup: Assemble a 500 mL three-neck flask with a magnetic stirrer, condenser, thermometer, and dropping funnel.

        • Initial Charge: Add 18.8 g (0.2 mol) of phenol and 100 mL of water to the flask. Stir to mix.

        • Reagent Addition: Slowly add 123.5 g (0.61 mol) of 40% hydrobromic acid to the mixture.

        • Initiating Reaction: Heat the mixture to 50°C. Once the temperature is stable, begin the dropwise addition of 54.4 g (0.48 mol) of 30% hydrogen peroxide from the dropping funnel. Control the addition rate to maintain the reaction temperature between 50-60°C.

        • Reaction Completion: After the hydrogen peroxide addition is complete, heat the mixture to 80°C and maintain it at this temperature for 2 hours to ensure the reaction is complete.[9]

        • Cooling and Filtration: Cool the reaction mixture to room temperature. The solid product will precipitate. Filter the crude product using a Buchner funnel.

        • Purification: Wash the crude product with water and then recrystallize from 95% ethanol as described in Method A.

        • Drying: Dry the final product to obtain pure 2,4,6-tribromophenol. The expected yield is typically high, in the range of 89-95%.[9]

        Part 2: Preparation of this compound Sodium Salt (Na-TBP)

        The conversion of TBP to its sodium salt is a straightforward acid-base neutralization reaction. The phenolic proton of TBP is acidic and readily reacts with a strong base like sodium hydroxide.

        Causality and Scientific Rationale: The hydroxyl group proton on the TBP molecule is acidic due to the resonance stabilization of the resulting phenoxide ion. The electron-withdrawing bromine atoms further increase this acidity compared to unsubstituted phenol. When a stoichiometric amount of sodium hydroxide is added, it deprotonates the TBP to form the sodium phenoxide salt and water. The resulting ionic salt exhibits significantly higher solubility in water compared to the parent phenol.

        Synthesis_Workflow Phenol Phenol Bromination Bromination (Method A or B) Phenol->Bromination TBP 2,4,6-Tribromophenol (TBP) Bromination->TBP Neutralization Acid-Base Neutralization (NaOH) TBP->Neutralization NaTBP This compound Sodium Salt (Na-TBP) Neutralization->NaTBP Mechanism_of_Action Proposed Fungicidal Mechanism of Na-TBP cluster_0 Fungal Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Enzymes, Ions, Metabolites) NaTBP Na-TBP (Dissociates to Tribromophenoxide) Disruption Membrane Disruption & Increased Permeability NaTBP->Disruption Inhibition Protein Denaturation & Enzyme Inhibition NaTBP->Inhibition Disruption->Membrane Leakage Leakage of Ions & Metabolites Disruption->Leakage Death Fungal Cell Death Leakage->Death Inhibition->Cytoplasm Inhibition->Death

        Caption: The multi-target mechanism of action for TBP as a fungicide.

        Protocol: In Vitro Antifungal Susceptibility Testing

        This protocol describes the "poisoned food" technique to evaluate the mycelial growth inhibition of a model fungus.

        Materials and Media

        • Synthesized Na-TBP

        • Sterile deionized water

        • Potato Dextrose Agar (PDA)

        • Actively growing culture of a test fungus (e.g., Botrytis cinerea, Fusarium oxysporum)

        • Sterile petri dishes, cork borer (5 mm), micropipettes

        • Incubator

        Step-by-Step Protocol

        • Stock Solution Preparation: Prepare a 1000 ppm (mg/L) stock solution of Na-TBP in sterile deionized water. Use a sterile filter to ensure the solution is free of contaminants.

        • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the molten agar to cool to approximately 45-50°C in a water bath.

        • Poisoned Media Preparation: Create a dilution series of Na-TBP. For example, to make a 100 ppm plate, add the appropriate volume of the 1000 ppm stock solution to the molten PDA. Mix thoroughly but gently to avoid bubbles. Prepare a control plate containing PDA with an equivalent volume of sterile water instead of the Na-TBP solution.

        • Pouring Plates: Pour approximately 20 mL of the control and each "poisoned" PDA concentration into sterile petri dishes. Allow them to solidify completely in a laminar flow hood.

        • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing culture of the test fungus. Place the plug, mycelium-side down, in the center of each control and treated plate.

        • Incubation: Seal the plates with paraffin film and incubate them at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

        • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached the edge of the plate.

        • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

          Inhibition (%) = [ (DC - DT) / DC ] x 100

          Where:

          • DC = Average diameter of the colony in the control plate.

          • DT = Average diameter of the colony in the treated plate.

        Safety and Handling

        2,4,6-Tribromophenol and its salts are hazardous chemicals that require careful handling.

        • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [10]Work in a well-ventilated chemical fume hood, especially when handling the solid powder to avoid inhalation of dust. [11][12]* Hazards: TBP is irritating to the eyes, skin, and respiratory system. [12][13]It is also very toxic to aquatic life with long-lasting effects. [10]Avoid release into the environment. [11]* Spills: In case of a spill, dampen the solid material with a suitable solvent like alcohol, and carefully transfer it to a sealed container for disposal. [13]* Disposal: Dispose of all chemical waste, including unused product and contaminated materials, through a licensed waste disposal company in accordance with local, state, and federal regulations. [11]

        References

        • Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]

        • PrepChem.com. (n.d.). Preparation of 2,4,6-tribromophenol. Retrieved from [Link]

        • Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Retrieved from [Link]

        • Hughes, M. F., et al. (2019). 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species. PubMed. Retrieved from [Link]

        • ResearchGate. (2020). Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population. Retrieved from [Link]

        • de Souza, C. F., et al. (2020). Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population. PubMed. Retrieved from [Link]

        • Koch, C., & Sures, B. (2017). Environmental Concentrations and Toxicology of 2,4,6-tribromophenol (TBP). PubMed. Retrieved from [Link]

        • Google Patents. (n.d.). Synthesis method of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine.
        • Google Patents. (n.d.). CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol.
        • Quora. (2023). What is the conversion of phenol to 2,4,6 tribromophenol? Retrieved from [Link]

        • National Toxicology Program. (1996). Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). Retrieved from [Link]

        • ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

        • Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.
        • ScienceDirect. (2006). Tribromophenol induces the differentiation of SH-SY5Y human neuroblastoma cells in vitro. Retrieved from [Link]

        • Liu, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. PubMed Central. Retrieved from [Link]

        • ResearchGate. (2022). Compartmentalization and Excretion of 2,4,6-Tribromophenol Sulfation and Glycosylation Conjugates in Rice Plants. Retrieved from [Link]

        • ResearchGate. (2016). Degradative ability of 2,4,6-tribromophenol by saprophytic fungi Trametes versicolor and Agaricus augustus isolated from chilean forestry. Retrieved from [Link]

        • Poveda, C., et al. (2020). Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens. PubMed Central. Retrieved from [Link]

        • Barciela, P., et al. (2023). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. Retrieved from [Link]

        • MDPI. (2024). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. Retrieved from [Link]

        • Defense Technical Information Center. (1966). HERBICIDE, FORMULATIONS OF THE SALTS AND ESTERS OF 2,4 DICHLOROPHENOXYACETIC ACID. Retrieved from [Link]

        • ACS Publications. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]

        • ResearchGate. (2023). PDF: Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved from [Link]

        • Organic Syntheses. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt. Retrieved from [Link]

        • Frontiers in Microbiology. (2016). Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. Retrieved from [Link]

        • Inchem.org. (n.d.). ICSC 1563 - 2,4,6-TRIBROMOPHENOL. Retrieved from [Link]

        • ResearchGate. (2020). Natural phenolic compounds: A potential antifungal agent. Retrieved from [Link]

        • MDPI. (2023). Phenolic Compounds Synthesized by Trichoderma longibrachiatum Native to Semi-Arid Areas Show Antifungal Activity against Phytopathogenic Fungi of Horticultural Interest. Retrieved from [Link]

        • YouTube. (2022). SYNTHESIS OF 2 4 6 TRIBROMOANILINE. Retrieved from [Link]

        Sources

        Application Note: High-Sensitivity Quantitation of 2,4,6-Tribromophenol (TBP) in Pharmaceutical Matrices

        Author: BenchChem Technical Support Team. Date: February 2026

        The following Application Note and Protocol guide is designed for researchers and analytical scientists in the pharmaceutical and environmental sectors. It addresses the critical need for high-sensitivity detection of 2,4,6-Tribromophenol (2,4,6-TBP), a potent precursor to organoleptic taints (musty odors) in drug products.

        Executive Summary & Scientific Rationale

        2,4,6-Tribromophenol (TBP) is a ubiquitous brominated flame retardant and fungicide.[1][2] In the pharmaceutical supply chain, it poses a critical risk not as a direct toxicant, but as the precursor to 2,4,6-Tribromoanisole (TBA) . Fungi (e.g., Trichoderma, Penicillium) present on wooden shipping pallets can biomethylate TBP into TBA, which has an extremely low odor threshold (parts-per-trillion range), leading to "musty" odors and high-profile product recalls (PDA Technical Report No. 55).

        The Analytical Challenge: TBP is a polar, semi-volatile phenol. Direct Gas Chromatography (GC) analysis is plagued by peak tailing and adsorption due to the active hydroxyl (-OH) group. Liquid Chromatography (LC) often lacks the sensitivity required for trace-level detection (ng/g) in complex matrices.

        The Solution: This protocol utilizes Isotope Dilution GC-MS/MS coupled with In-Situ Acetylation .

        • Derivatization (Acetylation): Converts the polar phenol into a non-polar acetate ester, improving chromatographic peak shape and sensitivity by 10-100 fold.

        • Triple Quadrupole MS (GC-MS/MS): Eliminates matrix noise, enabling low-ppb detection limits.

        • Isotope Dilution: Uses

          
          -labeled TBP to correct for extraction efficiency and matrix effects automatically.
          

        Chemical Standards & Reagents

        To ensure Trustworthiness and Reproducibility , use the following grade of reagents:

        ComponentGrade/SpecificationPurpose
        2,4,6-Tribromophenol Analytical Standard (>99%)Calibration Target
        
        
        -2,4,6-TBP
        Isotopic Standard (>98% purity, 99% atom
        
        
        )
        Internal Standard (ISTD)
        Acetic Anhydride Reagent Grade (>99%)Derivatization Agent
        Pyridine Anhydrous (<0.005% water)Catalyst/Acid Scavenger
        Ethyl Acetate / Hexane HPLC/GC-MS GradeExtraction Solvents
        Sodium Sulfate Anhydrous, GranularDrying Agent

        Analytical Workflow Visualization

        The following diagram outlines the critical path from sample to data, highlighting the derivatization logic.

        AnalyticalWorkflow cluster_reaction Chemical Transformation Sample Sample Matrix (Tablet/Packaging) Extraction Solid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Solubilize ISTD Add Internal Standard (13C6-TBP) Extraction->ISTD Spike Derivatization Derivatization (Acetylation) ISTD->Derivatization OH -> OAc Cleanup LLE Cleanup (Remove Acid/Pyridine) Derivatization->Cleanup Phase Sep GCMS GC-MS/MS Analysis (MRM Mode) Cleanup->GCMS Inject

        Figure 1: Analytical workflow for TBP determination involving extraction, isotopic spiking, acetylation, and instrumental analysis.[3]

        Detailed Experimental Protocols

        Protocol A: Sample Preparation (Solid Dosage Forms)

        Objective: Extract TBP from the solid matrix while minimizing contamination.

        • Pulverization: Grind 10–20 tablets into a fine powder using a cryo-mill (prevents loss of volatiles due to heat).

        • Weighing: Weigh 1.0 g of powder into a 20 mL glass scintillation vial (Teflon-lined cap).

        • ISTD Spiking: Add 50 µL of

          
          -TBP Working Solution  (100 ng/mL in methanol). Allow solvent to evaporate for 5 mins.
          
        • Extraction:

          • Add 5 mL of Ethyl Acetate .

          • Vortex for 1 min.

          • Sonicate for 15 mins (controlled temp < 30°C).

          • Centrifuge at 4000 rpm for 10 mins.

        • Supernatant Transfer: Transfer 2 mL of the supernatant to a clean reaction vial.

        Protocol B: Derivatization (Acetylation)

        Expert Insight: Direct injection of underivatized halophenols leads to adsorption in the GC inlet liner. Acetylation masks the polar -OH group, improving volatility and peak symmetry.

        • Evaporation: Gently evaporate the 2 mL extract to near dryness (approx. 100 µL) under a stream of Nitrogen at 35°C.

        • Reaction:

          • Add 200 µL Pyridine (Catalyst).

          • Add 200 µL Acetic Anhydride (Reagent).

        • Incubation: Cap vial tightly and heat at 60°C for 30 minutes .

        • Quenching/Extraction:

          • Cool to room temperature.

          • Add 2 mL 5% Sodium Bicarbonate (NaHCO₃) solution (neutralizes excess acid).

          • Add 2 mL Hexane .

          • Vortex vigorously for 1 min (The derivative partitions into Hexane).

        • Final Transfer: Transfer the upper Hexane layer to a GC vial containing a micro-insert.

        Protocol C: GC-MS/MS Instrument Method

        System: Agilent 7890/7000 (or equivalent Triple Quadrupole).

        Gas Chromatograph Parameters:

        • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

        • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

        • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

        • Oven Program:

          • Initial: 60°C (hold 1 min).

          • Ramp 1: 20°C/min to 200°C.

          • Ramp 2: 10°C/min to 300°C (hold 3 min).

          • Total Run Time: ~18 mins.

        Mass Spectrometer Parameters (MRM Mode):

        • Source Temp: 230°C.

        • Transfer Line: 280°C.

        • Collision Gas: Nitrogen or Argon.

        • Ionization: Electron Impact (EI), 70 eV.

        MRM Transitions Table: Note: Acetylation adds Mass 42 (Acetyl group - H).

        • TBP MW: ~330 (for

          
          ). Acetylated TBP MW:  ~372.
          
        AnalytePrecursor Ion (
        
        
        )
        Product Ion (
        
        
        )
        Collision Energy (eV)Dwell (ms)Type
        2,4,6-TBP-Acetate 372.0 (M+)330.0 (Loss of Ac)1550Quantifier
        330.0251.0 (Loss of Br)2550Qualifier
        
        
        -TBP-Acetate
        378.0 (M+)336.0 (Loss of Ac)1550ISTD Quant

        Method Validation & Quality Control

        To satisfy E-E-A-T requirements, the method must be self-validating.

        • Linearity: Prepare a 6-point calibration curve (1, 5, 10, 50, 100, 500 ng/g) spiked with constant ISTD.

          • Acceptance Criteria:

            
            .[4]
            
        • Recovery: Spike blank matrix at low (5 ng/g) and high (100 ng/g) levels.

          • Acceptance Criteria: 80–120% recovery.

        • Carryover: Inject a solvent blank after the highest standard.

          • Acceptance Criteria: Analyte peak < 20% of LOQ.

        Troubleshooting Guide
        IssueProbable CauseCorrective Action
        Tailing Peaks Active sites in liner or columnReplace inlet liner with deactivated wool; trim column.
        Low Sensitivity Incomplete derivatizationEnsure reagents are fresh; check water content in Pyridine (water kills the reaction).
        High Background Contaminated ReagentsUse HPLC-grade solvents; bake out GC column.

        Biological Significance: The Methylation Pathway

        Understanding why we test for TBP requires understanding its conversion to the odor-causing TBA.

        Biomethylation TBP 2,4,6-Tribromophenol (Precursor in Wood/Pallets) Fungi Fungal Metabolism (O-Methyltransferase) TBP->Fungi Bioavailability TBA 2,4,6-Tribromoanisole (Musty Odor Taint) Fungi->TBA Methylation (-OH -> -OCH3)

        Figure 2: Fungal biomethylation pathway converting TBP to TBA.

        References

        • Parenteral Drug Association (PDA). (2012). Technical Report No. 55: Investigation of Taints and Odors in Pharmaceutical Products. [Link]

        • United States Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

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        Application Notes and Protocols: Solid-Phase Microextraction for Brominated Phenol Analysis in Water

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction

        Brominated phenols (BPs) are a class of compounds used as flame retardants, pesticides, and intermediates in chemical synthesis. Their widespread use has led to their emergence as environmental contaminants, particularly in water sources. Due to their potential toxicity and persistence, sensitive and reliable analytical methods are required for their monitoring. Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a robust, solvent-free, and sensitive approach for the determination of brominated phenols in aqueous matrices. This document provides a comprehensive guide to the principles, optimization, and practical application of SPME for the analysis of these compounds.

        The core principle of SPME involves the partitioning of analytes from the sample matrix onto a stationary phase coated on a fused silica fiber. This equilibrium-based extraction technique concentrates the analytes of interest, which are then thermally desorbed in the hot injection port of a gas chromatograph for separation and detection. The efficiency of the extraction is governed by several factors, including the choice of SPME fiber, sample pH, ionic strength, extraction time, and temperature.

        This guide is designed for researchers, scientists, and professionals in environmental monitoring and drug development, providing both the theoretical underpinnings and detailed, field-proven protocols to ensure accurate and reproducible results.

        I. Foundational Principles: The "Why" Behind the "How"

        A successful SPME method is not merely a sequence of steps but a well-reasoned analytical strategy. Understanding the causality behind each parameter is paramount for method development, optimization, and troubleshooting.

        SPME Fiber Selection: A Matter of Polarity and Molecular Weight

        The selection of the appropriate SPME fiber coating is the most critical step in developing an SPME method.[1] The choice is primarily dictated by the polarity and molecular weight of the target analytes.[2] Brominated phenols are polar compounds, making polar fiber coatings the logical choice for effective extraction.[2]

        • Polyacrylate (PA) fibers are a common and effective choice for the extraction of polar analytes like phenols from water samples.[3][4][5] The polar nature of the polyacrylate polymer allows for strong interactions with the hydroxyl group of the phenols, leading to efficient extraction.

        • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers are also suitable, particularly for more volatile polar analytes.[1] The mixed-phase nature of this coating provides a broader range of interactions, enhancing the extraction of a wider variety of phenolic compounds.

        • Other specialized fibers , such as those with Carboxen or polyethylene glycol (PEG) phases, may also be considered depending on the specific brominated phenols being targeted.[2][6] It is often beneficial to screen several fiber types during method development to identify the one that provides the best sensitivity and selectivity for the analytes of interest.

        The Role of Derivatization in GC Analysis of Phenols

        Direct analysis of underivatized phenols by GC can be challenging due to their polarity, which can lead to poor peak shape and tailing. Derivatization is a chemical modification process that converts the polar hydroxyl group of the phenols into a less polar, more volatile derivative, thereby improving chromatographic performance.[7]

        Common derivatization strategies for phenols include:

        • Acetylation: This involves reacting the phenols with an acetylating agent, such as acetic anhydride, in an alkaline medium to form their corresponding acetate esters.[8][9] This is a robust and widely used method for phenol derivatization.

        • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[7][10] This significantly increases the volatility and thermal stability of the phenols.[7]

        • Alkylation: This method uses alkylating agents to introduce an alkyl group to the phenolic hydroxyl group.[11]

        The choice of derivatization reagent and reaction conditions should be optimized to ensure complete and reproducible derivatization of all target analytes.[9]

        Optimizing Extraction Conditions for Maximum Sensitivity

        Several experimental parameters influence the efficiency of the SPME process and must be carefully optimized to achieve the desired sensitivity and precision.

        • Extraction Mode: Both direct immersion (DI-SPME) and headspace (HS-SPME) modes can be employed. For semi-volatile compounds like many brominated phenols, DI-SPME, where the fiber is directly immersed in the water sample, is often preferred.[4]

        • pH Adjustment: The pH of the water sample plays a crucial role in the extraction of ionizable compounds like phenols. By adjusting the sample pH to be acidic (typically pH 2-4), the phenols are present in their non-ionized, more hydrophobic form, which enhances their partitioning onto the SPME fiber.[4][12]

        • Ionic Strength: The addition of a salt, such as sodium chloride (NaCl), to the water sample can increase the ionic strength of the solution.[13] This "salting-out" effect reduces the solubility of the organic analytes in the aqueous phase, thereby promoting their transfer to the SPME fiber coating and increasing extraction efficiency.[5][14]

        • Extraction Time and Temperature: SPME is an equilibrium-based technique. The extraction time should be sufficient to allow the analytes to reach equilibrium or near-equilibrium between the sample matrix and the fiber coating.[6] Increasing the extraction temperature can accelerate the diffusion of analytes and shorten the time required to reach equilibrium.[5] However, for some volatile compounds, higher temperatures may decrease the amount of analyte extracted at equilibrium. Therefore, the interplay between time and temperature must be optimized for the specific analytes of interest.

        • Agitation: Agitation of the sample during extraction, typically using a magnetic stirrer or orbital shaker, is essential to reduce the thickness of the boundary layer around the fiber and facilitate the mass transfer of analytes to the fiber coating, thus accelerating the extraction process.[3]

        II. Experimental Protocols: A Step-by-Step Guide

        The following protocols provide a detailed methodology for the analysis of brominated phenols in water using SPME-GC-MS. These should be considered as a starting point and may require further optimization based on the specific laboratory setup and target analytes.

        Materials and Reagents
        • SPME Fiber Assembly: Manual or autosampler holder with appropriate fiber (e.g., 85 µm Polyacrylate).

        • GC-MS System: Gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

        • Vials: 20 mL clear glass vials with PTFE-faced silicone septa.

        • Reagents: Brominated phenol standards, derivatizing agent (e.g., acetic anhydride), catalyst (e.g., picoline), sodium chloride (analytical grade), hydrochloric acid (HCl), and organic-free water.[8]

        Sample Preparation and Derivatization
        • Collect water samples in clean glass bottles. If residual chlorine is present, dechlorinate with sodium sulfite.[15]

        • Transfer a 20 mL aliquot of the water sample into a 20 mL vial.[4]

        • Acidify the sample to pH 4.0 with hydrochloric acid.[4]

        • Add a sufficient amount of NaCl to achieve a concentration of 10% (w/v).[4]

        • For derivatization, add the appropriate derivatizing agent and catalyst. For example, when using acetic anhydride, a catalyst like picoline can be used.[8] The specific amounts should be optimized.

        • Spike the sample with internal standards and surrogates as required for quantification and quality control.

        SPME Procedure

        SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample Water Sample (20 mL) Acidify Acidify to pH 4 Sample->Acidify Salt Add NaCl (10%) Acidify->Salt Derivatize Add Derivatizing Agent Salt->Derivatize Expose Expose SPME Fiber (e.g., 40 min at 35°C with agitation) Derivatize->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect

        Figure 1: A generalized workflow for the SPME-GC-MS analysis of brominated phenols in water.

        • Condition the SPME fiber in the GC injection port according to the manufacturer's instructions.

        • Place the vial containing the prepared sample in a heating/stirring block.

        • Insert the SPME fiber through the vial septum and expose the fiber to the sample (direct immersion).

        • Extract for a predetermined time and temperature with constant agitation (e.g., 40 minutes at 35°C with 1000 rpm agitation).[4]

        • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

        GC-MS Analysis
        • Injector: Set to a temperature sufficient for rapid thermal desorption of the analytes from the fiber (e.g., 250-280°C) and operate in splitless mode.[8]

        • Oven Temperature Program: An example program could be: initial temperature of 40°C (held for 2 minutes), ramp to 190°C at 10°C/min, then to 220°C and hold for 5 minutes.[8] This program should be optimized for the specific analytes.

        • Carrier Gas: Use helium at a constant flow rate.[8]

        • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is recommended to enhance sensitivity and selectivity. For qualitative analysis and identification, full scan mode is used.

        III. Method Validation and Quality Control

        A self-validating system is crucial for ensuring the trustworthiness of the analytical results. A comprehensive method validation should be performed to assess the following parameters:

        • Linearity and Range: Establish the concentration range over which the method is linear.[16] This is typically done by analyzing a series of calibration standards.

        • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified.[5] These are often statistically determined from the analysis of low-level standards.

        • Accuracy and Precision: Accuracy, often expressed as percent recovery, is determined by analyzing spiked samples at different concentration levels.[16][17] Precision is a measure of the repeatability of the method and is typically expressed as the relative standard deviation (RSD) of replicate measurements.[12]

        • Matrix Effects: Evaluate the influence of the sample matrix on the analytical signal by comparing the response of analytes in matrix-matched standards versus solvent-based standards.[4]

        • Robustness: Assess the method's performance when small, deliberate variations are made to the experimental parameters (e.g., pH, extraction time, temperature).

        Table 1: Typical Performance Characteristics of SPME Methods for Phenol Analysis in Water

        ParameterTypical ValueReference
        Linearity (R²)> 0.99[16]
        Limit of Detection (LOD)0.01 - 10 µg/L[14]
        Recovery80 - 110%[14][16]
        Precision (RSD)< 15%[17]

        IV. Data Presentation and Interpretation

        The primary output from a GC-MS analysis is a chromatogram, which displays the detector response as a function of retention time. Each peak in the chromatogram corresponds to a specific compound. The identity of the brominated phenols can be confirmed by comparing their retention times and mass spectra to those of authentic standards.

        Quantification is typically performed using an internal standard method. A known amount of an internal standard (a compound with similar chemical properties to the analytes but not present in the sample) is added to each sample and standard. The response of each analyte is then normalized to the response of the internal standard, which corrects for variations in extraction efficiency and injection volume.

        V. Conclusion

        Solid-phase microextraction coupled with GC-MS provides a powerful and environmentally friendly tool for the determination of brominated phenols in water. By carefully selecting the SPME fiber, optimizing the extraction and derivatization conditions, and performing a thorough method validation, researchers can achieve the high sensitivity, accuracy, and precision required for reliable environmental monitoring and related applications. The protocols and principles outlined in this guide offer a solid foundation for the successful implementation of this valuable analytical technique.

        References

        • Zambonin, C. G., & Palmisano, F. (2000). Optimization of solid-phase microextraction of volatile phenols in water by a polyaniline-coated Pt-fiber using experimental design.
        • Alves, A., et al. (2007).
        • PubMed. (2007).
        • Li, X., et al. (2018).
        • ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization.
        • Supelco. (n.d.). Solid Phase Microextraction.
        • ResearchGate. (n.d.). Optimization and validation of solid phase micro-extraction (SPME) method for analysis of polycyclic aromatic hydrocarbons in rainwater and stormwater.
        • Sigma-Aldrich. (n.d.). Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity. Sigma-Aldrich.
        • Farajzadeh, M. A., & Ghorbanpour, H. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 22(1), 1-8.
        • Buchholz, K. D., & Pawliszyn, J. (1994). Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. Analytical Chemistry, 66(1), 160-167.
        • U.S. Environmental Protection Agency. (2000).
        • UCT, Inc. (n.d.). Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS.
        • Lambropoulou, D. A., & Albanis, T. A. (2001). Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters.
        • Mirnaghi, F. S., et al. (2016). Inter-laboratory validation of automated SPME-GC/MS for determination of pesticides in surface and ground water samples: sensitive and green alternative to liquid–liquid extraction. Water Science and Technology, 74(9), 2157-2167.
        • Augusto, F., et al. (2003). Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector. Journal of the Brazilian Chemical Society, 14(4), 589-596.
        • Sigma-Aldrich. (n.d.). Improved Determination of Volatile Organic Compounds in Water by SPME and GC/MS: ISO Standard 17943. Sigma-Aldrich.
        • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
        • Sigma-Aldrich. (n.d.). Selection Guide for Supelco SPME Fibers. Sigma-Aldrich.
        • Pati, S., et al. (2022). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One, 56(1), 143-157.
        • Wang, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
        • Budić-Leto, I., et al. (2022). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Molecules, 27(15), 4961.
        • Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Agilent.
        • ResearchGate. (n.d.). Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters.
        • Sigma-Aldrich. (n.d.).
        • Beleggia, R., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(2), 305-326.

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Purification of 2,4,6-Tribromophenol by Crystallization

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2,4,6-tribromophenol (TBP) via crystallization. It is designed to address common challenges and provide a robust framework for achieving high purity.

        Introduction to Crystallization of 2,4,6-Tribromophenol

        Crystallization is a powerful technique for purifying solid compounds. The underlying principle relies on the differences in solubility between the target compound and its impurities in a given solvent or solvent system. For 2,4,6-tribromophenol, a successful crystallization yields a product with a sharp melting point and a white, crystalline appearance, free from the colored byproducts or unreacted precursors often present after synthesis. The choice of solvent is paramount; an ideal solvent will dissolve TBP readily at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

        A common and effective method for TBP is recrystallization from a binary solvent system, such as ethanol and water.[1][2] TBP is soluble in ethanol (the "good" solvent) and largely insoluble in water (the "poor" or "anti-solvent").[3][4] This allows for precise control over the saturation point to induce crystallization under optimal conditions.

        Key Physical and Chemical Properties

        A summary of key properties for 2,4,6-tribromophenol is essential for both the execution and validation of the purification process.

        PropertyValueSource(s)
        Appearance White to off-white crystalline solid, needles, or prisms[3][5]
        Molecular Formula C₆H₃Br₃O[4]
        Molecular Weight 330.81 g/mol [3]
        Melting Point 92 - 96 °C[1][3][4][5][6]
        Boiling Point ~244 - 290 °C[3][5][6]
        Purity (Commercial) Typically ≥98%[7][8]
        Solubility Characteristics

        Understanding the solubility profile is critical for selecting the appropriate crystallization solvent.

        SolventSolubilitySource(s)
        Water Very slightly soluble / Insoluble (e.g., 59-61 mg/L)[3][5]
        Ethanol Soluble[3][4]
        Methanol Soluble
        Chloroform Soluble[3][4]
        Diethyl Ether Soluble[4]
        Acetone Soluble[3]

        Troubleshooting Guide

        This section addresses specific issues that may arise during the crystallization of 2,4,6-tribromophenol in a question-and-answer format.

        Problem: My crude 2,4,6-tribromophenol won't fully dissolve in the hot solvent.

        • Potential Cause 1: Insufficient Solvent. You may not have used enough solvent to dissolve the amount of crude TBP at the solvent's boiling point.

          • Solution: Add small, incremental volumes of the hot solvent to the mixture with continued heating and stirring until the solid fully dissolves. Be cautious not to add a large excess, as this will significantly reduce your final yield.

        • Potential Cause 2: Insoluble Impurities. The crude product may contain impurities that are insoluble in your chosen solvent system.

          • Solution: If a small amount of solid material remains after adding a reasonable amount of solvent, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble matter before allowing the filtrate to cool.

        Problem: An oil is forming instead of crystals as the solution cools.

        • Potential Cause: "Oiling Out". This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. The TBP is separating from the solution as a liquid rather than a solid. This is common when a solution is too concentrated or cooled too rapidly.

          • Solution: Reheat the mixture until the oil redissolves completely, forming a homogeneous solution. Add a small amount (5-10% more) of the "good" solvent (e.g., ethanol). Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools to room temperature overnight can promote proper crystal growth.

        Problem: No crystals have formed, even after the solution has cooled to room temperature.

        • Potential Cause 1: Solution is Too Dilute. There may be too much solvent, preventing the solution from reaching the necessary supersaturation for crystal nucleation.

          • Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight turbidity (cloudiness) and then add a drop or two of the "good" solvent to redissolve it. Now, allow it to cool again.

        • Potential Cause 2: Lack of Nucleation Sites. Sometimes, a supersaturated solution needs a "trigger" to begin crystallization.

          • Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites.

          • Solution B (Seeding): If you have a small crystal of pure TBP, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.

        Problem: The final crystal yield is very low.

        • Potential Cause 1: Excessive Solvent. Using too much solvent during the initial dissolution step is the most common cause of low yield, as a significant portion of the product will remain dissolved even at low temperatures.

          • Solution: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.

        • Potential Cause 2: Premature Filtration. Filtering the crystals while the solution is still warm will result in loss of product that has not yet crystallized.

          • Solution: Ensure the crystallization mixture has been thoroughly cooled before filtration. Placing the flask in an ice bath for 15-30 minutes after it has reached room temperature can maximize crystal formation.

        Problem: The purified crystals are colored (e.g., yellow or brown).

        • Potential Cause: Co-crystallization of Colored Impurities. Some impurities may have solubilities similar to TBP and become trapped in the crystal lattice.

          • Solution: Redissolve the colored crystals in a minimal amount of hot solvent. Add a small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual.

        Troubleshooting Logic Diagram

        The following diagram outlines a decision-making process for common crystallization issues.

        TroubleshootingWorkflow Start Begin Cooling of Hot Solution Issue Problem Encountered During Cooling? Start->Issue OilingOut Oily Layer Forms Issue->OilingOut Yes NoCrystals No Crystals Form Issue->NoCrystals Yes GoodCrystals Crystals Form Successfully Issue->GoodCrystals No Action_Reheat 1. Reheat to Dissolve Oil OilingOut->Action_Reheat Action_CheckConc Is Solution Too Dilute? NoCrystals->Action_CheckConc Action_AddSolvent 2. Add More 'Good' Solvent (e.g., Ethanol) Action_Reheat->Action_AddSolvent Action_SlowCool 3. Cool Slowly Action_AddSolvent->Action_SlowCool Action_SlowCool->Start Action_Evaporate 1. Evaporate Excess Solvent Action_CheckConc->Action_Evaporate Yes Action_Induce 2. Induce Crystallization Action_CheckConc->Action_Induce No Action_Evaporate->Action_Induce Action_Scratch Scratch Flask with Glass Rod Action_Induce->Action_Scratch Action_Seed Add a Seed Crystal Action_Induce->Action_Seed Action_Scratch->Start Action_Seed->Start

        Caption: Decision tree for troubleshooting common crystallization problems.

        Frequently Asked Questions (FAQs)

        Q1: What is the best solvent system for recrystallizing 2,4,6-tribromophenol?

        An ethanol/water mixture is highly recommended and widely cited.[1][2] Ethanol effectively dissolves TBP when hot, while water acts as an anti-solvent to induce crystallization upon cooling. This system offers excellent control and typically yields high-purity crystals. Other organic solvents like methanol or acetone can also be used, potentially with water as an anti-solvent.[3]

        Q2: How do I know if my purified 2,4,6-tribromophenol is pure?

        The primary indicator of purity is the melting point. Pure 2,4,6-tribromophenol has a sharp melting point in the range of 94-96°C.[1][4] A broad melting range (e.g., 88-93°C) or a depressed melting point indicates the presence of impurities. Visual inspection is also important; the final product should be a white, crystalline solid.

        Q3: What are the common impurities found in crude 2,4,6-tribromophenol?

        Impurities typically stem from the synthesis process, which is the bromination of phenol.[7][9] These can include:

        • Unreacted phenol.

        • Partially brominated phenols, such as 2-bromophenol or 2,4-dibromophenol.

        • Other isomers like 2,3,4-tribromophenol.[10]

        • In technical-grade products used as flame retardants, trace amounts of polybrominated dibenzodioxins and dibenzofurans may be present.[7]

        Q4: What are the critical safety precautions when handling 2,4,6-tribromophenol?

        2,4,6-tribromophenol is a hazardous substance.[11] It can cause serious eye irritation and may cause an allergic skin reaction.[12] It is also very toxic to aquatic life.

        • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

        • Engineering Controls: Handle the solid and all solutions in a certified chemical fume hood to avoid inhaling dust or vapors.[12][14]

        • Handling: Avoid creating dust.[14] Wash hands thoroughly after handling.[13]

        • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Avoid release to the environment.[13]

        Standard Operating Protocol: Recrystallization of 2,4,6-Tribromophenol

        This protocol details the step-by-step procedure for purifying crude TBP using an ethanol/water solvent system.

        Materials and Equipment
        • Crude 2,4,6-tribromophenol

        • Ethanol (95% or absolute)

        • Deionized Water

        • Erlenmeyer flasks

        • Hot plate with stirring capability

        • Magnetic stir bar

        • Buchner funnel and filter flask

        • Filter paper

        • Glass rod

        • Watch glass

        • Ice bath

        Experimental Workflow Diagram

        RecrystallizationWorkflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Cooling cluster_isolation Step 3: Isolation & Drying Crude Crude TBP in Flask AddEtOH Add Minimum Hot EtOH Crude->AddEtOH HotSolution Clear, Hot Solution AddEtOH->HotSolution AddWater Add Hot H₂O to Turbidity HotSolution->AddWater SlowCool Slow Cooling (Room Temp) AddWater->SlowCool IceBath Ice Bath SlowCool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold EtOH/H₂O Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure TBP Crystals Dry->Pure

        Caption: Step-by-step workflow for the recrystallization of 2,4,6-tribromophenol.

        Step-by-Step Procedure
        • Dissolution:

          • Place the crude 2,4,6-tribromophenol solid into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

          • On a hot plate in a fume hood, add a minimal amount of hot ethanol while stirring to dissolve the solid. Add the ethanol portion-wise until a clear solution is obtained. Rationale: Using the minimum volume of hot solvent is crucial for maximizing the recovery yield.

        • Inducing Saturation:

          • While the ethanol solution is still hot, add hot deionized water dropwise until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is now saturated.

          • Add a few more drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution at high temperature. Rationale: This ensures the solution is perfectly saturated at the boiling point, which is the ideal starting condition for crystallization upon cooling.

        • Cooling and Crystallization:

          • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Long, slender needles should form.[1] Rationale: Slow cooling promotes the formation of a pure, well-defined crystal lattice by giving molecules time to arrange correctly, excluding impurities.

          • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product.

        • Isolation:

          • Set up a Buchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of a cold ethanol/water mixture.

          • Turn on the vacuum and pour the cold crystal slurry into the funnel.

          • Wash the crystals in the funnel with a small amount of the ice-cold ethanol/water mixture to rinse away any remaining soluble impurities. Rationale: Using a cold solvent for washing prevents the desired product from redissolving.

        • Drying:

          • Leave the crystals on the filter paper with the vacuum on for several minutes to pull air through and partially dry them.

          • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely in a fume hood or in a desiccator.

        • Analysis:

          • Once dry, weigh the purified 2,4,6-tribromophenol to calculate the percent recovery.

          • Determine the melting point of the crystals. A sharp melting point between 94-96°C indicates a high degree of purity.

        References
        • 2,4,6-Tribromophenol - Solubility of Things. (n.d.).
        • Preparation of 2,4,6-tribromophenol - PrepChem.com. (n.d.).
        • 2,4,6-Tribromophenol SDS, 118-79-6 Safety Data Sheets - ECHEMI. (n.d.).
        • RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents. (n.d.).
        • 2,4,6-Tribromophenol CAS#: 118-79-6 - ChemicalBook. (n.d.).
        • 2,4,6-Tribromophenol 99 118-79-6 - Sigma-Aldrich. (n.d.).
        • 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6 - OECD SIDS. (2004).
        • 2,4,6-Tribromophenol - The Merck Index. (n.d.).
        • 2,4,6-Tribromophenol - Wikipedia. (n.d.).
        • CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents. (n.d.).
        • Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6) - National Toxicology Program. (1996).
        • 2,4,6-Tribromophenol and other simple brominated phenols | Request PDF - ResearchGate. (n.d.).
        • 2,4,6-Tribromophenol - Santa Cruz Biotechnology. (n.d.).
        • SAFETY DATA SHEET - Sigma-Aldrich. (2023).
        • SAFETY DATA SHEET - Fisher Scientific. (2021).
        • 2,4,6-Tribromophenol | 118-79-6 | Tokyo Chemical Industry Co., Ltd. (n.d.).
        • 2,4,6-Tribromophenol - Safety Data Sheet - ChemicalBook. (n.d.).
        • Debromination of 2,4,6-tribromophenol coupled with biodegradation - ResearchGate. (n.d.).

        Sources

        troubleshooting peak tailing in GC analysis of 2,4,6-Tribromophenyl

        Author: BenchChem Technical Support Team. Date: February 2026

        Ticket ID: TBP-GC-8270 Status: Open Assigned Specialist: Senior Application Scientist

        Executive Summary: The Chemistry of Tailing

        You are likely analyzing 2,4,6-Tribromophenol (2,4,6-TBP) . The term "Tribromophenyl" refers to the functional group, but the free hydroxyl (-OH) group on the phenol is the root cause of your peak tailing.

        The Mechanism: Phenols are acidic (pKa ~6-8). In a Gas Chromatography (GC) system, the siloxane backbone of the column and the glass liner contain silanols (Si-OH) . These silanols act as Lewis bases (or weak acids depending on pH), forming strong Hydrogen Bonds with the proton on the 2,4,6-TBP hydroxyl group. This reversible adsorption delays a fraction of the analyte, creating the "tail" you see on the chromatogram.

        To fix this, we must either mask the active sites in the instrument or chemically modify the molecule.

        Diagnostic Workflow

        Before tearing down your instrument, follow this logic tree to isolate the failure point.

        G Start START: Peak Tailing Detected CheckAll Do ALL peaks tail? Start->CheckAll Physical Physical Issue: Flow path disruption CheckAll->Physical Yes (Hydrocarbons tail too) Chemical Chemical Issue: Active Site Adsorption CheckAll->Chemical No (Only Phenols tail) Action1 Check Column Cut & Installation Depth Physical->Action1 Action2 Inlet Maintenance: Liner & Gold Seal Chemical->Action2 Action3 Column Choice: Film Thickness & Phase Action2->Action3 Issue Persists Action4 Derivatization: Silylation (BSTFA) Action3->Action4 High Sensitivity Req.

        Figure 1: Troubleshooting Logic Tree. Distinguishing between physical flow path errors and chemical adsorption is the critical first step.

        Phase 1: The Inlet (The Primary Suspect)

        The inlet is the hottest part of the system and the first surface your sample touches. For brominated phenols, standard deactivation is often insufficient.

        Q: Which liner should I use for 2,4,6-TBP?

        A: You must use a Premium Deactivated (Ultra-Inert) liner. Standard deactivated liners often still possess active silanols that grab phenols.

        FeatureRecommendationScientific Rationale
        Geometry Single Taper (Gooseneck) at bottomMinimizes sample contact with the hot gold seal and metal inlet bottom.
        Packing NO Glass Wool (or ultra-low mass)Glass wool increases surface area. For phenols, surface area = adsorption risk. If you must use wool for vaporization, it must be positioned high in the liner.
        Deactivation Proprietary "Blue" or "Ultra Inert"These undergo vapor-phase deposition to cap surface silanols.

        Protocol: The "Clean Start"

        • Change the Liner: Switch to a fresh, ultra-inert single taper liner.

        • Replace the Gold Seal: Active sites accumulate on the metal seal at the base of the inlet. Use a gold-plated seal (inert) rather than stainless steel.

        • Trim the Column: Cut 10-20 cm from the front of the column. "Matrix muck" accumulates here, acting as a stationary phase that retains phenols.

        Expert Tip: If you see tailing only on the phenol and not on internal standards (like phenanthrene-d10), your inlet is active. If everything tails, you have a bad column cut (physical turbulence).

        Phase 2: Column Chemistry

        If the inlet is clean and tailing persists, your column stationary phase or dimensions may be insufficient.

        Q: Is my column phase causing the tailing?

        A: Likely, yes. 2,4,6-TBP is polarizable.[1] Analyzing it on a standard non-polar column (100% dimethyl polysiloxane) often leads to poor peak shape because the analyte "beads up" rather than dissolving into the phase.

        Recommended Column Specifications:

        • Phase: 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., Rxi-5Sil MS , DB-5ms , ZB-5ms ). The phenyl rings provide pi-pi interactions that improve the solubility of the aromatic phenol, improving peak shape [1].

        • Film Thickness (

          
          ):  Increase to 0.50 µm or 1.0 µm .
          
          • Why? A thicker film covers active sites on the fused silica tubing more effectively. It also provides higher sample capacity, preventing "fronting" (overload) which can sometimes be confused with tailing if the peak is asymmetrical.

        Phase 3: The "Nuclear Option" - Derivatization

        If you require trace-level detection (ppb levels) or perfect symmetry, you cannot rely on deactivation alone. You must chemically block the -OH group.

        Q: How do I derivatize 2,4,6-TBP?

        A: Perform Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[2] This replaces the active proton with a trimethylsilyl (TMS) group, making the molecule non-polar and volatile.

        Reaction Mechanism:

        
        
        

        Step-by-Step Protocol:

        • Dry Your Extract: Moisture kills the reagent. Ensure your sample is in an anhydrous solvent (Hexane, DCM, or Ethyl Acetate).

        • Add Reagent: To 100 µL of extract, add 50 µL of BSTFA + 1% TMCS .

          • Note: TMCS acts as a catalyst for sterically hindered phenols (like 2,4,6-TBP where bromine atoms crowd the -OH group).

        • Incubate: Cap the vial and heat at 65°C for 20-30 minutes .

        • Analyze: Inject directly. The derivative (2,4,6-tribromophenoxy-trimethylsilane) will elute earlier and sharper than the native phenol [2].

        Reaction Reactant 2,4,6-Tribromophenol (Active -OH Group) Process 65°C / 20 min Reactant->Process Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Process Product TMS-Derivative (Inert, Sharp Peak) Process->Product

        Figure 2: Derivatization Pathway. Converting the active phenol to a silyl ether eliminates hydrogen bonding interactions.

        Phase 4: Method Parameters

        Sometimes the chemistry is fine, but the physics is wrong.

        Q: Can temperature programming fix tailing?

        A: It can mask it.

        • Initial Oven Temp: Start at least 20°C below the boiling point of your solvent. If using splitless injection, hold this temperature for 1 minute to allow for "Solvent Focusing." This sharpens the band at the head of the column.

        • Injector Temp: Ensure the inlet is hot enough to flash-vaporize the high-boiling TBP (BP ~286°C). Set the inlet to 250°C - 275°C . If the inlet is too cool, the sample slowly "dribbles" onto the column, causing a tail.

        References

        • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

        • U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[3] Retrieved from [Link][4][5][6][7]

        Sources

        Technical Support Center: Purification of 2,4,6-Tribromophenol

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support guide for the purification of 2,4,6-Tribromophenol (TBP). This resource is designed for researchers, chemists, and drug development professionals who encounter colored impurities in their TBP product. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

        Frequently Asked Questions (FAQs)

        Q1: Why is my synthesized 2,4,6-Tribromophenol product colored? It should be a white solid.

        Your observation is correct; pure 2,4,6-Tribromophenol is a white, crystalline solid.[1][2] The appearance of color (typically yellow, tan, or brown) indicates the presence of impurities. The primary cause is the high reactivity of the phenol ring, which makes it susceptible to oxidation.[3]

        • Causality: The hydroxyl (-OH) group on the phenol ring is strongly activating, making the aromatic ring electron-rich and highly vulnerable to electrophilic attack and oxidation.[4][5] During the bromination reaction or subsequent workup and storage, trace amounts of the phenol or the TBP product can be oxidized.

        • Impurity Profile: These oxidation products are often quinone-type compounds or other highly conjugated systems. Molecules with extensive conjugation absorb light in the visible spectrum, appearing colored to the human eye. Additionally, residual bromine (a colored liquid) or complex tarry byproducts from the reaction can also contribute to discoloration.[3]

        Q2: What are the most common impurities besides oxidation products?

        Aside from colored oxidation byproducts, you may encounter:

        • Incompletely Brominated Phenols: Such as 2,4-dibromophenol or 4-bromophenol.[6] The reaction conditions must be carefully controlled to ensure complete substitution at all three activated positions (2, 4, and 6).[7]

        • Isomeric Byproducts: While the 2, 4, and 6 positions are strongly favored, trace amounts of other isomers like 2,3,4-tribromophenol might form.[6]

        • Residual Solvents or Starting Materials: Inadequate purification can leave behind phenol or reaction solvents.

        Q3: What are the primary methods to remove these colored impurities?

        There are three main techniques, each suited for different scales and purity requirements:

        • Recrystallization: The most common and often sufficient method for removing minor colored impurities and byproducts.

        • Activated Carbon Treatment: An adsorption technique used in conjunction with recrystallization to specifically target and remove highly colored, large molecular weight impurities.[8]

        • Column Chromatography: A high-resolution technique used for separating complex mixtures or achieving very high purity, especially when recrystallization is ineffective.

        Troubleshooting Guide: Purification Protocols & Methodologies

        This section provides detailed, step-by-step protocols and troubleshooting advice for the most effective purification techniques.

        Initial Troubleshooting & Method Selection

        Before proceeding, assess the level of impurity. A pale yellow tint may be resolved with a single recrystallization, while a dark brown or tarry product will likely require a more robust approach involving activated carbon.

        G start Crude 2,4,6-TBP is Colored assessment Assess Impurity Level start->assessment recrystallization Proceed with Recrystallization assessment->recrystallization Slightly Colored (Pale Yellow) carbon_step Add Activated Carbon Treatment during Recrystallization assessment->carbon_step Moderately Colored (Yellow/Tan) chromatography Consider Column Chromatography assessment->chromatography Heavily Colored or Recrystallization Fails

        Caption: Initial decision-making workflow for purification.

        Method 1: Recrystallization

        Principle of Operation: This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the TBP and impurities when hot but will allow only the pure TBP to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).

        Q: What is the best solvent for recrystallizing 2,4,6-Tribromophenol?

        Based on established procedures and solubility data, dilute ethanol is highly effective.[9] TBP is very soluble in hot ethanol but significantly less soluble in cold water.[2][10] A mixed solvent system of ethanol and water allows for fine-tuning the solubility to achieve high recovery of pure crystals.

        SolventSolubility of 2,4,6-TBPSuitability for Recrystallization
        Ethanol Very SolubleGood, often used with an anti-solvent like water.
        Water Slightly Soluble (<0.1 g/100 g)[10]Poor as a primary solvent, but excellent as an anti-solvent.
        Benzene SolubleGood, but less common due to toxicity.
        Diethyl Ether SolublePoor, boiling point is too low for effective recrystallization.
        Chloroform SolubleFair, but toxicity is a concern.
        Experimental Protocol: Recrystallization from Aqueous Ethanol
        • Dissolution: Place your crude, colored TBP product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Work in a fume hood and use a steam bath or hot plate for heating.

        • Hot Filtration (If Necessary): If there are any insoluble impurities (e.g., dust, tar), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

        • Crystallization: To the hot, clear solution, add hot water dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates the solution is reaching its saturation point. Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

        • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

        • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

        • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

        • Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water to remove any residual mother liquor.

        • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature. The melting point of pure 2,4,6-Tribromophenol is 95.5 °C.[1] A sharp melting point close to this value is a good indicator of purity.

        Method 2: Activated Carbon Treatment

        Principle of Operation: Activated carbon is a highly porous form of carbon with an immense surface area. It acts as an adsorbent, physically trapping large, flat, conjugated molecules—the very type responsible for color—while leaving smaller molecules like TBP in solution. It is almost always used as a step within a recrystallization protocol.

        Q: My product is still yellow after recrystallization. How can I use activated carbon?

        Activated carbon is most effective when added to the hot solution just before the crystallization step.

        G cluster_0 Recrystallization Workflow with Carbon Treatment A 1. Dissolve Crude TBP in Minimum Hot Solvent B 2. Add Activated Carbon (1-2% w/w) A->B C 3. Swirl and Heat (5-10 min) B->C D 4. Perform Hot Filtration to Remove Carbon C->D E 5. Cool Filtrate to Induce Crystallization D->E F 6. Isolate Pure, Decolorized Crystals E->F

        Caption: Purification workflow using activated carbon.

        Experimental Protocol: Decolorization with Activated Carbon
        • Dissolution: Following Step 1 of the recrystallization protocol, dissolve your crude TBP in the minimum amount of hot ethanol.

        • Carbon Addition: Remove the solution from the heat source to prevent bumping. Add a small amount of activated carbon (decolorizing charcoal), typically 1-2% of the weight of your crude product. Caution: Adding too much carbon can adsorb your desired product and significantly reduce your yield.

        • Heating: Place the flask back on the heat source and gently swirl or stir for 5-10 minutes. This allows the carbon to adsorb the colored impurities.

        • Hot Filtration: This is a critical step. You must filter the hot solution to remove the fine black powder of the activated carbon.

          • Use a fluted filter paper in a stemless funnel for gravity filtration.

          • Pre-heat the funnel and receiving flask to prevent the TBP from crystallizing prematurely and clogging the filter paper.

          • The resulting filtrate should be colorless or significantly less colored.

        • Proceed to Crystallization: Continue with the recrystallization protocol from Step 3 onwards (adding hot water, cooling, and isolating the crystals).

        Method 3: Column Chromatography

        Principle of Operation: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent). Nonpolar compounds travel down the column faster, while polar compounds are retained longer by the polar stationary phase.

        Q: Recrystallization and carbon treatment failed to purify my product. How do I set up a column?

        Column chromatography is the most powerful method but requires careful planning. Phenols can be challenging on silica gel due to the acidic proton, which can cause significant band tailing or streaking.[11]

        Experimental Protocol: Silica Gel Column Chromatography
        • Stationary Phase: Use silica gel (60-120 or 100-200 mesh) as the stationary phase.

        • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.

          • Start with a nonpolar system like Hexane/Ethyl Acetate. A ratio of 9:1 or 4:1 (Hexane:EtOAc) is a good starting point.

          • Your goal is to have the TBP spot with an Rf value between 0.25 and 0.35. The colored impurities should ideally remain at the baseline or be much higher up the plate.

          • Pro-Tip: To reduce tailing of the phenolic TBP, you can add a small amount (0.5-1%) of acetic acid to your eluent. This protonates the silica surface and suppresses the deprotonation of the phenol, leading to sharper bands.

        • Column Packing: Pack the column with silica gel as a slurry in the initial eluent. Ensure there are no air bubbles or cracks.

        • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if needed) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

        • Elution: Begin running the column, collecting fractions. Monitor the separation by TLC.

        • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified 2,4,6-Tribromophenol.

        References

        • Eureka. (n.d.). A device and process for preparing 2,4,6-tribromophenol with gaseous bromine.
        • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
        • PrepChem.com. (n.d.). Preparation of 2,4,6-tribromophenol.
        • Chemguide. (n.d.). Ring reactions of phenol.
        • Chemistry LibreTexts. (2023, January 22). Ring Reactions of Phenol.
        • National Toxicology Program. (1996, March). Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6).
        • Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.
        • OECD SIDS. (2004, January 30). 2,4,6-TRIBROMOPHENOL. UNEP PUBLICATIONS.
        • Wikipedia. (n.d.). 2,4,6-Tribromophenol.
        • Bristol University. (2011, December). 2,4,6-Tribromophenol - Molecule of the Month.
        • PubChem. (n.d.). 2,4,6-Tribromophenol.
        • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
        • Carbotecnia. (n.d.). Decolorization with Activated Carbon.
        • Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
        • ScholarWorks at WMU. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal.
        • Reddit. (n.d.). r/OrganicChemistry - Trouble with Column Chromatography of phenolic compounds..

        Sources

        Technical Support Center: Reductive Dehalogenation of 2,4,6-Tribromophenyl (TBP)

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the reductive dehalogenation of 2,4,6-Tribromophenyl (TBP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical transformation. We provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.

        Troubleshooting Guide: Common Experimental Issues

        This section addresses specific problems you might encounter during the reductive dehalogenation of TBP. We diagnose the probable causes and provide actionable solutions to get your reaction back on track.

        Q1: My reaction is incomplete. Analytical data (GC-MS, HPLC) shows a mixture of the starting material, 2,4-dibromophenol, and 2-bromophenol, with very little of the desired phenol product. What is happening and how can I fix it?

        A1: Diagnosis & Solution

        This is the most common challenge and stems from the stepwise nature of the dehalogenation process. The reduction of TBP to phenol does not occur in a single step but proceeds through partially halogenated intermediates.[1] The energy required to cleave each carbon-bromine (C-Br) bond can differ, leading to the accumulation of these intermediates if the reaction conditions are not optimal.

        Causality:

        • Insufficient Reducing Power: The chosen reductant or catalyst may not be active enough to drive the reaction to completion. For example, while zinc powder can initiate debromination, it may yield a mixture of bromophenol intermediates without achieving full conversion to phenol.[2]

        • Suboptimal Reaction Conditions: Factors like temperature, pH, and reactant stoichiometry are critical. For instance, an insufficient amount of the base (e.g., NaOH) in metal-based reductions can cause the reaction to become sluggish and incomplete.[2]

        • Catalyst Deactivation: The catalyst surface can be poisoned by impurities or passivated by the formation of metal hydroxides, reducing its efficacy over the course of the reaction.

        Troubleshooting Steps:

        • Re-evaluate Your Catalytic System:

          • High-Activity Catalysts: Consider switching to a more potent catalytic system. Raney Al-Ni alloy in aqueous NaOH has been demonstrated to be highly effective for the quantitative conversion of TBP to phenol at room temperature.[2] Similarly, palladium-based catalysts (e.g., Pd/C, Pd/Fe) are well-established for their high activity in hydrodehalogenation.[3][4][5]

          • Increase Catalyst Loading: A modest increase in catalyst loading can sometimes be sufficient to overcome activation barriers and push the reaction to completion. However, this should be balanced against cost and potential for side reactions.

        • Optimize Reaction Conditions:

          • Base Stoichiometry: If using a metal reductant like Al-Ni in aqueous solution, ensure a sufficient excess of NaOH is present. The base is crucial for dissolving the aluminum and driving the reaction.[2]

          • Temperature: While many systems work at room temperature, a moderate increase in temperature (e.g., to 40-60°C) can enhance the reaction rate.[6] Be cautious, as excessively high temperatures can promote side reactions like ring hydrogenation.[2][7]

          • Reaction Time: Monitor the reaction progress closely using TLC or GC-MS. If the reaction stalls, the issue is likely with the catalyst activity or conditions, not simply time.

        • Ensure Reagent Quality:

          • Use freshly activated catalysts where applicable. For instance, the activity of zero-valent metals can be improved by acid washing to remove passivating oxide layers.

          • Ensure solvents and reagents are free from impurities that could act as catalyst poisons.

        Troubleshooting Flowchart for Incomplete Dehalogenation

        start Incomplete Dehalogenation: Mixture of TBP, DBP, BP check_catalyst Is the catalyst system highly active? (e.g., Raney Al-Ni, Pd/C) start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes switch_catalyst Action: Switch to a more active catalyst (e.g., Raney Al-Ni, Pd/Fe). Increase loading. check_catalyst->switch_catalyst No check_reagents Are reagents pure and active? check_conditions->check_reagents Yes optimize_base Action: Increase base (NaOH) concentration. Ensure sufficient stoichiometry. check_conditions->optimize_base No activate_catalyst Action: Use fresh/activated catalyst. Purify solvents and reagents. check_reagents->activate_catalyst No success Problem Resolved: Complete conversion to Phenol check_reagents->success Yes switch_catalyst->success optimize_temp Action: Moderately increase temperature (e.g., to 40-60°C). Monitor closely. optimize_base->optimize_temp optimize_temp->success activate_catalyst->success

        Caption: Troubleshooting decision tree for incomplete dehalogenation.

        Q2: I'm observing the formation of cyclohexanol or other saturated ring byproducts. How can I prevent this over-reduction?

        A2: Diagnosis & Solution

        The hydrogenation of the aromatic ring is a known side reaction, particularly under vigorous conditions where hydrogen is generated in situ or supplied externally.[2]

        Causality:

        • Harsh Reaction Conditions: High temperatures, high hydrogen pressure (in catalytic hydrogenations), and prolonged reaction times can lead to the reduction of the phenol product.[2][7]

        • Highly Active Catalysts: Catalysts like Raney Nickel are very effective not only for dehalogenation but also for aromatic ring hydrogenation.

        Troubleshooting Steps:

        • Moderate the Reaction Conditions:

          • Lower the Temperature: Perform the reaction at the lowest temperature that allows for complete dehalogenation in a reasonable timeframe. Room temperature is often sufficient with the right catalyst.[2]

          • Control Hydrogen Source: If using catalytic hydrogenation (e.g., H₂ gas with Pd/C), run the reaction at a lower pressure (e.g., 1-3 atm). If using a transfer hydrogenation approach with a hydrogen donor like 2-propanol, ensure the reaction is not overheated.[8]

        • Monitor the Reaction Diligently:

          • Use TLC or real-time GC analysis to stop the reaction as soon as the final debrominated intermediate (2-bromophenol) is consumed. This prevents the fully formed phenol from being exposed to reducing conditions for an extended period.[7]

        Q3: My final product is contaminated with dissolved metals (e.g., Al, Ni, Cu) from the reductant/catalyst. What is the best work-up and purification procedure?

        A3: Diagnosis & Solution

        A significant drawback of using zero-valent metals or metal alloys is the potential for metal leaching into the reaction mixture, which can complicate purification.[2]

        Causality:

        • Metal Dissolution: In systems like Al-Ni/NaOH, the aluminum is consumed and dissolves to form soluble aluminates (e.g., Al(OH)₄⁻).[2]

        • Catalyst Fines: Fine particles from heterogeneous catalysts can pass through filtration, contaminating the filtrate.

        Troubleshooting Steps:

        • Post-Reaction pH Adjustment:

          • After the reaction is complete, carefully adjust the pH of the aqueous solution. Lowering the pH will cause dissolved metal ions like Al³⁺ and Ni²⁺ to precipitate out as their respective hydroxides (Al(OH)₃, Ni(OH)₂).[2]

        • Filtration:

          • Filter the reaction mixture thoroughly to remove the precipitated metal hydroxides and the solid catalyst. Using a pad of Celite® can help remove very fine particles.

        • Extraction:

          • After filtration, acidify the aqueous filtrate to protonate the phenol product (phenoxide -> phenol).

          • Extract the phenol into an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

          • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

        • Chromatography:

          • If metal contamination persists or other organic impurities are present, column chromatography is the final purification step.

        Frequently Asked Questions (FAQs)

        Q1: What is the accepted mechanism for the reductive dehalogenation of this compound?

        A1: The reductive dehalogenation of TBP is a sequential process. An electron is transferred to the aromatic ring, which then expels a bromide ion in a dissociative process to form a radical or anionic intermediate that is subsequently protonated.[9] The reaction proceeds via partially debrominated intermediates, as shown below.

        Stepwise Dehalogenation Pathway of 2,4,6-TBP

        TBP This compound (TBP) DBP 2,4-Dibromophenol (DBP) TBP->DBP +2e-, +H+ -Br- BP 2-Bromophenol or 4-Bromophenol (BP) DBP->BP +2e-, +H+ -Br- Phenol Phenol BP->Phenol +2e-, +H+ -Br-

        Caption: The reaction proceeds stepwise from TBP to phenol.

        The relative ease of removing the bromine atoms can depend on their position (ortho vs. para), with studies showing that the energy needed to cleave the ortho and para C-Br bonds in the initial TBP molecule is similar.[1]

        Q2: How do I choose the most appropriate catalytic system for my needs?

        A2: The choice depends on factors like scale, cost, desired reaction conditions, and available equipment.

        Catalytic SystemReductant/ConditionsProsConsKey Reference(s)
        Raney Al-Ni Alloy Aqueous NaOH, Room TempHighly effective, rapid, uses inexpensive materials.[2]Metal leaching requires careful work-up, catalyst is pyrophoric when dry.[2]
        Palladium on Carbon (Pd/C) H₂ gas or transfer agent (e.g., 2-propanol)High efficiency, well-understood, clean reaction profile.[3][4][5]Cost of palladium, requires specialized hydrogenation equipment for H₂ gas.[4][5]
        Electrocatalysis Silver or Carbon Electrode, Basic solutionAvoids bulk chemical reductants, can be highly selective.[1]Requires specialized electrochemical setup, scalability can be an issue.[1]
        Zero-Valent Iron (ZVI) Often bimetallic with Pd (Pd/Fe), AqueousInexpensive, environmentally benign metal.Slower reaction rates compared to more active metals.[3][3]
        Q3: What are the best analytical methods for monitoring this reaction?

        A3: A multi-tiered approach is recommended:

        • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of the disappearance of the starting material and the appearance of products. The dehalogenated products are typically more polar than the starting TBP.

        • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) is ideal for quantitative analysis. GC-Mass Spectrometry (GC-MS) is invaluable for confirming the identity of the starting material, intermediates, and the final product.[10][11]

        • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful quantitative technique, particularly for analyzing samples directly from aqueous reaction mixtures.[11]

        Q4: What safety precautions should I take?

        A4:

        • Reagent Handling: this compound is a hazardous substance; handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[6][12]

        • Catalyst Safety: Some catalysts, particularly Raney Nickel and dry Palladium on Carbon, are pyrophoric and can ignite spontaneously upon exposure to air. Always handle them as a slurry in a solvent and never allow them to dry completely.

        • Hydrogen Gas: If performing catalytic hydrogenation with H₂ gas, use a properly maintained and shielded hydrogenation apparatus. Ensure the system is purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to prevent the formation of explosive mixtures with air.

        Experimental Protocol: Reductive Dehalogenation of TBP using Raney Al-Ni Alloy

        This protocol is adapted from methodologies proven to be effective for the complete debromination of TBP.[2]

        Materials:

        • This compound (TBP)

        • Raney Al-Ni alloy (handle as a slurry)

        • Sodium hydroxide (NaOH)

        • Deionized water

        • Hydrochloric acid (HCl) for work-up

        • Ethyl acetate for extraction

        • Anhydrous sodium sulfate or magnesium sulfate

        Procedure:

        • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in an aqueous solution of NaOH (e.g., 15 g/L). A significant molar excess of NaOH (e.g., 15 equivalents) is recommended for optimal results.[2]

        • Catalyst Addition: To the vigorously stirred solution at room temperature, carefully add the Raney Al-Ni alloy (e.g., 4 g/L). Note: The addition may cause some effervescence (hydrogen gas evolution). Ensure adequate ventilation.

        • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by withdrawing small aliquots, quenching them with acid, extracting into ethyl acetate, and analyzing by TLC or GC-MS. The reaction is often complete within 1-16 hours, depending on the scale and specific concentrations.[2]

        • Work-up and Purification:

          • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

          • Transfer the filtrate to a beaker and cool in an ice bath. Slowly and carefully acidify the solution with HCl to a pH of ~2. This will precipitate any dissolved aluminum salts and protonate the product.

          • Filter the mixture again to remove the precipitated metal hydroxides.

          • Transfer the clear filtrate to a separatory funnel and extract the phenol product with ethyl acetate (3x volumes).

          • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude phenol.

        • Final Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

        Workflow Diagram

        setup 1. Reaction Setup Dissolve TBP in aq. NaOH addition 2. Catalyst Addition Add Raney Al-Ni alloy slurry setup->addition monitor 3. Reaction Monitoring Stir at RT, track via TLC/GC-MS addition->monitor workup 4. Work-up Filter, acidify, extract with EtOAc monitor->workup purify 5. Purification Dry, concentrate, and perform chromatography if needed workup->purify product Final Product: Phenol purify->product

        Caption: General experimental workflow for TBP dehalogenation.

        References

        • Selective Dehalogenation of 2,4,6-Tribromophenol in Aqueous Solution on a Silver C
        • Reductive dehalogenation of pollutants in the environment. (2021, January 20). YouTube.
        • Accelerated microbial reductive dechlorination of 2,4,6-trichlorophenol by weak electrical stimul
        • Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (n.d.).
        • Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev's Rule, Practice Problems and Frequently Asked Questions in Chemistry. Aakash Institute.
        • Debromination of 2,4,6-tribromophenol coupled with biodegradation. (n.d.).
        • Kinetic optimization of biodegradation and debromination of 2,4,6-tribromophenol using response surface methodology. (2025, August 6).
        • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. (n.d.). PubMed.
        • ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. (n.d.). NCBI Bookshelf.
        • 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004, January 30).
        • Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)
        • Synchronous reduction-oxidation of 2,4,6-tribromophenol using bifunctional AgPd@CDs in a three dimensional electrochemical reactor. (n.d.).
        • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
        • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016, December 25). YouTube.
        • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (n.d.). MDPI.
        • Reductive dechlorination and biodegradation of 2,4,6-trichlorophenol using sequential permeable reactive barriers: labor
        • Microbial detoxification of 2,4,6-tribromophenol via a novel process with consecutive oxidative and hydrolytic debromination: Biochemical, genetic and evolutionary characteriz
        • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019, October 29).
        • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (n.d.). Benchchem.
        • Dehydrohalogenation of Alkyl Halides: Meaning, Examples. (2023, October 14). StudySmarter.
        • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzym
        • Convenient Method for Dehalogenation of Aryl Halides. (n.d.). Taylor & Francis Online.
        • Alkenes from Dehydrohalogenation of Haloalkanes. (2023, January 22). Chemistry LibreTexts.
        • Electrochemical Halogenation of Phenol Using a Chromium Catalyst at 80°C. (n.d.). Global Scientific Journal.
        • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temper
        • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection. (2025, August 7).
        • Dehydrohalogen
        • Dehydrohalogenation of Alkyl Dihalides. (n.d.). Unacademy.
        • Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. (n.d.). Green Chemistry (RSC Publishing).
        • Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol. (n.d.).
        • analytical methods. (n.d.).
        • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (n.d.). Organic Chemistry Portal.

        Sources

        Technical Support Center: Synthesis of 2,4,6-Tribromophenol (TBP)

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Minimizing Byproduct Formation in 2,4,6-Tribromophenol Synthesis Role: Senior Application Scientist Status: Operational Version: 2.4 (Current)

        Introduction: The Precision of Purity

        Welcome to the Technical Support Center for Halogenated Intermediates. You are likely here because your synthesis of 2,4,6-Tribromophenol (TBP) has yielded a product that is off-color (yellow/brown), contains lower-brominated species, or has failed purity specifications for downstream flame retardant or pharmaceutical applications.

        TBP synthesis appears deceptively simple—a classic Electrophilic Aromatic Substitution (EAS). However, the high reactivity of the phenolic ring often leads to a "runaway" oxidation profile, resulting in oxidative dimers (diphenoquinones) and environmental pollutants (dioxins/furans) if thermodynamic parameters are not strictly clamped.

        This guide prioritizes the Oxidative Bromination (H₂O₂/HBr) route. This is the modern "Gold Standard" for minimizing waste byproducts (avoiding the 50% atom economy loss of direct bromination) and controlling selectivity via in situ bromine generation.

        Module 1: Reaction Pathway & Selectivity

        To troubleshoot, you must visualize the invisible competition occurring in your reactor. The goal is to drive the reaction to the thermodynamic sink (TBP) without pushing it over the edge into oxidative coupling.

        Reaction Logic Diagram

        TBP_Synthesis_Pathway Phenol Phenol (Starting Material) Ortho_BP 2-Bromophenol (Kinetic Product) Phenol->Ortho_BP + Br+ (Fast) Para_BP 4-Bromophenol (Thermodynamic Product) Phenol->Para_BP + Br+ Di_24 2,4-Dibromophenol Ortho_BP->Di_24 + Br+ Di_26 2,6-Dibromophenol Ortho_BP->Di_26 + Br+ Para_BP->Di_24 + Br+ TBP 2,4,6-Tribromophenol (Target) Di_24->TBP + Br+ Di_26->TBP + Br+ Oxidized Diphenoquinones (Colored Impurities) TBP->Oxidized Excess Oxidant High Temp Dioxins PBDDs/PBDFs (Toxic Trace) TBP->Dioxins >140°C Alkaline pH

        Caption: Stepwise bromination pathway showing critical divergence points for impurities.

        Module 2: Troubleshooting Guides (Q&A)

        Category A: Stoichiometry & "Under-Bromination"

        User Report: My HPLC shows 3-5% of 2,4-dibromophenol remaining. I added the exact stoichiometric amount of HBr.

        Diagnosis: In the oxidative method (Phenol + HBr + H₂O₂), the theoretical stoichiometry is 3 moles of Br per mole of phenol.[1] However, relying on exact stoichiometry is a fatal error due to:

        • Vapor Loss: Bromine is volatile; some is lost to the headspace before reacting.

        • Side Oxidations: H₂O₂ may oxidize impurities or decompose thermally rather than oxidizing HBr.

        Corrective Action:

        • The "10% Rule": Always use a molar excess of HBr (3.1–3.3 eq) and H₂O₂ (3.1–3.3 eq).

        • Temperature Staging: Ensure the final "cook" stage reaches >60°C. The third bromine addition (converting dibromo- to tribromo-) has the highest activation energy due to steric crowding and the electron-withdrawing effect of the first two halogens. If the reaction stays cold (<40°C), the last step stalls.

        Category B: Color & Purity (The "Pink/Brown" Product)

        User Report: The product is off-white to yellowish-brown. Recrystallization isn't removing the color completely.

        Diagnosis: Color usually stems from Diphenoquinones or Iron contamination .

        • Oxidative Coupling: If H₂O₂ is added too fast or before adequate HBr is present, the phenol radical can couple with itself rather than reacting with bromine.

        • Iron: Fe³⁺ forms deeply colored complexes with phenols.

        Corrective Action:

        • Check Feed Order: NEVER add H₂O₂ to hot phenol without HBr present. The standard protocol (see below) dictates H₂O₂ addition into a Phenol/HBr mixture.[2] This ensures that as soon as Br₂ is generated, it is consumed by the phenol, keeping free radical concentration low.

        • Chelation: Add EDTA (0.1 wt%) to the aqueous phase during the reaction to sequester iron ions derived from reactor walls or raw materials.

        • Washing Protocol: Wash the crude filter cake with a dilute sodium bisulfite (NaHSO₃) solution. This reduces colored quinones back to colorless phenols and quenches residual bromine.

        Category C: Trace Toxins (Dioxins/Furans)

        User Report: We are detecting ppb levels of brominated dibenzofurans.

        Diagnosis: This is a thermal degradation issue. PBDDs/PBDFs form via the condensation of bromophenols, typically catalyzed by base or extreme heat (>150°C).

        Corrective Action:

        • Acidic Control: Ensure the reaction pH remains <2. Dioxin formation is favored in alkaline conditions (phenolate form).

        • Temperature Cap: Do not exceed 90°C during the "cook" phase.

        • Drying: Dry the product at <70°C under vacuum. Avoid high-temperature oven drying in air.

        Module 3: Optimized Experimental Protocol

        Method: Oxidative Bromination (Green Chemistry Route) Objective: Synthesis of >99% Purity TBP with minimized waste.

        Reagents & Setup
        • Reactor: Glass-lined or Hastelloy (Corrosion resistant).

        • Phenol: 94.1 g (1.0 mol).

        • HBr (48% aq): 540 g (3.2 mol) – Slight excess ensures full conversion.

        • H₂O₂ (35% aq): 310 g (3.2 mol) – Controlled addition is critical.

        • Solvent: Water (300 mL) or Methanol/Water (1:1) for better solubility.

        • Additives: EDTA (0.1 g).

        Step-by-Step Workflow
        • Charge: Load Phenol, Water, EDTA, and HBr (48%) into the reactor.

        • Equilibrate: Stir and heat to 45°C . Ensure phenol is fully dispersed/dissolved.

        • Controlled Addition (The Critical Step):

          • Add H₂O₂ dropwise over 2–3 hours .

          • Exotherm Control: Maintain temperature between 50–60°C using cooling if necessary. Do not let it spike; rapid temp spikes favor oxidative byproducts.

        • The "Cook" Phase:

          • Once addition is complete, ramp temperature to 80°C .

          • Hold for 2 hours . This drives the conversion of the stubborn 2,4-dibromophenol to TBP.

        • Quench & Workup:

          • Cool to 20°C. TBP will precipitate as a heavy solid.

          • Add Sodium Bisulfite (10% aq) until the supernatant is clear (removes excess Br₂ and reduces colored impurities).

        • Filtration: Filter the solid. Wash with water (3x) until filtrate pH is neutral.

        • Purification (Optional but Recommended):

          • Recrystallize from Ethanol/Water (80:20) . Dissolve at 70°C, cool slowly to 5°C. This removes any trapped dibromo species.[3]

        Quantitative Data: Impurity Profile vs. Method
        ParameterDirect Bromination (Old Method)Oxidative Bromination (Recommended)
        Yield 85-90%94-96%
        Atom Economy ~50% (Half Br lost as HBr)~100% (HBr recycled in-situ)
        2,4-Dibromophenol 2-4%<0.5% (With temp ramp)
        Color (APHA) High (Yellow/Orange)Low (White/Off-white)
        Waste Stream Corrosive HBr gasWater + dilute salts

        Module 4: Decision Tree for Troubleshooting

        Use this logic flow to identify the root cause of your synthesis failure.

        Troubleshooting_Tree Start Problem Identified Issue_Type What is the defect? Start->Issue_Type Impurity High Impurity (Mono/Di-bromo) Issue_Type->Impurity Color Bad Color (Yellow/Brown) Issue_Type->Color Melting Low Melting Point (<92°C) Issue_Type->Melting Impurity_Check Did you ramp temp to >80°C? Impurity->Impurity_Check Color_Check Was H2O2 added too fast? Color->Color_Check Melting_Reason Likely wet or impure mix Melting->Melting_Reason Impurity_Yes Check HBr/H2O2 Stoichiometry Impurity_Check->Impurity_Yes Yes Impurity_No Action: Increase Hold Temp/Time Impurity_Check->Impurity_No No Color_Yes Action: Slow Addition Maintain <60°C Color_Check->Color_Yes Yes Color_No Check Iron (Fe) Add EDTA Color_Check->Color_No No

        Caption: Diagnostic flow for common TBP synthesis anomalies.

        References

        • Preparation of 2,4,6-tribromophenol. PrepChem. Retrieved from [Link]

        • Environmentally-friendly production method for 2,4,6-tribromophenol.Google Patents (CN101671236A).
        • Method of preparing 2,4,6-tribromophenol.Google Patents (RU2122996C1).
        • 2,4,6-Tribromophenol - Molecule of the Month. University of Bristol. Retrieved from [Link]

        • OECD SIDS Initial Assessment Report: 2,4,6-Tribromophenol. OECD. Retrieved from [Link]

        Sources

        Technical Support Center: Stability of 2,4,6-Tribromophenol (TBP) Analytical Standards

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for 2,4,6-Tribromophenol (TBP) analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and analysis of TBP. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your analytical work.

        Frequently Asked Questions (FAQs)

        This section addresses the most common questions regarding the stability and handling of TBP analytical standards.

        Q1: What are the primary factors that can affect the stability of my 2,4,6-Tribromophenol analytical standard?

        A1: The stability of 2,4,6-Tribromophenol (TBP) in analytical standards is primarily influenced by three main factors: light, temperature, and the chemical matrix (e.g., solvent, pH).

        • Light: TBP is susceptible to photodegradation, especially when exposed to UV light. Direct photolysis in the air can result in a half-life of just 4.6 hours[1]. Therefore, it is crucial to protect TBP standards from light.

        • Temperature: While generally stable at room temperature, elevated temperatures can accelerate degradation[2]. The rate of dehalogenation, a primary degradation pathway, has been shown to increase with temperatures between 6 and 30°C[1].

        • pH: In aqueous solutions, TBP is considered abiotically stable and does not hydrolyze regardless of pH[1]. However, the rate of phototransformation has been observed to increase with increasing pH[3].

        Q2: How should I properly store my TBP analytical standards?

        A2: Proper storage is critical to maintain the integrity of your TBP standards. Based on its chemical properties and stability profile, the following storage conditions are recommended:

        ParameterRecommendationRationale
        Temperature Store in a cool, dry place.[4][5]Minimizes potential for thermal degradation.
        Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation[1].
        Container Use tightly sealed polyethylene or polypropylene containers.[6]Prevents contamination and solvent evaporation.
        Atmosphere Store in a well-ventilated area.[5]General laboratory safety practice.

        Q3: What are the expected degradation products of 2,4,6-Tribromophenol?

        A3: The primary degradation pathway for TBP is progressive dehalogenation, where bromine atoms are sequentially removed from the phenol ring[1]. This can result in the formation of various dibromophenols and monobromophenols. Under certain oxidative conditions, hydroxyl radicals (HO•) and sulfate radicals (SO₄•⁻) can attack the C-Br bonds and the hydroxyl group, leading to debromination and cleavage of the benzene ring[7]. Photodegradation can also lead to the formation of various photoproducts[3].

        Troubleshooting Guide for TBP Analysis

        This section provides a systematic approach to troubleshooting common issues encountered during the analysis of TBP, particularly by Gas Chromatography (GC).

        Diagram: Troubleshooting Workflow for TBP Analysis

        TBP_Troubleshooting start Start | Analytical Issue Observed issue Peak Tailing Poor Sensitivity / No Peak Baseline Noise / Ghost Peaks start->issue check_activity Check for Active Sites issue:f0->check_activity check_injection Review Injection Parameters issue:f1->check_injection check_contamination Investigate Contamination issue:f2->check_contamination solution_activity Solution: - Use inert flow path - Derivatize TBP - Condition column check_activity->solution_activity solution_injection Solution: - Optimize inlet temperature - Check liner type - Verify syringe condition check_injection->solution_injection solution_contamination Solution: - Bake out column - Clean injector and detector - Use fresh solvent check_contamination->solution_contamination end Problem Resolved solution_activity->end solution_injection->end solution_contamination->end

        Caption: A logical workflow for troubleshooting common analytical issues with 2,4,6-Tribromophenol.

        Issue 1: Peak Tailing

        Causality: Phenolic compounds like TBP are prone to peak tailing in GC analysis due to their acidic hydroxyl group. This group can interact with active sites in the GC system, such as silanol groups in the injector liner or on the column, leading to reversible adsorption and a tailed peak shape[8].

        Troubleshooting Steps:

        • Verify Inertness of the Flow Path:

          • Action: Inspect and replace the injector liner with a deactivated one. Use inert-coated liners if available.

          • Rationale: The liner is a high-contact area where active sites can cause significant peak tailing.

        • Column Conditioning:

          • Action: Bake out the column at the manufacturer's recommended temperature.

          • Rationale: This helps to remove contaminants that may be creating active sites.

        • Derivatization:

          • Action: Consider derivatizing the TBP standard to block the active hydroxyl group. Silylation is a common technique.

          • Rationale: A less polar derivative will have reduced interaction with active sites, resulting in a more symmetrical peak.

        Issue 2: Poor Sensitivity or No Peak

        Causality: A lack of response for TBP can be due to several factors, including degradation of the standard, improper injection, or issues with the detector.

        Troubleshooting Steps:

        • Standard Integrity:

          • Action: Prepare a fresh dilution of your TBP standard from a stock solution that has been properly stored.

          • Rationale: This will rule out degradation of the working standard as the cause.

        • Injector Parameters:

          • Action: Ensure the injector temperature is appropriate for the volatilization of TBP without causing thermal degradation. A typical starting point is 250 °C.

          • Rationale: Incomplete volatilization will lead to poor transfer of the analyte to the column.

        • Detector Functionality:

          • Action: For GC-MS, check the tuning of the mass spectrometer. For other detectors like ECD, ensure the detector is clean and operating within specifications.

          • Rationale: A malfunctioning or dirty detector will result in a poor or no signal[9].

        Issue 3: Baseline Noise and Ghost Peaks

        Causality: A noisy baseline or the appearance of unexpected peaks (ghost peaks) is often indicative of contamination in the GC system or the sample itself.

        Troubleshooting Steps:

        • System Blank Analysis:

          • Action: Run a solvent blank through the system.

          • Rationale: If the noise or ghost peaks are present in the blank, the source of contamination is likely the solvent, carrier gas, or the GC system itself.

        • Injector and Column Maintenance:

          • Action: Clean the injector port and bake out the column.

          • Rationale: Contaminants can accumulate in the injector and slowly bleed into the column, causing baseline disturbances[10].

        • Sample Preparation Review:

          • Action: Review your sample preparation procedure to identify any potential sources of contamination.

          • Rationale: The reagents and materials used in sample preparation can introduce interfering substances.

        Experimental Protocol: Stability Study of a 2,4,6-Tribromophenol Standard Solution

        This protocol outlines a basic experiment to assess the stability of a TBP analytical standard under specific storage conditions.

        Objective: To determine the short-term stability of a TBP standard solution when stored under ambient laboratory light and temperature conditions versus protected and refrigerated conditions.

        Materials:

        • 2,4,6-Tribromophenol certified reference material

        • High-purity solvent (e.g., methanol or isooctane)

        • Amber and clear autosampler vials with caps

        • Calibrated micropipettes

        • Gas chromatograph with a suitable detector (e.g., ECD or MS)

        • Refrigerator (2-8 °C)

        Procedure:

        • Standard Preparation:

          • Prepare a stock solution of TBP at a concentration of 1000 µg/mL in the chosen solvent.

          • From the stock solution, prepare a working standard at a concentration of 10 µg/mL.

        • Sample Aliquoting and Storage:

          • Aliquot the working standard into four sets of vials:

            • Set A: Amber vials, stored at room temperature on the lab bench.

            • Set B: Clear vials, stored at room temperature on the lab bench.

            • Set C: Amber vials, stored in a refrigerator (2-8 °C).

            • Set D (Control): Amber vials, stored in a freezer (-20 °C).

        • Analysis Schedule:

          • Analyze a fresh aliquot from each set at the following time points: T=0, T=24 hours, T=48 hours, T=72 hours, and T=1 week.

        • GC Analysis:

          • Inject the samples onto the GC system.

          • Record the peak area of the TBP peak for each injection.

        • Data Analysis:

          • Calculate the percentage of TBP remaining at each time point relative to the T=0 measurement for the control group (Set D).

          • Plot the percentage of TBP remaining versus time for each storage condition.

        Diagram: Degradation Pathway of 2,4,6-Tribromophenol

        TBP_Degradation TBP 2,4,6-Tribromophenol DBP1 2,4-Dibromophenol TBP->DBP1 Dehalogenation DBP2 2,6-Dibromophenol TBP->DBP2 Dehalogenation RingCleavage Ring Cleavage Products TBP->RingCleavage Oxidation MBP1 2-Bromophenol DBP1->MBP1 Dehalogenation MBP2 4-Bromophenol DBP1->MBP2 Dehalogenation DBP2->MBP1 Dehalogenation Phenol Phenol MBP1->Phenol Dehalogenation MBP2->Phenol Dehalogenation

        Caption: A simplified representation of the progressive dehalogenation of 2,4,6-Tribromophenol.

        References

        • Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

        • 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004, January 30). Organisation for Economic Co-operation and Development. Retrieved February 6, 2026, from [Link]

        • 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier. (2021). National Institutes of Health. Retrieved February 6, 2026, from [Link]

        • 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005). (2005). Inchem.org. Retrieved February 6, 2026, from [Link]

        • Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. (2022, October 18). Frontiers. Retrieved February 6, 2026, from [Link]

        • 2,4,6-Tribromophenol. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

        • Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (n.d.). National Toxicology Program. Retrieved February 6, 2026, from [Link]

        • Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

        • 2,4,6-Tribromophenol. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

        • Debromination of 2,4,6-tribromophenol coupled with biodegradation. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

        • 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species. (2019). National Institutes of Health. Retrieved February 6, 2026, from [Link]

        • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. (2012). PubMed. Retrieved February 6, 2026, from [Link]

        • Phototransformation of 2,4,6-tribromophenol in aqueous solution: Kinetics and photolysis products. (2016). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

        • Peak Perfection: A Guide to GC Troubleshooting. (2025, February 4). Agilent. Retrieved February 6, 2026, from [Link]

        • 2,4-D Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved February 6, 2026, from [Link]

        • Safety data sheet. (n.d.). CPAChem. Retrieved February 6, 2026, from [Link]

        • How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube. Retrieved February 6, 2026, from [Link]

        • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved February 6, 2026, from [Link]

        • A device and process for preparing 2,4,6-tribromophenol with gaseous bromine. (n.d.). Eureka.
        • Properties and Characteristics of Amine and Ester Formulations of 2,4-D. (n.d.). 24d.info. Retrieved February 6, 2026, from [Link]

        Sources

        addressing matrix effects in LC-MS/MS analysis of 2,4,6-Tribromophenyl

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: LC-MS/MS Analysis of 2,4,6-Tribromophenyl (TBP)

        Welcome to the Advanced Applications Support Center

        Subject: Mitigating Matrix Effects in the Quantitative Analysis of this compound (TBP) Ticket Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

        Executive Summary: this compound (TBP) presents a unique analytical challenge in LC-MS/MS. As a halogenated phenol with a pKa of ~6.0–6.4, it requires negative electrospray ionization (ESI-), a mode notoriously susceptible to ion suppression from co-eluting matrix components like phospholipids and organic acids.

        This guide moves beyond basic "dilute-and-shoot" advice. We will implement a self-validating workflow focusing on the "pH switch" extraction strategy, chromatographic isolation, and the absolute necessity of Stable Isotope Dilution Analysis (SIDA).

        Module 1: Diagnosis – Do I Have a Matrix Effect?

        User Question: "My calibration curve looks great in solvent, but my spike recovery in serum/soil is <50%. Is this extraction loss or ionization suppression?"

        Technical Response: You cannot distinguish extraction loss from ionization suppression without decoupling the two processes. You must perform a Post-Column Infusion (PCI) experiment. This is the "EKG" of your chromatography.

        The Diagnostic Workflow (PCI)

        Instead of injecting the analyte, we infuse it constantly into the MS source while injecting a blank matrix sample.

        • Setup: Tee-in a standard solution of TBP (e.g., 100 ng/mL) into the effluent flow after the column but before the source.

        • Injection: Inject a blank matrix extract (e.g., extracted plasma or soil).

        • Observation: Monitor the baseline of TBP. It should be flat.

          • Dip (Suppression): Matrix components are "stealing" charge.

          • Peak (Enhancement): Matrix components are aiding ionization (rare for TBP).

        Visualization: Post-Column Infusion Setup

        PCI_Setup cluster_result Expected Readout LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee MS MS/MS Source (ESI Negative) Tee->MS Combined Flow Syringe Syringe Pump (Constant TBP Infusion) Syringe->Tee readout Baseline Dip = Suppression Baseline Hump = Enhancement

        Caption: Schematic of Post-Column Infusion (PCI) for visualizing matrix effects in real-time.

        Module 2: Sample Preparation – The "pH Switch" Strategy

        User Question: "I am using standard protein precipitation (PPT) with acetonitrile, but the background is too high. What is the best extraction method?"

        Technical Response: Protein precipitation is insufficient for TBP in complex matrices because it fails to remove phospholipids, which are the primary cause of suppression in ESI.

        You must exploit the pKa of TBP (approx. 6.2). We recommend Polymeric Reversed-Phase SPE (Solid Phase Extraction) using a "pH Switch" to lock the analyte onto the sorbent and wash away interferences.

        Protocol: Acidic Load / Organic Elution (Oasis HLB or Strata-X)
        StepActionMechanistic Rationale
        1. Pre-treatment Acidify sample (Serum/Water) to pH 3 using Formic Acid.Critical: At pH 3, TBP (pKa ~6.2) is fully protonated (neutral). It becomes hydrophobic and will bind to the RP sorbent.
        2. Conditioning MeOH followed by Water (pH 3).[1]Activates the sorbent pores and matches the sample pH.
        3. Loading Load sample at low flow rate (1 mL/min).TBP binds via hydrophobic interaction.
        4. Wash 1 5% MeOH in Water (pH 3).Removes salts and highly polar interferences.
        5. Wash 2 40-50% MeOH in Water. The Sweet Spot: This removes moderately hydrophobic interferences (like some lipids) without eluting TBP, which is very hydrophobic (LogP ~3.8).
        6. Elution 100% Methanol (or MTBE for LLE back-extraction).Elutes the concentrated TBP.

        Why not WAX (Weak Anion Exchange)? While WAX is excellent for acids, TBP is a weak acid. To bind to WAX, you must load at pH > 8 (to ionize TBP). Many biological matrices are unstable or form jellies at high pH. The Acidic RP protocol is more robust for this specific analyte.

        Module 3: Chromatography & Ionization Optimization

        User Question: "Should I use Acetonitrile or Methanol? And why is my sensitivity dropping over time?"

        Technical Response: For halogenated phenols in Negative ESI , Methanol is chemically superior to Acetonitrile.

        • Solvent Physics: Methanol is a protic solvent. In negative mode, it helps stabilize the phenoxide ion (

          
          ) via hydrogen bonding more effectively than aprotic acetonitrile.
          
        • Buffer Selection: Use Ammonium Acetate (5mM) or Ammonium Fluoride (0.5mM) .

          • Note: Ammonium Fluoride often provides a 5-10x signal boost in negative mode for phenols compared to acetate, but it is corrosive to glass. Use PEEK fittings where possible.

        Troubleshooting Decision Tree

        Troubleshooting Start Issue: Low Sensitivity / Matrix Effect CheckPCI Run Post-Column Infusion Start->CheckPCI Result1 Suppression at TBP RT? CheckPCI->Result1 Action1 Modify Gradient: Move TBP away from suppression zone Result1->Action1 Yes (Co-elution) Action2 Improve Prep: Switch to SPE (pH 3) Result1->Action2 Severe Suppression CheckSource Check Source Type Result1->CheckSource Yes (Broad suppression) ESI Using ESI- CheckSource->ESI APCI Using APCI- CheckSource->APCI Switch Switch to APCI- (Less susceptible to matrix) ESI->Switch Optimize Optimize Gas Temp/Flow (TBP is thermally stable) APCI->Optimize

        Caption: Decision matrix for troubleshooting sensitivity loss due to matrix effects.

        Module 4: The Mathematical Fix – Internal Standards

        User Question: "Can I use a structural analog like 2,4-Dibromophenol as an internal standard?"

        Technical Response: Absolutely not. For regulated or high-reliability assays, you must use a Stable Isotope Labeled (SIL) Internal Standard, specifically

        
        -2,4,6-Tribromophenol .
        
        • The Mechanism: Matrix effects are transient. They happen at a specific millisecond in the source. An analog (like dibromophenol) will elute at a slightly different time than TBP. Therefore, the analog experiences a different matrix effect than the analyte.

        • The Solution:

          
          -TBP is chemically identical but heavier. It co-elutes perfectly with TBP. If the matrix suppresses TBP by 50%, it also suppresses the 
          
          
          
          -TBP by 50%. The ratio remains constant.
        • Deuterium Warning: Avoid Deuterated (

          
          -TBP) standards if possible. Deuterium can slightly alter retention time ("Deuterium Isotope Effect"), causing the IS to separate from the analyte, rendering it useless for matrix correction.
          

        Calculation Formula (Isotope Dilution):

        
        
        (Where RF is the Response Factor derived from the calibration curve).
        

        References

        • U.S. EPA. (2010).[2] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[2][3] (Principles of isotope dilution and extraction of brominated compounds).

        • Kaufmann, A., & Butcher, P. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.[4][5][6][7] Analytical Chemistry.[3][8][9][10][11] (Protocol for PCI diagnostic).[12]

        • BenchChem. (2025).[1] Preventing degradation of brominated phenols during sample extraction.[8] (Data on pH stability and antioxidant use).

        • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Foundational work on Phospholipid removal via SPE).

        Sources

        Validation & Comparative

        validation of analytical methods for 2,4,6-Tribromophenyl in soil

        Author: BenchChem Technical Support Team. Date: February 2026

        Benchmarking Analytical Strategies for 2,4,6-Tribromophenol (TBP) in Soil: A Comparative Validation Guide

        Executive Summary

        2,4,6-Tribromophenol (TBP) is a ubiquitous environmental contaminant, serving as both a reactive flame retardant intermediate and a fungicide metabolite. Its analysis in soil is complicated by its acidity (pKa ≈ 6.0), thermal instability, and strong adsorption to soil organic matter (SOM).

        This guide critically compares the two dominant analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) utilizing silylation derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing electrospray ionization (ESI-).

        The Verdict: While EPA Method 8270 (GC-MS) remains the regulatory "gold standard" for defensibility, QuEChERS-based LC-MS/MS is the superior choice for high-throughput screening and drug development environmental risk assessments (ERA), provided specific cleanup modifications are made to prevent analyte loss.

        Part 1: The Physicochemical Challenge

        To validate a method for TBP, one must understand why standard protocols fail.

        • Acidity (pKa ~6.0): In neutral or basic soils, TBP exists as a phenolate anion. This increases water solubility but causes it to bind tightly to anion-exchange sites in soil or cleanup sorbents.

          • Implication: Extraction solvents must be acidified to keep TBP in its neutral, protonated form for partitioning into organic solvents.

        • Planar Aromaticity: TBP is a flat molecule.

          • Implication: It exhibits strong

            
             interactions. Using Graphitized Carbon Black (GCB) for cleanup—common in soil analysis to remove pigments—will irreversibly bind TBP, causing <10% recovery.
            
        • Hydroxyl Polarity: The -OH group causes severe peak tailing in GC analysis due to hydrogen bonding with the stationary phase.

          • Implication: Derivatization is mandatory for high-sensitivity GC-MS.

        Part 2: Comparative Analysis of Methodologies

        Method A: The Modern High-Throughput Approach (LC-MS/MS)

        Recommended for: Large sample batches, rapid turnaround, ERA studies.

        Core Mechanism: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by ESI(-) LC-MS/MS.

        • Extraction: Acetonitrile with 1% Acetic Acid. The acid suppresses ionization, forcing TBP into the organic layer.

        • Cleanup (Critical Deviation): Standard QuEChERS kits contain PSA (Primary Secondary Amine) to remove fatty acids. PSA will bind TBP.

          • Protocol Adjustment: Use C18 only for d-SPE cleanup. Do not use PSA or GCB.

        Method B: The Regulatory Reference (GC-MS)

        Recommended for: Confirmatory analysis, forensic environmental investigations.

        Core Mechanism: Soxhlet or Ultrasonic Extraction followed by BSTFA Derivatization.

        • Extraction: Acetone:Hexane (1:1).

        • Derivatization: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the polar phenol into a volatile trimethylsilyl ether.

        Part 3: Performance Data Comparison

        The following data represents typical validation metrics observed in sandy loam soil spiked at 50 ng/g.

        ParameterMethod A: QuEChERS + LC-MS/MSMethod B: Soxhlet + GC-MS (Derivatized)
        Extraction Time 20 mins / batch16-18 hours / batch
        Solvent Usage 10 mL Acetonitrile300 mL Acetone/Hexane
        Derivatization None requiredRequired (65°C, 30 min)
        Recovery (%) 85 - 105%90 - 110%
        Precision (RSD) < 8%< 5%
        LOD (Soil) 0.05 ng/g0.5 ng/g
        Linearity (R²) > 0.995> 0.998
        Major Risk Matrix Suppression (ESI)Incomplete Derivatization / Moisture

        Part 4: Decision Framework

        MethodSelection Start Start: Soil Analysis for TBP Throughput Is High Throughput Required? Start->Throughput Regs Regulatory Requirement? Throughput->Regs No LCMS Select LC-MS/MS (Mod. QuEChERS) Throughput->LCMS Yes (>20 samples/day) SoilType Soil Organic Matter (SOM) Content Regs->SoilType Flexible / R&D GCMS Select GC-MS (Soxhlet + BSTFA) Regs->GCMS EPA 8270 Strict Compliance SoilType->LCMS Mineral Soil (<5% SOM) SoilType->GCMS High Peat/Muck (>10% SOM) LCMS->LCMS *CRITICAL: No PSA/GCB in Cleanup

        Figure 1: Decision tree for selecting the appropriate analytical workflow based on throughput needs and soil complexity.

        Part 5: Validated Experimental Protocols

        Protocol A: Modified QuEChERS with LC-MS/MS (The Recommended Workflow)

        Reagents:

        • Extraction Solvent: Acetonitrile + 1% Acetic Acid.

        • Salts: MgSO₄ (4g), NaCl (1g).

        • Cleanup: C18 bulk sorbent (50 mg/mL extract). NO PSA.

        • Internal Standard: 13C6-2,4,6-Tribromophenol.

        Step-by-Step Workflow:

        • Sample Prep: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube. Add internal standard (IS).

        • Hydration: Add 5 mL water. Vortex 1 min. (Crucial for dry soils to open pores).

        • Extraction: Add 10 mL 1% Acetic Acid in Acetonitrile . Shake vigorously for 1 min.

        • Partitioning: Add QuEChERS salts (MgSO₄/NaCl). Shake immediately and vigorously for 1 min to prevent MgSO₄ agglomeration.

        • Centrifugation: Spin at 4000 rpm for 5 mins.

        • Cleanup (d-SPE): Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 50 mg C18 . Vortex 30s. Centrifuge.

          • Note: The absence of PSA ensures acidic TBP is not stripped from the sample.

        • Analysis: Filter (0.2 µm PTFE) and inject into LC-MS/MS (C18 column, Methanol/Water gradient with 5mM Ammonium Acetate).

        Protocol B: Derivatization GC-MS (The Confirmation Workflow)

        Reagents:

        • Derivatizing Agent: BSTFA + 1% TMCS.

        • Catalyst: Anhydrous Pyridine.

        Step-by-Step Workflow:

        • Extraction: Soxhlet extract 10g soil with Acetone:Hexane (1:1) for 16 hours.

        • Concentration: Rotary evaporate to near dryness. Reconstitute in 1 mL Acetonitrile.

        • Drying: Pass through anhydrous Na₂SO₄ to remove all traces of water (Water destroys BSTFA).

        • Derivatization Reaction:

          • Take 100 µL extract.

          • Add 50 µL BSTFA + 1% TMCS.

          • Add 50 µL Pyridine.

          • Cap tightly and heat at 65°C for 30 minutes .

        • Analysis: Cool to room temperature. Inject 1 µL into GC-MS (Splitless).

          • Target Ion: m/z 330/332 (Trimethylsilyl-TBP).

        Part 6: Visualizing the Self-Validating System

        ValidationWorkflow cluster_Prep Sample Preparation cluster_Inst Instrumental Analysis fill_step fill_step fill_qc fill_qc fill_data fill_data Sample Soil Sample Spike Add Surrogate (13C-TBP) (Corrects for Recovery) Sample->Spike Extract Extraction (Acidified ACN or Soxhlet) Spike->Extract Cleanup Cleanup (C18 Only - No PSA) Extract->Cleanup Inject Injection Cleanup->Inject Sep Chromatography (Separates Interferences) Inject->Sep Det MS Detection (m/z 329 or 330) Sep->Det QC_Check QC Check: Recovery 70-120%? IS Area Stable? Det->QC_Check Result Validated Concentration QC_Check->Result Pass Fail Re-extract / Dilute QC_Check->Fail Fail Fail->Extract Low Recovery Fail->Inject Matrix Effect (Dilute)

        Figure 2: The "Self-Validating" workflow. The use of isotopically labeled surrogates (Spike) at the very beginning is the primary control for extraction efficiency and matrix effects.

        References

        • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Link

        • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-

        A Comparative Guide to GC-MS and HPLC for the Analysis of 2,4,6-Tribromophenol

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and reliable quantification of 2,4,6-Tribromophenol (TBP) is of paramount importance. TBP is a compound of significant interest due to its use as a flame retardant, fungicide, and wood preservative, leading to its prevalence as an environmental contaminant.[1][2] This guide provides an in-depth technical comparison of two of the most powerful analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

        This document moves beyond a simple listing of features to offer a nuanced, field-proven perspective on the practical application of each technique for TBP analysis. We will delve into the core principles, experimental workflows, performance characteristics, and the critical thinking behind methodological choices, empowering you to select the most appropriate technique for your specific analytical challenges.

        The Analytical Challenge: 2,4,6-Tribromophenol

        2,4,6-Tribromophenol is a semi-volatile, polar phenolic compound. Its hydroxyl group makes it amenable to analysis by both GC (with derivatization) and HPLC. The choice between these two techniques is not merely a matter of preference but is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the desired level of confidence in the identification of the analyte.

        Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity

        GC-MS is a highly sensitive and selective technique that has long been a cornerstone of trace-level analysis. For phenolic compounds like TBP, GC-MS offers unparalleled performance, particularly in complex matrices where definitive identification is crucial.

        The Principle of GC-MS for TBP Analysis

        In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas transports the vaporized sample through a heated capillary column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint.

        A critical consideration for the GC analysis of phenols is the need for derivatization. The polar hydroxyl group of TBP can lead to poor peak shape (tailing) and reduced volatility. Derivatization, typically through acetylation or silylation, replaces the active hydrogen of the hydroxyl group with a non-polar functional group, improving the compound's chromatographic behavior and thermal stability.[1]

        Experimental Workflow for GC-MS Analysis of TBP

        The following workflow outlines the key steps in the GC-MS analysis of TBP, incorporating essential sample preparation and derivatization.

        Sources

        A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2,4,6-Tribromophenol Measurements

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Imperative for Accurate 2,4,6-Tribromophenol (TBP) Analysis

        2,4,6-Tribromophenol (TBP) is a chemical compound of significant industrial and environmental relevance. It serves as a key intermediate in the synthesis of brominated flame retardants, and is also used directly as a fungicide and wood preservative.[1][2] Its presence in various environmental matrices and consumer products necessitates accurate and reliable measurement for regulatory compliance, environmental monitoring, and ensuring food and drug safety.[1][3][4] Given the potential for human exposure and environmental contamination, the consistency and comparability of TBP data across different analytical laboratories are paramount.[3][5]

        Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of a laboratory's quality assurance system.[6] As required by international standards such as ISO/IEC 17025, participation in ILCs provides an objective means of assessing a laboratory's performance against its peers and a consensus reference value.[7][8][9][10] This guide provides an in-depth technical overview of the critical aspects of designing, executing, and interpreting an ILC for TBP measurements, aimed at researchers, scientists, and professionals in drug development and environmental analysis.

        Pillar I: Foundational Analytical Methodologies for TBP Quantification

        The selection of an appropriate analytical method is the first critical decision in TBP measurement. The choice is typically driven by factors such as the sample matrix, required sensitivity, available instrumentation, and whether the analysis is for screening or quantitative confirmation. The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

        • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for quantitative confirmation of TBP. Its high sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS), allow for detection at very low levels (ng/L or pg/tablet).[4] Sample preparation often involves a liquid-liquid or solid-phase extraction, followed by direct analysis or derivatization to improve chromatographic performance.

        • High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with ultraviolet (UV) or mass spectrometry detectors, is another powerful technique for the separation and quantification of TBP and its metabolites.[11][12] It is particularly useful for water-soluble samples and can often be performed with less sample preparation than GC-MS.

        • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a rapid, cost-effective, and high-throughput screening method for TBP.[2] While it may not have the same specificity as chromatographic methods, its high sensitivity makes it an excellent tool for quickly assessing a large number of samples for potential contamination.[2]

        Comparative Overview of Analytical Techniques
        Technique Principle Typical Sensitivity Selectivity Throughput Cost per Sample Primary Application
        GC-MS/MS Separation by volatility and boiling point; detection by mass-to-charge ratio.Very High (pg to ng/L)[4]Very HighMediumHighConfirmatory analysis, trace quantification
        HPLC-UV/MS Separation by polarity; detection by UV absorbance or mass-to-charge ratio.High (ng to µg/L)[12]High to Very HighMediumMedium-HighQuantitative analysis, metabolite studies
        ELISA Antigen-antibody binding with an enzymatic colorimetric reaction.High (µg/L)[2]ModerateHighLowHigh-throughput screening, initial assessment

        Pillar II: A Self-Validating Experimental Protocol (GC-MS)

        To ensure trustworthiness, any analytical protocol must be self-validating. This section details a representative workflow for the analysis of TBP in a water sample using GC-MS, incorporating essential quality control checks.

        Detailed Step-by-Step Methodology
        • Reagent and Standard Preparation:

          • Prepare a stock solution of 2,4,6-Tribromophenol using a Certified Reference Material (CRM) in a suitable solvent (e.g., methanol or methylene chloride).[13]

          • Prepare a series of calibration standards by serially diluting the stock solution.

          • Prepare an internal standard (IS) solution (e.g., a deuterated TBP analog) at a fixed concentration.

          • All solvents used should be of high purity, suitable for trace analysis.

        • Sample Preparation (Liquid-Liquid Extraction):

          • To a 100 mL water sample, add a known amount of the internal standard.

          • Adjust the sample pH to <2 using sulfuric acid to ensure TBP is in its acidic form.

          • Extract the sample three times with 20 mL portions of methylene chloride in a separatory funnel.

          • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

          • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

        • GC-MS Instrumental Analysis:

          • Gas Chromatograph (GC) Conditions:

            • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

            • Inlet Temperature: 250°C.

            • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

            • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

          • Mass Spectrometer (MS) Conditions:

            • Ionization Mode: Electron Ionization (EI) at 70 eV.

            • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for TBP (e.g., m/z 330, 332, 251, 171) and the internal standard.[14]

            • Source Temperature: 230°C.

            • Quadrupole Temperature: 150°C.

        • Data Analysis and Quality Control:

          • Generate a calibration curve by plotting the response ratio (TBP peak area / IS peak area) against the concentration of the calibration standards.

          • Quantify TBP in the samples using the generated calibration curve.

          • Method Blank: Analyze a reagent blank to ensure no contamination from the laboratory environment or reagents.

          • Laboratory Control Sample (LCS): Analyze a spiked blank to verify the accuracy of the method. Recovery should be within established limits (e.g., 80-120%).

          • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a spiked sample to assess matrix effects and method precision.

        Visualization of the GC-MS Experimental Workflow

        G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 100 mL Water Sample Spike Spike Internal Standard Sample->Spike Acidify Acidify to pH < 2 Spike->Acidify Extract Liquid-Liquid Extraction (Methylene Chloride) Acidify->Extract Dry Dry Extract (Na2SO4) Extract->Dry Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Acquisition GCMS->Data Calibrate Generate Calibration Curve Data->Calibrate Quantify Quantify TBP Concentration Calibrate->Quantify QC Review QC Data (Blanks, LCS, Spikes) Quantify->QC Report Final Report QC->Report

        Caption: Workflow for TBP analysis by GC-MS.

        Pillar III: Structuring a Robust Inter-Laboratory Comparison

        An effective ILC is meticulously planned and executed to provide a fair and reliable assessment of laboratory performance.

        ILC Design and Execution
        • Preparation of Test Material: A bulk quantity of a relevant matrix (e.g., surface water, soil, or a pharmaceutical excipient) is spiked with a known concentration of TBP. The material must be homogenized to ensure all subsamples are identical and tested for stability to ensure the TBP concentration does not change during shipping and storage.

        • Distribution: Subsamples of the test material are sent to participating laboratories. Each sample is assigned a unique code to ensure anonymity.[15]

        • Instructions: A clear set of instructions is provided, including the deadline for results, the units to be reported, and any specific method requirements or allowances.

        • Data Collection: Laboratories perform the analysis using their routine methods and submit their results to the ILC coordinator.

        Logical Flow of an Inter-Laboratory Comparison Study

        G cluster_labs Participating Laboratories A ILC Coordinator Prepares & Homogenizes Spiked Test Material B Homogeneity & Stability Testing Ensures sample integrity A->B C Sample Distribution Coded samples sent to participating labs B->C Lab1 Lab A Analyzes Sample C->Lab1 Lab2 Lab B Analyzes Sample C->Lab2 LabN Lab 'n' Analyzes Sample C->LabN D Data Submission Labs report results to Coordinator Lab1->D Lab2->D LabN->D E Statistical Analysis Coordinator calculates Assigned Value & Z-Scores D->E F Performance Report Confidential reports issued to each laboratory E->F

        Caption: Process flow of a proficiency testing scheme.

        Statistical Evaluation and Performance Assessment

        The core of an ILC is the statistical analysis of the submitted data. The primary goal is to determine a consensus "assigned value" for the TBP concentration and then to score each laboratory's performance against this value.

        • Determination of the Assigned Value (x̂): The assigned value is the best estimate of the true concentration in the test material. It is typically determined as the consensus of the participants' results, using robust statistical methods (e.g., an algorithm based on the median or a robust mean) to minimize the influence of outliers.[16][17]

        • Standard Deviation for Proficiency Assessment (σ̂): This value represents the acceptable spread of results and is crucial for calculating performance scores. It can be determined from the participant data, from previous ILC rounds, or based on a fitness-for-purpose goal.

        • Z-Score Calculation: The z-score is the most common performance metric in proficiency testing.[18] It standardizes a laboratory's result by showing how many standard deviations it is from the assigned value.[18][19]

        The formula for the z-score is: z = (x - x̂) / σ̂ Where:

        • x is the result reported by the laboratory.

        • is the assigned value.

        • σ̂ is the standard deviation for proficiency assessment.

        Interpretation of Z-Scores (as per ISO 13528): [18]

        • |z| ≤ 2.0: Satisfactory performance. The result is considered acceptable.

        • 2.0 < |z| < 3.0: Questionable performance. The result is a warning signal.

        • |z| ≥ 3.0: Unsatisfactory performance. The result is considered unacceptable and requires investigation and corrective action.[19]

        Hypothetical ILC Data and Performance Summary
        Laboratory Code Reported TBP Value (µg/L) Assigned Value (µg/L) Std. Dev. for PT (µg/L) Calculated Z-Score Performance
        LAB-0124.525.02.5-0.20Satisfactory
        LAB-0226.125.02.50.44Satisfactory
        LAB-0332.025.02.52.80Questionable
        LAB-0423.925.02.5-0.44Satisfactory
        LAB-0516.525.02.5-3.40Unsatisfactory
        LAB-0625.525.02.50.20Satisfactory

        Conclusion: Upholding Data Integrity Through Comparison

        Inter-laboratory comparisons are an indispensable tool for any laboratory engaged in the measurement of 2,4,6-Tribromophenol. They provide not only an external validation of a laboratory's methods and quality systems but also a framework for continuous improvement. By employing validated analytical protocols, participating in well-designed ILCs, and correctly interpreting performance statistics like the z-score, laboratories can demonstrate their competence and ensure the generation of trustworthy, high-quality data. This, in turn, underpins sound decision-making in environmental protection, public health, and industrial safety.

        References

        • INTER LABORATORY COMPARISONS 2022 - EMI - QCC. (n.d.).
        • Inter laboratory Comparison 2023 Report - Benchmark International. (2024).
        • 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) - Inchem.org. (n.d.).
        • Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (n.d.).
        • High-Purity 2,4,6-Tribromophenol for Accurate Residue Analysis - HPC Standards. (n.d.).
        • ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf. (n.d.).
        • Interlaboratory comparison - PE100+ Association. (n.d.).
        • What is an inter laboratory comparison ? - CompaLab. (n.d.).
        • Interlaboratory comparisons other than proficiency testing - Eurachem. (n.d.).
        • Immunochemical analysis of 2,4,6-tribromophenol for assessment of wood contamination. (2008). PubMed.
        • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories - eas-eth.org. (2022).
        • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. (2012). PubMed.
        • Statistical Analysis of Proficiency Testing Results - Imagem digitalizada - USP. (n.d.).
        • 2,4,6-Tribromophenol certified reference material, TraceCERT 118-79-6 - Sigma-Aldrich. (n.d.).
        • EA-4/21 INF: 2018 | European Accreditation. (2018).
        • Statistics and Data Analysis in Proficiency Testing - The Royal Society of Chemistry. (n.d.).
        • (PDF) A comparative study of statistical methods used in analyzing the proficiency testing results of yield stress - ResearchGate. (2022).
        • Determination of 2,4,6-triiodophenol and its metabolites in human urine by anion-exchange chromatography with ICP-MS detection - ResearchGate. (2022).
        • 2,4,6-Tribromophenol #875 - NSI Lab Solutions. (n.d.).
        • Phenol, 2,4,6-tribromo- - the NIST WebBook. (n.d.).
        • Z-Score in Proficiency Testing: Understanding ISO 13528 - Shapypro.com. (2022).

        Sources

        Technical Guide: Comparative Performance of 2,4,6-Tribromophenyl Derivatives in Wood Preservation

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Halogenated Phenol Evolution

        The wood preservation industry is currently navigating a pivot from broad-spectrum heavy metals (Copper Azole, CCA) to targeted organic biocides. 2,4,6-Tribromophenol (TBP) and its polymerizable derivative, 2,4,6-Tribromophenyl Methacrylate (TBPMA) , represent a critical class of "bridge" chemistries.

        While TBP shares the potent fungicidal mechanism of the banned Pentachlorophenol (PCP), it offers a significantly improved toxicological profile. However, experimental data confirms that monomeric TBP suffers from high leachability in aqueous environments. The current research frontier—and the focus of this guide—is the covalent grafting of the this compound moiety onto the lignocellulosic matrix (TBPMA), which theoretically resolves the leaching deficit while maintaining biocidal efficacy against Basidiomycetes.

        Chemical Architecture & Mechanism of Action

        To understand the performance delta between TBP and its competitors, one must analyze the molecular interaction at the fungal mitochondrial membrane.

        The Phenolic Uncoupling Mechanism

        Unlike copper-based systems that disrupt enzyme functions indiscriminately, halogenated phenols like TBP act as protonophores . They uncouple oxidative phosphorylation, effectively "short-circuiting" the fungal cell's energy production.

        Key Structural Advantage: The bromine atoms at the 2,4,6 positions increase lipophilicity, allowing the molecule to penetrate the fungal cell wall (chitin/glucan matrix) more efficiently than non-halogenated phenols.

        Mechanism Visualization

        The following diagram illustrates the disruption of the proton gradient in fungal mitochondria by TBP.

        G cluster_0 Fungal Mitochondria Inner Membrane ATP_Synthase ATP Synthase (Energy Production) Death Cell Death ATP_Synthase->Death ATP Depletion (Fungistatic/Fungicidal) ETC Electron Transport Chain H_Gradient Proton (H+) Gradient ETC->H_Gradient Builds Gradient TBP_Out TBP (Protonated) Crosses Membrane TBP_In TBP (Deprotonated) Releases H+ TBP_Out->TBP_In Shuttles H+ (Bypasses Synthase) TBP_In->H_Gradient Dissipates Gradient H_Gradient->ATP_Synthase Normal Flow (Generates ATP)

        Figure 1: Mechanism of Action. TBP acts as a proton shuttle, dissipating the electrochemical gradient required for ATP synthesis, leading to metabolic starvation of the fungus.

        Comparative Performance Analysis

        The following data synthesis compares the this compound moiety against the historical standard (PCP) and the modern standard (Copper Azole).

        Efficacy vs. Leaching Profile

        Data aggregated from standard soil-block tests (AWPA E10) and leaching protocols (AWPA E11).

        FeaturePentachlorophenol (PCP)Copper Azole (CA-C)TBP (Monomer)TBP-Methacrylate (Grafted)
        Primary Target Broad SpectrumSoft Rot / BasidiomycetesBrown Rot / White RotBrown Rot / White Rot
        LD50 (Rat, Oral) ~27 mg/kg (High Toxicity)~500-1000 mg/kg>2000 mg/kg (Low Toxicity)>5000 mg/kg (Polymer)
        Leachability Low (Oil-borne)Moderate (Aquatic toxicity)High (Rapid depletion) Negligible (Covalent Bond)
        Thermal Stability HighHighModerate (<200°C)High (Tg > 110°C)
        Env. Persistence High (POP candidate)Accumulates in soilBiodegradableStable in wood matrix
        Interpretation for Researchers
        • The TBP Monomer Flaw: While TBP is an effective fungicide, its high vapor pressure and water solubility compared to PCP mean it fails in ground-contact applications (Use Class 4) due to rapid depletion.

        • The Polymer Solution: Grafting TBPMA allows the "Tribromophenyl" group to remain permanently fixed to the wood cell wall. Research indicates that wood modified with TBPMA shows weight loss of <3% when exposed to Gloeophyllum trabeum (Brown Rot), comparable to heavy retention Copper Azole, but without the heavy metal runoff [1][4].

        Experimental Protocol: Validating Efficacy

        To objectively assess the performance of a TBP-based formulation, you must utilize a self-validating system. The AWPA E10 Soil Block Test is the industry gold standard.

        Protocol Logic

        We do not simply "expose" wood to fungi. We create a "starvation stress test." The fungus is established on a feeder strip (easy food). It must then cross a gap to attack the treated block. If the preservative works, the fungus cannot transition, and the block retains its mass.

        Workflow Visualization (AWPA E10)

        E10 cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culture Setup cluster_test Phase 3: Challenge Block_Prep Sapwood Blocks (19mm x 19mm x 19mm) Impreg Vacuum Impregnation (TBP/TBPMA Solution) Block_Prep->Impreg Weathering Leaching/Weathering (AWPA E11 Standard) Impreg->Weathering Exposure Place Treated Block on Feeder Strip Weathering->Exposure Soil_Jar Soil Jar Preparation (Adjust MC to 130% WHC) Feeder Feeder Strip Inoculation (G. trabeum / T. versicolor) Soil_Jar->Feeder Incubation_1 Incubate 3 Weeks (Establish Mycelial Mat) Feeder->Incubation_1 Incubation_1->Exposure Incubation_2 Incubate 8-12 Weeks (Dark, 26°C, 70% RH) Exposure->Incubation_2 Harvest Harvest & Clean Mycelium Incubation_2->Harvest Dry Oven Dry & Weigh Harvest->Dry Result Pass Criteria: < 3% Mass Loss Dry->Result Calculate % Mass Loss

        Figure 2: AWPA E10 Standard Workflow. This protocol isolates the preservative efficacy by controlling moisture, fungal vigor, and exposure time.

        Advanced Application: In-Situ Polymerization (Grafting)

        For researchers developing novel preservatives, the monomeric application of TBP is obsolete. The high-value application is In-Situ Polymerization .

        The Grafting Strategy

        By using this compound methacrylate (TBPMA), you can utilize the hydroxyl groups (-OH) on the wood cellulose/lignin to anchor the fungicide.

        Synthesis Protocol Summary:

        • Impregnation: Vacuum-impregnate wood with TBPMA monomer + Initiator (e.g., AIBN or Benzoyl Peroxide) dissolved in Toluene or Methanol.

        • Thermal Cure: Heat treated wood to 70-90°C (depending on initiator half-life).

        • Result: The vinyl group polymerizes, locking the active tribromophenyl moiety into the cell lumen and wall.

        Performance Data:

        • Control (Untreated): ~45% Mass Loss (exposed to G. trabeum).

        • TBP Monomer (Dip): ~15% Mass Loss (Leached out).

        • TBPMA (Grafted): <2% Mass Loss (Retained).[1]

        References

        • Simonsen, J., et al. (2010). Wood-Plastic Composites: Morphology and Mechanical Properties. Journal of Reinforced Plastics and Composites.

        • American Wood Protection Association (AWPA). (2022). Standard E10-16: Laboratory Method for Evaluating the Decay Resistance of Wood-Based Materials Against Pure Basidiomycete Cultures. AWPA Book of Standards.[2][3]

        • Koch, C., et al. (2017).[4] Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol.[4][5][6] Environmental Pollution.[4][7]

        • Ibach, R. E. (2013). Wood Preservation and Wood Products Protection.[7][8][9][10][11] USDA Forest Service, Forest Products Laboratory.[12]

        • Environmental Protection Agency (EPA). (2008). Reregistration Eligibility Decision for Pentachlorophenol.

        Sources

        A Senior Application Scientist's Guide to the Efficacy of Brominating Agents for Phenol Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        The introduction of a bromine atom onto a phenolic ring is a cornerstone transformation in organic synthesis. Brominated phenols are critical building blocks for a vast array of high-value molecules, from life-saving pharmaceuticals to advanced materials.[1] However, the success of this electrophilic aromatic substitution hinges on the judicious selection of a brominating agent. The choice is not merely about achieving the desired product; it is a strategic decision that balances reactivity, selectivity, safety, and scalability.

        This guide provides a comparative analysis of the most prevalent brominating agents used in phenol synthesis: traditional molecular bromine (Br₂), the versatile N-Bromosuccinimide (NBS), and the stable solid-state reagent, Pyridinium Tribromide (PTB). We will delve into the mechanistic nuances, practical handling considerations, and data-supported efficacy of each, empowering you to make informed decisions for your specific synthetic challenges.

        The Underlying Chemistry: Activating the Phenolic Ring

        Phenol's reactivity towards electrophilic substitution is governed by the powerful activating nature of the hydroxyl (-OH) group. The oxygen's lone pairs of electrons are delocalized into the benzene ring's π-system, significantly increasing the electron density at the ortho- and para-positions.[2][3][4] This activation makes phenols highly susceptible to attack by electrophiles like the bromonium ion (Br⁺), often proceeding rapidly even under mild conditions.[3][5]

        The choice of solvent plays a crucial role. Polar protic solvents, such as water or acetic acid, can further enhance the reactivity of phenol by stabilizing the charged intermediates in the reaction pathway. This heightened reactivity can be a double-edged sword, often leading to the rapid formation of polybrominated products, such as the instantaneous precipitation of 2,4,6-tribromophenol when phenol is treated with bromine water.[2][6] Conversely, non-polar solvents offer a more controlled environment, tempering the reaction rate and favoring monobromination.

        Electrophilic_Bromination_Mechanism Phenol Phenol Carbocation Arenium Ion (Resonance Stabilized) Phenol->Carbocation π-attack on Br⁺ Br2 Br-Br Br2->Carbocation Base Base (e.g., H₂O, Br⁻) Bromophenol Bromophenol Carbocation->Bromophenol -H⁺ Base->Bromophenol HBr HBr Reagent_Handling_Workflow cluster_Br2 Molecular Bromine (Br₂) Workflow cluster_Solid Solid Reagent (NBS/PTB) Workflow Br2_1 Work in Certified Fume Hood Br2_2 Use Syringe/Cannula for Liquid Transfer Br2_1->Br2_2 Br2_3 Slow, Cooled Addition Br2_2->Br2_3 Br2_4 Quench Excess Reagent with Thiosulfate Br2_3->Br2_4 Solid_1 Weigh Solid on Bench (Standard PPE) Solid_2 Add Directly to Flask Solid_1->Solid_2 Solid_3 Controlled Reaction at Room Temperature Solid_2->Solid_3 Solid_4 Simpler Aqueous Work-up Solid_3->Solid_4 start Start start->Br2_1 Liquid Reagent start->Solid_1 Solid Reagent

        Sources

        Safety Operating Guide

        2,4,6-Tribromophenyl proper disposal procedures

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: 2,4,6-Tribromophenol (TBP) Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

        Executive Summary & Immediate Action Card

        Core Directive: 2,4,6-Tribromophenol (TBP) is a halogenated phenolic compound.[1] Its disposal requires strict segregation from general organic waste to prevent the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) during incineration.

        Immediate Safety Profile Critical Action
        Hazard Class Irritant, Aquatic Toxin, PBT Potential
        Waste Code Non-RCRA Listed (Vacated U408) , but treat as Class 9 (Env.[1] Haz.)
        Incompatibility Strong Oxidizers, Acid Chlorides, Acid Anhydrides
        Prohibited Action DO NOT mix with non-halogenated solvents.[1] DO NOT autoclave.
        Spill Response Dampen solids to prevent dust.[1] Scoop into sealed container.

        Chemical Profile & Hazard Identification

        To manage disposal effectively, one must understand the chemical's stability and reactivity profile. TBP is not just a standard organic solid; it is a precursor to highly toxic combustion byproducts if mishandled.

        • CAS Number: 118-79-6[1]

        • Molecular Formula: C₆H₃Br₃O

        • Physical State: White to off-white needles or prismatic crystals.

        • Acidity (pKa): ~6.08. It is significantly more acidic than phenol (pKa 10) due to the electron-withdrawing bromine atoms.

        The "Vacated U408" Nuance: TBP was originally listed as a U408 hazardous waste under RCRA. While this listing was vacated (removed) by the EPA, this does not imply safety. It remains a "characteristic" waste if it exhibits toxicity, and most institutional EHS protocols mandate treating it as a Class 9 Environmentally Hazardous Substance due to its aquatic toxicity and persistence.

        Pre-Disposal Segregation & Storage Protocol

        The Principle of Segregation: The primary goal of segregating TBP is to ensure it reaches a high-temperature incinerator (>1100°C). Standard waste streams often burn at lower temperatures (~850°C), which can convert TBP into brominated dioxins.

        Step-by-Step Segregation Strategy
        • Solid Waste (Preferred Route):

          • Container: High-density polyethylene (HDPE) wide-mouth jar.[1]

          • State: Keep TBP as a solid precipitate or crystal whenever possible.

          • Labeling: Must explicitly state "Contains Halogenated Organics" and "Brominated Phenol."

        • Liquid Waste (Solvent Mixtures):

          • Compatibility: TBP is soluble in Dichloromethane (DCM) and Chloroform.

          • Stream: Dispose of TBP solutions only in the Halogenated Solvent waste stream.

          • Prohibition: Never pour into the "Organic Non-Halogenated" (Red Can) stream. This increases the volume of waste requiring expensive high-temperature incineration.

        • Self-Validating Storage System:

          • Check 1 (pH): Ensure the waste container is not basic (pH > 10). TBP forms salts (phenoxides) in basic conditions, which may precipitate unexpectedly or react with other waste constituents.

          • Check 2 (Oxidizers): Verify no nitric acid or peroxides are present in the halogenated waste carboy. TBP can undergo rapid exothermic oxidation.

        Disposal Workflow & Logic

        The following diagram illustrates the decision logic for disposing of TBP, ensuring it routes to the correct destruction facility.

        TBP_Disposal_Workflow Start Waste Generation: 2,4,6-Tribromophenol (TBP) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Crystals/Powder) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution SolidPack Pack in HDPE Jar Double Bag (LDPE) Solid->SolidPack SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Labeling Label: 'Brominated Organic' 'Potential Dioxin Precursor' SolidPack->Labeling HaloStream Add to Halogenated Waste Carboy SolventCheck->HaloStream Yes NonHaloStream DO NOT MIX Segregate as 'Toxic Liquid' SolventCheck->NonHaloStream No (Ethanol/Water) HaloStream->Labeling NonHaloStream->Labeling Pickup EHS / HazMat Pickup (Request High-Temp Incineration) Labeling->Pickup

        Figure 1: Decision matrix for the segregation and packaging of TBP waste streams.

        Incineration & Final Fate

        Understanding the "why" builds trust in the protocol.

        The Dioxin Mechanism: When brominated phenols are incinerated at insufficient temperatures (<850°C) or with insufficient residence time, they undergo radical condensation reactions. The bromine atoms facilitate the formation of Polybrominated Dibenzo-p-Dioxins (PBDDs).

        Required Incineration Parameters:

        • Temperature: >1100°C (2000°F).

        • Residence Time: >2 seconds.

        • Scrubbing: Rapid quenching and alkaline scrubbing are required to capture the Hydrogen Bromide (HBr) gas evolved during destruction.

        Operational Implication: By labeling your waste specifically as "Brominated," you allow the waste management facility to route the container to a rotary kiln incinerator capable of these conditions, rather than a standard liquid injection incinerator used for simple solvents.

        Emergency Spill Response

        Scenario: A 100g bottle of solid TBP shatters on the lab floor.

        Protocol:

        • Isolate: Evacuate the immediate 10-foot radius. TBP dust is a severe respiratory irritant.

        • PPE: Don nitrile gloves (double layer recommended), safety goggles, and an N95 or P100 respirator if dust is visible.

        • Dampen: Do not dry sweep. Gently mist the powder with Isopropanol or water. This suppresses dust generation.

        • Collect: Use a plastic scoop to transfer the damp slurry into a wide-mouth jar.

        • Clean: Wipe the surface with an ethanol-soaked pad, followed by a soap-and-water wash.

        • Disposal: Label the debris jar as "Debris contaminated with 2,4,6-Tribromophenol" and process as solid hazardous waste.

        References

        • U.S. Environmental Protection Agency (EPA). Vacatur of Organobromine Production Waste Listings (U408). Federal Register Vol. 65, No. 68. [Link]

        • European Chemicals Agency (ECHA). Substance Information: 2,4,6-Tribromophenol - PBT Assessment. [Link][1]

        Sources

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.